(+/-)-Strigol
説明
Structure
3D Structure
特性
IUPAC Name |
(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFXXOPWCBSPAA-FTOGJNOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of (+/-)-Strigol from Cotton: A Technical Guide
Introduction
Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play a crucial role in regulating plant development and mediating interactions with organisms in the rhizosphere.[1][2][3][4] Their initial discovery stemmed from efforts to identify the germination stimulants for parasitic weeds of the genera Striga and Orobanche. The first of these compounds to be identified was strigol (B1235375), isolated from the root exudates of cotton (Gossypium hirsutum L.).[3][5][6][7][8] This guide provides a comprehensive technical overview of the pivotal discovery, isolation, and quantification of (+/-)-strigol from cotton, intended for researchers and professionals in plant biology and drug development.
Historical Discovery and Structural Elucidation
The journey to understand strigol began in 1966 when C. E. Cook and his colleagues first isolated the compound from the root exudates of cotton, a known "false host" for the parasitic witchweed (Striga lutea).[3][6][8] It wasn't until 1972 that the same research group fully elucidated its complex chemical structure.[5][6] Strigol is characterized by a tricyclic lactone (the ABC ring system) linked via an enol ether bridge to a butenolide D-ring, a conserved feature among most natural strigolactones.[1][2][7]
Isolation and Quantification from Cotton Root Exudates
The isolation of strigol from cotton is a meticulous process due to the extremely low concentrations exuded by the plant roots. Modern analytical techniques have enabled precise quantification and characterization.
Quantitative Analysis of Strigolactone Production in Cotton
Studies have shown that cotton roots exude multiple strigolactones, with strigol and strigyl acetate (B1210297) being the primary forms identified. The production of these compounds varies over the initial growth period of the seedling.
| Compound | Average Exudation Rate (per plant) | Peak Production Period | Reference |
| Strigol | ~15 pg/day | 5-7 days post-incubation | [9][10] |
| Strigyl Acetate | ~2 pg/day | 5-7 days post-incubation | [9][10] |
Experimental Protocols
Collection of Cotton Root Exudates
This protocol is adapted from methodologies developed for the collection and analysis of strigolactones from hydroponically grown plants.[9][10][11]
Materials:
-
Cotton seeds (Gossypium hirsutum L.)
-
Sterile glass wool
-
Sterile filter units or similar hydroponic growth containers
-
Sterile distilled water
-
Growth chamber with controlled temperature and photoperiod
Procedure:
-
Germinate cotton seeds on sterile, wetted glass wool within sterile filter units.
-
Maintain the seedlings in a growth chamber under controlled conditions (e.g., 28/22°C day/night temperature, 12-hour photoperiod).[11]
-
The root exudate, dissolved in the sterile distilled water, is collected daily for the duration of the experiment (e.g., over a period of 7-10 days).
-
Replenish the sterile distilled water after each collection.
-
For quantification, it is recommended to allow strigolactones to accumulate in the medium for a set period (e.g., 6 hours) before collection.[11]
Extraction of Strigolactones
This protocol outlines a standard liquid-liquid extraction followed by solid-phase extraction (SPE) for sample cleanup and concentration.[9][10][12]
Materials:
-
Collected root exudate
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Liquid-Liquid Extraction:
-
Pool the collected root exudate.
-
Extract the aqueous exudate three times with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) phases.
-
-
Drying and Concentration:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Redissolve the concentrated extract in a small volume of 10% methanol.
-
Load the redissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the strigolactones with methanol.
-
-
Final Concentration:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of strigolactones.[9][10][12]
Instrumentation & Parameters:
-
Chromatography: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a formic acid additive, is employed.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions:
Visualizing Workflows and Pathways
Isolation and Analysis Workflow
The following diagram illustrates the general workflow from sample collection to final analysis for the isolation of strigol from cotton root exudates.
Strigolactone Signaling Pathway
Once perceived by a plant, strigolactones initiate a signaling cascade that regulates gene expression. This pathway is critical for controlling plant architecture and symbiotic interactions. The core mechanism involves hormone perception, formation of a protein complex, and targeted degradation of transcriptional repressors.[2][13]
References
- 1. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]
- 2. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. Frontiers | Structure Elucidation and Biosynthesis of Orobanchol [frontiersin.org]
- 8. Strigolactones, from Plants to Human Health: Achievements and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confirmation and quantification of strigolactones, germination stimulants for root parasitic plants Striga and Orobanche, produced by cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. strigasolutions.com [strigasolutions.com]
- 12. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to (+/-)-Strigol as a Germination Stimulant for Striga
For Researchers, Scientists, and Drug Development Professionals
Abstract
The parasitic weed Striga, commonly known as witchweed, poses a significant threat to agricultural productivity, particularly in sub-Saharan Africa. These obligate root parasites rely on chemical cues from host plant root exudates to initiate their life cycle. Strigolactones (SLs), a class of plant hormones, are the primary germination stimulants for Striga. Among them, (+/-)-Strigol, the first identified strigolactone, exhibits potent activity at minute concentrations. This technical guide provides an in-depth analysis of this compound's role as a Striga germination stimulant, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This information is critical for developing novel Striga control strategies, including "suicidal germination" and the development of specific germination inhibitors.
Introduction: The Striga Problem and the Role of Strigolactones
Striga spp. are obligate hemiparasites that infect staple cereal crops such as maize, sorghum, millet, and rice, causing devastating yield losses.[1] The parasite's life cycle is intricately linked to its host; Striga seeds can remain dormant in the soil for decades until they perceive germination stimulants released from the roots of a suitable host plant.[1]
Strigolactones are a class of carotenoid-derived plant hormones that, in addition to regulating various aspects of plant development, are exuded into the rhizosphere to facilitate communication with symbiotic arbuscular mycorrhizal fungi.[2] However, parasitic plants like Striga have evolved to hijack this signaling system, using strigolactones as a cue for germination.[2]
(+)-Strigol was the first strigolactone to be isolated and identified, originally from the root exudates of a non-host cotton plant.[3] It is a potent germination stimulant for several Striga species, active at nanomolar to picomolar concentrations. The racemic mixture, this compound, is often used in research due to its comparable activity and more accessible synthesis. Understanding the structure-activity relationship, mechanism of action, and experimental application of this compound is paramount for developing effective control strategies against Striga.
Quantitative Data on Germination Stimulation
The germination-inducing activity of strigolactones is highly concentration-dependent. Natural strigolactones, such as (+)-Strigol, are generally more potent than synthetic analogs like GR24. The following tables summarize the available quantitative data on the germination of Striga seeds in response to strigol (B1235375) and other strigolactones.
Table 1: Comparative Germination of Striga hermonthica Seeds Induced by Natural and Synthetic Strigolactones at a Fixed Concentration.
| Compound | Concentration (µM) | Germination (%) |
| Strigol | 0.02 | 58 |
| Sorgomol | 0.02 | 57 |
| Sorgolactone | 0.02 | 47 |
| 5-deoxystrigol | 0.02 | 45 |
| GR24 (synthetic) | 0.02 | 36 |
| ent-2ʹ-epi-orobanchol | 0.02 | 22 |
| ent-2ʹ-epi-5-deoxystrigol | 0.02 | 22 |
| Orobanchol | 0.02 | 5 |
| ent-2ʹ-epi-strigol | 0.02 | 11 |
Data adapted from a study on the germination response of Striga seeds to various strigolactones. Results represent the mean of five replicates.[4]
Table 2: Dose-Response of Striga hermonthica Germination to the Synthetic Strigolactone Analog GR24.
| GR24 Concentration (M) | Germination (%) |
| 10⁻⁵ | > 60 |
| 10⁻⁶ | > 60 |
| 10⁻⁷ | ~66 |
Data extracted from a study evaluating potent strigolactone analogs. This table illustrates the high sensitivity of Striga seeds to GR24 at low concentrations.[1][5]
Note on this compound Potency: While a complete dose-response curve for this compound on Striga hermonthica is not available in a single comparative study, reports indicate that natural strigolactones can be up to 100-fold more active than GR24. For instance, some natural SLs induce over 80% germination of Orobanche minor at concentrations as low as 10 pM.[1]
Experimental Protocols
Striga hermonthica Seed Germination Assay
This protocol describes a standard method for assessing the germination stimulant activity of compounds like this compound on Striga hermonthica seeds.
Materials:
-
Striga hermonthica seeds
-
5% Sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Glass fiber filter paper discs (e.g., Whatman GF/A)
-
Petri dishes (9 cm)
-
Growth chamber or incubator set at 30°C
-
This compound or other test compounds
-
Solvent for test compounds (e.g., acetone (B3395972) or DMSO)
-
Positive control (e.g., GR24)
-
Negative control (solvent only)
Procedure:
-
Seed Sterilization:
-
Place approximately 5-10 mg of Striga seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 30 seconds.
-
Centrifuge briefly and remove the ethanol.
-
Add 1 mL of 5% sodium hypochlorite and vortex for 5 minutes.
-
Centrifuge and remove the bleach.
-
Wash the seeds 5-7 times with 1 mL of sterile distilled water, with brief centrifugation and removal of the supernatant between each wash.
-
-
Preconditioning (Conditioning):
-
After the final wash, resuspend the seeds in approximately 200 µL of sterile distilled water.
-
Pipette approximately 50-100 seeds onto a glass fiber filter paper disc placed in a petri dish.
-
Add 1 mL of sterile distilled water to the filter paper to ensure it is moist.
-
Seal the petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.
-
Incubate the seeds in a growth chamber at 30°C for 10-14 days. This preconditioning period is essential for the seeds to become responsive to germination stimulants.
-
-
Application of Germination Stimulant:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetone).
-
Prepare serial dilutions of the stock solution to achieve the desired test concentrations (e.g., 10⁻⁶ M to 10⁻¹² M).
-
Remove the preconditioned petri dishes from the incubator.
-
Carefully remove excess water from the filter paper discs.
-
Apply 50 µL of the test solution to each disc. Include positive (GR24) and negative (solvent) controls.
-
Reseal the petri dishes, wrap them in foil, and return them to the 30°C incubator.
-
-
Germination Scoring:
-
After 24-48 hours of incubation with the stimulant, count the number of germinated and non-germinated seeds under a dissecting microscope.
-
A seed is considered germinated if the radicle has emerged from the seed coat.
-
Calculate the germination percentage for each treatment.
-
Synthesis of this compound
The total synthesis of this compound is a multi-step process. The following is a generalized workflow based on published synthetic routes. For detailed procedures, including reagent quantities and reaction conditions, it is essential to consult the primary literature.
General Synthetic Strategy:
The synthesis typically involves the construction of the ABC-ring system followed by the coupling with the D-ring precursor.
Key Steps:
-
Formation of the A-ring: Often starts from a readily available cyclic ketone or enone.
-
Construction of the BC-ring system: This can be achieved through various methods, including annulation reactions to form the tricyclic core.
-
Introduction of the enol ether linkage: This is a critical step to connect the ABC-ring system to the D-ring.
-
Coupling with the D-ring precursor: A bromobutenolide is commonly used as the D-ring synthon, which is coupled with the enolate of the ABC-ring system.
A simplified representation of a synthetic route is as follows:
-
Starting from a substituted cyclohexenone, the A-ring is functionalized.
-
A Robinson annulation or a similar strategy is used to build the B-ring.
-
The C-ring lactone is formed through intramolecular cyclization.
-
The resulting tricyclic ketone is converted to an enolate.
-
The enolate is reacted with a bromobutenolide to form the enol ether linkage and complete the structure of this compound.
For a detailed, step-by-step laboratory protocol, refer to seminal publications on the total synthesis of strigol.[6][7][8][9]
Signaling Pathway of this compound in Striga Germination
The perception of strigolactones in Striga initiates a signaling cascade that leads to the breaking of seed dormancy and subsequent germination. This pathway shares similarities with strigolactone signaling in non-parasitic plants but has evolved to be exquisitely sensitive.
Key Components:
-
This compound: The signaling molecule (ligand).
-
ShHTL/KAI2d Receptors: Striga hermonthica possesses a family of α/β-hydrolase proteins known as ShHTLs (Striga hermonthica HYPOSENSITIVE TO LIGHT), which act as strigolactone receptors.[10][11] ShHTL7 has been identified as a particularly high-affinity receptor, contributing to the extreme sensitivity of Striga to strigolactones.[10][11]
-
MAX2: An F-box protein that is a central component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][12][13]
-
SMAX1/SMXLs: Substrate proteins that act as transcriptional repressors of germination.[10][14][15]
Mechanism of Action:
-
Perception: this compound binds to the catalytic pocket of an ShHTL receptor.
-
Hydrolysis and Conformational Change: The ShHTL receptor hydrolyzes the strigol molecule. This event induces a conformational change in the receptor, enabling it to interact with MAX2.[3][16]
-
SCF Complex Formation: The strigol-bound ShHTL receptor forms a complex with the SCFMAX2 E3 ubiquitin ligase.[12][13]
-
Ubiquitination and Degradation of Repressors: This complex targets SMAX1/SMXL repressor proteins for ubiquitination.
-
Release of Repression: The ubiquitinated SMAX1/SMXL proteins are subsequently degraded by the 26S proteasome.
-
Gene Expression and Germination: The degradation of these repressors leads to the expression of downstream genes required for seed germination.
Visualizations
Caption: A diagram of the this compound signaling pathway in Striga.
Caption: Workflow for a Striga seed germination assay.
Conclusion and Future Directions
This compound is a highly effective germination stimulant for the parasitic weed Striga. Its potency, even at extremely low concentrations, highlights the sensitivity of the parasite's perception system. The detailed understanding of its structure, activity, and signaling pathway provides a solid foundation for the development of innovative Striga control strategies.
Future research should focus on:
-
Developing cost-effective synthetic routes for potent strigolactone analogs to make "suicidal germination" strategies economically viable for farmers.
-
Designing specific inhibitors of the ShHTL receptors that can block Striga germination without affecting the host plant's physiology or its interaction with beneficial microbes.
-
Investigating the diversity of strigolactone perception across different Striga species and populations to develop broad-spectrum control methods.
-
Exploring the interplay between strigolactone signaling and other hormonal pathways in Striga to identify new targets for intervention.
By leveraging the knowledge presented in this guide, the scientific community can accelerate the development of sustainable solutions to mitigate the devastating impact of Striga on global food security.
References
- 1. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation Mechanism of Strigolactone Receptors and Its Impact on Ligand Selectivity between Host and Parasitic Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. scielo.br [scielo.br]
- 10. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. Identification of new potential downstream transcriptional targets of the strigolactone pathway including glucosinolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Biosynthesis of (+/-)-Strigol from Carotenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in regulating plant architecture, particularly shoot branching and root development.[1][2] Beyond their endogenous functions, they are exuded into the rhizosphere where they act as crucial signaling molecules, mediating symbiotic interactions with arbuscular mycorrhizal fungi and, detrimentally, signaling germination of parasitic weeds like Striga and Orobanche.[1][2] The first member of this class, strigol (B1235375), was isolated in 1966.[3] Understanding the biosynthesis of strigol is paramount for developing strategies to manipulate plant growth, enhance nutrient uptake, and control parasitic plant infestations. This guide provides an in-depth technical overview of the biosynthetic pathway from carotenoid precursors to (+/-)-strigol, focusing on the core enzymatic steps, quantitative data, and key experimental methodologies.
The Core Biosynthetic Pathway: From β-Carotene to Carlactone (B12838652)
The initial, conserved steps of SL biosynthesis occur in the plastids and convert all-trans-β-carotene into the central precursor, carlactone.[4] This core pathway involves three key enzymes: a β-carotene isomerase (D27) and two carotenoid cleavage dioxygenases (CCD7 and CCD8).[1][3]
-
Isomerization of all-trans-β-carotene: The pathway is initiated by the enzyme DWARF27 (D27), an iron-containing protein that catalyzes the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene.[1][4][5] This stereospecific conversion is the committed step for entry into the strigolactone pathway.
-
First Cleavage by CCD7: The 9-cis-β-carotene isomer is then targeted by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7, also known as MAX3 in Arabidopsis).[6] CCD7 performs a regiospecific and stereospecific cleavage at the C9′-C10′ double bond of its substrate.[1] This reaction yields two products: 9-cis-β-apo-10′-carotenal (a C27 apocarotenoid) and β-ionone (a C13 byproduct).[1]
-
Second Cleavage and Cyclization by CCD8: The final enzyme in the core pathway is CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8, also known as MAX4 in Arabidopsis).[7] CCD8 acts on 9-cis-β-apo-10′-carotenal, catalyzing a complex series of reactions involving further cleavage and intramolecular rearrangement to form the tetracyclic molecule, carlactone.[1][8] Carlactone is the central intermediate and the first molecule in the pathway with strigolactone activity.[1]
Downstream Pathway: Conversion of Carlactone to this compound
Following its synthesis in the plastid, carlactone is exported to the cytosol for further modification. The downstream pathway is more diverse and involves species-specific enzymes, primarily from the cytochrome P450 (CYP) superfamily, which leads to the wide variety of strigolactones found in nature.[9][10]
-
Oxidation to Carlactonoic Acid: A conserved step in many species is the oxidation of carlactone by a cytochrome P450 enzyme of the CYP711A clade, known as MAX1 in Arabidopsis.[9][11] This enzyme converts carlactone into carlactonoic acid (CLA).[9]
-
Formation of Strigol: The conversion of carlactonoic acid to strigol is less universally defined and can follow different routes. It is generally accepted that this conversion involves further oxidations and cyclizations to form the characteristic tricyclic lactone (ABC-ring) structure connected to the butenolide D-ring.[9] In some species, this conversion may proceed through an intermediate like 5-deoxystrigol, which is then hydroxylated to form strigol.[12][13] In sorghum, for example, specific MAX1 homologs and a sulfotransferase (LGS1) are involved in producing 5-deoxystrigol.[9] The final stereochemistry of the BC ring junction determines whether the final product is a strigol-type or orobanchol-type SL.[9]
Quantitative Data
Obtaining precise enzyme kinetic parameters (e.g., Km, kcat) for SL biosynthetic enzymes is challenging due to the instability of substrates and products. While detailed kinetic constants are not widely published, pre-steady-state kinetic analysis of AtCCD8 has revealed a two-step mechanism.[14][15] Quantification of SL production, however, is well-established, with yields being highly dependent on plant species and environmental conditions, particularly nutrient availability.
| Parameter | Organism / System | Value / Observation | Conditions | Citation |
| Product Yield | Rice (Oryza sativa) | Absence of 4-deoxyorobanchol and orobanchol in Os900 (MAX1 homolog) knockout mutant. | Low Phosphate (B84403) | [16] |
| Product Yield | Tomato (S. lycopersicum) | Significantly decreased levels of strigolactone. | SlCCD7 antisense lines | [17][18] |
| Product Yield | Tomato (S. lycopersicum) | 90% reduction in germination of Orobanche ramosa seeds. | Root extract from SlCCD7 antisense lines | [17][18] |
| Kinetic Mechanism | Arabidopsis thaliana CCD8 | Two-step kinetic mechanism observed. | Pre-steady-state kinetic analysis | [14][15] |
| Enzyme Activity | Sorghum (S. bicolor) MAX1 | Kinetic parameters determined using Michaelis-Menten equation (specific values not provided in abstract). | In vitro assay | [9] |
Experimental Protocols
Elucidating the strigolactone biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Reconstitution of the Core Biosynthetic Pathway
This protocol describes a coupled enzyme assay to produce carlactone from all-trans-β-carotene in vitro, based on methods developed for characterizing the core pathway enzymes.[14][15]
1. Expression and Purification of Recombinant Enzymes:
- Synthesize codon-optimized cDNAs for D27 (e.g., from Oryza sativa), CCD7, and CCD8 (e.g., from Arabidopsis thaliana).
- Clone the cDNAs into a suitable expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., 6x-His).
- Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight to enhance soluble protein yield.
- Harvest cells by centrifugation, lyse them (e.g., by sonication) in a buffer containing protease inhibitors.
- Purify the soluble recombinant proteins using immobilized metal affinity chromatography (IMAC) via the His-tag.
- Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
2. Coupled Enzyme Assay:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
- Add purified D27, CCD7, and CCD8 enzymes to the buffer.
- Add necessary cofactors: ferrous sulfate (B86663) (for CCDs) and a reducing agent like ascorbate.
- Initiate the reaction by adding the substrate, all-trans-β-carotene, dissolved in a detergent solution (e.g., 0.4% (w/v) n-dodecyl-β-D-maltoside) to ensure solubility in the aqueous buffer.
- Incubate the reaction at a controlled temperature (e.g., 28°C) for several hours in the dark to prevent photo-oxidation of carotenoids.
- Stop the reaction by adding an equal volume of cold ethyl acetate (B1210297).
3. Product Extraction and Analysis:
- Vortex the mixture vigorously to extract the lipid-soluble products into the ethyl acetate phase.
- Centrifuge to separate the phases and collect the upper organic layer.
- Evaporate the solvent under a stream of nitrogen.
- Re-dissolve the residue in a small volume of a suitable solvent (e.g., acetonitrile).
- Analyze the sample for the presence of carlactone using LC-MS/MS, comparing the retention time and mass fragmentation pattern to an authentic carlactone standard.
Protocol 2: Extraction and Quantification of Strigol from Root Exudates
This protocol provides a method for collecting, extracting, and quantifying strigol from plant root exudates, adapted from established procedures.[19][20][21]
1. Plant Cultivation and Exudate Collection:
- Grow plants hydroponically in a nutrient solution (e.g., half-strength Hoagland solution).[19] To induce SL production, plants are often subjected to phosphate starvation for 1-2 weeks prior to collection.[19]
- Carefully transfer individual plants to glass tubes containing a known volume of sterile deionized water or phosphate-free nutrient solution.
- Allow the roots to exude compounds for 24-48 hours.
2. Solid-Phase Extraction (SPE):
- Pass the collected root exudate solution through a C18 SPE cartridge pre-conditioned with methanol (B129727) and equilibrated with water.
- Wash the cartridge with water to remove polar compounds.
- Elute the strigolactones from the cartridge with acetone (B3395972) or ethyl acetate.[19][22]
3. Sample Concentration and Preparation:
- Evaporate the elution solvent to dryness using a rotary evaporator or a stream of nitrogen.
- Reconstitute the dried residue in a precise, small volume (e.g., 150 µL) of an appropriate solvent mixture (e.g., 25% acetonitrile (B52724) in water).[21]
- Add a known amount of an internal standard (e.g., the synthetic analog GR24 or a deuterated SL like D6-5-deoxystrigol) to the sample for accurate quantification.[20][23]
- Filter the sample through a 0.22 µm filter before analysis.[21]
4. LC-MS/MS Quantification:
- Inject the prepared sample into an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.
- Separate the compounds on a C18 column using a gradient of water and acetonitrile/methanol (both often containing a modifier like 0.1% formic acid).
- Detect and quantify strigol using Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition for strigol and the internal standard, providing high selectivity and sensitivity.
- Generate a standard curve using authentic strigol standards to calculate the concentration in the original sample.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the identification and functional analysis of strigolactones and their biosynthetic genes.
Conclusion
The biosynthesis of this compound from carotenoids is a multistep enzymatic process that begins with a conserved core pathway in the plastids and diversifies in the cytosol. The pathway is central to plant development and interaction with the rhizosphere. While the key enzymes of the core pathway—D27, CCD7, and CCD8—and the central role of MAX1 homologs are well established, the specific enzymes catalyzing the final steps to produce the diverse array of strigolactones are still an active area of research. The methodologies outlined here provide a foundation for further investigation into this pathway, offering opportunities for the development of novel chemicals to modulate plant growth, improve agricultural sustainability, and manage parasitic weeds.
References
- 1. scispace.com [scispace.com]
- 2. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The strigolactone biosynthesis gene DWARF27 is co-opted in rhizobium symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arabidopsis D27-LIKE1 is a cis/cis/trans-β-carotene isomerase that contributes to Strigolactone biosynthesis and negatively impacts ABA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Carotenoid Cleavage Dioxygenase Gene CCD7-B, at Large, Is Associated with Tillering in Common Wheat [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of the cytochrome CYP711A5 gene reveals MAX1 redundancy in rice strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A mathematical model for strigolactone biosynthesis in plants [frontiersin.org]
- 13. A mathematical model for strigolactone biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical characterization and selective inhibition of β-carotene cis-trans isomerase D27 and carotenoid cleavage dioxygenase CCD8 on the strigolactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]
- 17. SlCCD7 controls strigolactone biosynthesis, shoot branching and mycorrhiza-induced apocarotenoid formation in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.wur.nl [research.wur.nl]
- 19. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. DSpace [repository.kaust.edu.sa]
The Pivotal Role of (+/-)-Strigol in Shaping Plant Development and Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs), a class of carotenoid-derived phytohormones, have emerged as critical regulators of plant development and architecture. Initially identified as germination stimulants for parasitic weeds, their endogenous roles in orchestrating plant form and function are now a major focus of plant biology research. This technical guide provides an in-depth exploration of the multifaceted functions of (+/-)-Strigol and its synthetic analogs, such as GR24, in modulating key developmental processes including shoot branching, root system architecture, and leaf senescence. We delve into the intricate signaling pathway of strigolactones, their crosstalk with other phytohormones, and present detailed experimental protocols for their extraction, quantification, and bioactivity assessment. Quantitative data from key studies are summarized in structured tables for comparative analysis, and complex biological processes are visualized through meticulously crafted diagrams using the DOT language. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to understand and manipulate strigolactone-mediated processes for crop improvement and the development of novel agricultural products.
Introduction to Strigolactones
Strigolactones are a diverse group of terpenoid lactones that function as endogenous hormones regulating various aspects of plant growth and development.[1][2] They are crucial for shaping the overall architecture of the plant, influencing processes from the outgrowth of axillary buds to the development of the root system.[3][4] Furthermore, strigolactones play a significant role in the plant's response to environmental cues, particularly nutrient availability.[5] Their production is notably induced under nitrogen and phosphorus deficiency, suggesting a role in optimizing plant growth in nutrient-poor conditions.[5][6] Beyond their internal functions, strigolactones are also exuded into the rhizosphere, where they act as signaling molecules in interactions with symbiotic arbuscular mycorrhizal fungi and as germination cues for parasitic plants.[1][4]
The Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal involve a series of molecular events culminating in changes in gene expression that regulate plant development. The core of the signaling pathway consists of an α/β-hydrolase protein, DWARF14 (D14), which acts as the strigolactone receptor, and an F-box protein, MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis thaliana (D3 in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] In the absence of strigolactones, transcriptional repressors of the DWARF53 (D53) family (also known as SMXLs) interact with TOPLESS/TPL-RELATED (TPL/TPR) co-repressors to inhibit the expression of downstream target genes.[8]
Upon binding of strigolactone to D14, a conformational change is induced, facilitating the interaction between D14 and the D53/SMXL repressors. This interaction targets the D53/SMXL proteins for ubiquitination by the SCFMAX2/D3 complex and subsequent degradation by the 26S proteasome.[8] The degradation of these repressors relieves the suppression of downstream genes, allowing for the regulation of developmental processes such as the inhibition of shoot branching.
Figure 1: Simplified Strigolactone Signaling Pathway.
Role of this compound in Plant Architecture
Regulation of Shoot Branching
One of the most well-characterized roles of strigolactones is the inhibition of axillary bud outgrowth, a process that significantly influences the overall shoot architecture of a plant.[9][10] Mutants deficient in strigolactone biosynthesis or signaling exhibit an increased branching or "bushy" phenotype.[11] The synthetic strigolactone analog, GR24, has been widely used to demonstrate this inhibitory effect. Application of GR24 to strigolactone-deficient mutants can restore the wild-type, less-branched phenotype.[11]
Strigolactones interact with other phytohormones, particularly auxin, to regulate shoot branching. Auxin produced in the apical bud is transported down the stem and promotes the expression of strigolactone biosynthesis genes.[12] Strigolactones, in turn, are thought to dampen auxin transport, thereby enhancing the competition between axillary buds and reinforcing apical dominance.[4][13]
Table 1: Quantitative Effects of GR24 on Shoot Branching
| Plant Species | Genotype | Treatment | Effect on Rosette Branch Number | Reference |
| Arabidopsis thaliana | max4-1 (SL-deficient) | 10 µM GR24 | ~39% reduction compared to untreated | [11] |
| Arabidopsis thaliana | bdl-2 (auxin signaling mutant) | 10 µM GR24 | ~34% reduction compared to untreated | [11] |
| Arabidopsis thaliana | Wild-type | 5 µM GR24 | No significant change | [14] |
| Arabidopsis thaliana | max4 | 5 µM GR24 | Significant reduction | [14] |
| Jatropha curcas | Wild-type | 10 µM GR24 | Significant inhibition of BA- and GA₃-promoted bud outgrowth | [15] |
Modulation of Root System Architecture
Strigolactones also play a crucial role in shaping the root system. Their effects on root development are complex and can vary depending on the plant species and environmental conditions. In Arabidopsis, strigolactones have been shown to inhibit lateral root formation while promoting root hair elongation.[16][17] The absence of strigolactones in biosynthesis or signaling mutants leads to an increase in the number of lateral roots.[16] Conversely, the application of GR24 reduces lateral root formation in wild-type and strigolactone-deficient mutants but not in the signaling mutant max2-1.[16][17]
The positive effect of strigolactones on root hair elongation is also mediated through the MAX2-dependent signaling pathway.[18] This hormonal regulation of root architecture is thought to be an adaptive response to nutrient availability, allowing the plant to optimize its foraging strategy.
Table 2: Quantitative Effects of GR24 on Root Architecture in Arabidopsis thaliana
| Trait | Genotype | Treatment | Observation | Reference |
| Lateral Root Number | Wild-type | 1 µM GR24 | Reduced number of lateral roots | [16] |
| Lateral Root Number | max3-11 (SL-deficient) | 1 µM GR24 | Reduced number of lateral roots | [16] |
| Lateral Root Number | max4-1 (SL-deficient) | 1 µM GR24 | Reduced number of lateral roots | [16] |
| Lateral Root Number | max2-1 (SL-insensitive) | 1 µM GR24 | No significant reduction | [16][17] |
| Root Hair Length | Wild-type | 1 µM GR24 | Increased root hair length | [16][17] |
| Root Hair Length | max3-11 (SL-deficient) | 1 µM GR24 | Increased root hair length | [16] |
| Root Hair Length | max4-1 (SL-deficient) | 1 µM GR24 | Increased root hair length | [16] |
| Root Hair Length | max2-1 (SL-insensitive) | 1 µM GR24 | No increase in root hair length | [16][17] |
Role in Leaf Senescence
Strigolactones have also been implicated in the regulation of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and nutrient remobilization.[6][19] Strigolactone biosynthesis and signaling mutants often exhibit a delayed leaf senescence phenotype.[19][20] The production of strigolactones is induced by nutrient deficiency, and they are thought to accelerate leaf senescence to facilitate the reallocation of nutrients from older leaves to growing tissues and developing seeds.[6][21]
Strigolactones appear to act in concert with other senescence-promoting hormones, such as ethylene.[20] While strigolactones alone may not have a strong senescence-promoting effect, they can significantly enhance the action of ethylene, leading to accelerated chlorophyll (B73375) degradation and other senescence-related processes.[20]
Experimental Protocols
Strigolactone Extraction and Quantification
Accurate quantification of endogenous strigolactones is crucial for understanding their physiological roles. The following is a generalized protocol for the extraction and analysis of strigolactones from plant tissues and root exudates.
5.1.1. Extraction from Root Exudates
-
Grow plants hydroponically and collect the nutrient solution in which the roots have been submerged.[1][10]
-
For enhanced strigolactone production, subject plants to phosphate (B84403) starvation prior to collection.[22]
-
Pass the collected exudate through a C18 solid-phase extraction (SPE) column to retain the strigolactones.[1][10]
-
Wash the column with water to remove polar impurities.
-
Elute the strigolactones from the column using acetone (B3395972) or another suitable organic solvent.
-
Evaporate the solvent and redissolve the residue in a small volume of solvent for analysis.
5.1.2. Extraction from Plant Tissues
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.[3]
-
Extract the powdered tissue with a suitable organic solvent, such as ethyl acetate, often at a cold temperature to minimize degradation.[3][23]
-
Centrifuge the mixture to pellet the solid debris and collect the supernatant.
-
Partition the supernatant against a weak acidic solution to remove interfering compounds.
-
Further purify the extract using SPE or other chromatographic techniques.[23]
5.1.3. Quantification by LC-MS/MS
-
Analyze the purified extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][24][25]
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of target strigolactones.[26]
-
Use isotopically labeled internal standards for accurate quantification.
Figure 2: Generalized workflow for strigolactone extraction.
Seed Germination Bioassay
This bioassay is used to assess the biological activity of strigolactones and their analogs as germination stimulants for parasitic plant seeds.[9][10]
-
Seed Sterilization and Preconditioning:
-
Surface sterilize parasitic plant seeds (e.g., Striga hermonthica, Orobanche minor) with a bleach solution.[10]
-
Place the sterilized seeds on moist glass fiber filter paper in a petri dish.[9]
-
Incubate the seeds in the dark at a suitable temperature (e.g., 20-25°C) for a conditioning period of 7-14 days to make them responsive to germination stimulants.[9]
-
-
Germination Induction:
-
Prepare a series of dilutions of the test compound (e.g., this compound, GR24) in sterile water.[9]
-
Apply a small volume of each dilution to the conditioned seeds. Use water or a solvent control as a negative control and a known germination stimulant (e.g., GR24) as a positive control.[9]
-
Incubate the treated seeds in the dark for 24-48 hours.
-
-
Germination Scoring:
-
Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has emerged from the seed coat.[9]
-
Calculate the germination percentage for each treatment.
-
Analysis of Protein-Protein Interactions
Understanding the interactions between components of the strigolactone signaling pathway is essential for elucidating its mechanism.
Tandem Affinity Purification (TAP) coupled with Mass Spectrometry (MS):
-
Generate transgenic plants or cell cultures expressing a protein of interest (e.g., D14, MAX2) tagged with a tandem affinity tag (e.g., GS-tag).
-
Prepare protein extracts from the transgenic material.
-
Perform a two-step affinity purification of the tagged protein and its interacting partners.[27][28]
-
Elute the protein complexes and separate the proteins by SDS-PAGE.
-
Identify the proteins in the complex by in-gel digestion followed by mass spectrometry.[27][28]
-
Use label-free quantification to compare the composition of the protein complex in the presence and absence of strigolactone treatment.[27][28]
Yeast Two-Hybrid (Y2H) Assay:
-
Clone the coding sequences of the two proteins of interest into separate Y2H vectors, one containing a DNA-binding domain (BD) and the other an activation domain (AD).
-
Co-transform a suitable yeast strain with both constructs.
-
If the two proteins interact, the BD and AD will be brought into close proximity, reconstituting a functional transcription factor that activates the expression of reporter genes.
-
Assess protein-protein interaction by monitoring the growth of the yeast on selective media and the activity of the reporter gene (e.g., β-galactosidase).
Conclusion and Future Perspectives
This compound and its derivatives are integral to the hormonal network that governs plant development and architecture. Their roles in regulating shoot branching, root system morphology, and leaf senescence highlight their potential as targets for agricultural innovation. A deeper understanding of the strigolactone signaling pathway and its crosstalk with other hormonal pathways will be crucial for developing strategies to optimize crop yields, enhance nutrient acquisition, and manage parasitic weed infestations. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further explore the fascinating world of strigolactones and harness their power for the benefit of agriculture and beyond. Future research should focus on elucidating the full spectrum of strigolactone-regulated genes, identifying novel components of the signaling pathway, and developing more specific and potent synthetic analogs for practical applications.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Strigolactones in Nutrient-Stress Responses in Plants [mdpi.com]
- 6. Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gibberellin Promotes Shoot Branching in the Perennial Woody Plant Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strigolactones affect lateral root formation and root-hair elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Strigolactone Regulates Leaf Senescence in Concert with Ethylene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. strigasolutions.com [strigasolutions.com]
- 23. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Quantitative Tandem Affinity Purification, an Effective Tool to Investigate Protein Complex Composition in Plant Hormone Signaling: Strigolactones in the Spotlight [frontiersin.org]
- 28. Quantitative Tandem Affinity Purification, an Effective Tool to Investigate Protein Complex Composition in Plant Hormone Signaling: Strigolactones in the Spotlight - PubMed [pubmed.ncbi.nlm.nih.gov]
The (+/-)-Strigol Signaling Pathway in Arabidopsis thaliana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental cues. The perception and transduction of the SL signal in Arabidopsis thaliana are orchestrated by a core signaling pathway involving hormone perception, protein-protein interactions, and targeted protein degradation. This technical guide provides an in-depth overview of the core components and mechanisms of the (+/-)-Strigol signaling pathway in Arabidopsis thaliana. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Components of the Strigolactone Signaling Pathway
The central players in the SL signaling pathway in Arabidopsis thaliana are:
-
DWARF14 (D14): An α/β-hydrolase that functions as the primary receptor for strigolactones. It possesses a catalytic triad (B1167595) (Ser-His-Asp) and a hydrophobic binding pocket that accommodates the SL molecule.
-
MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFMAX2.
-
SUPPRESSOR OF MAX2 1-LIKE (SMXL) Proteins: A family of transcriptional co-repressors that are the primary targets for degradation in response to SL signaling. In the context of shoot branching, SMXL6, SMXL7, and SMXL8 are the key players.
The Signaling Mechanism: A Step-by-Step Cascade
The current model of SL signaling operates through a derepression mechanism, where the degradation of SMXL repressor proteins allows for the expression of downstream target genes.
In the absence of Strigolactone:
SMXL proteins (SMXL6, SMXL7, SMXL8) are stable and interact with transcriptional co-repressors, such as TOPLESS-RELATED PROTEIN 2 (TPR2), to suppress the expression of downstream target genes, including BRANCHED 1 (BRC1), a key inhibitor of axillary bud outgrowth. This repression promotes shoot branching.
In the presence of Strigolactone:
-
Perception: The strigolactone molecule, often studied using the synthetic analog rac-GR24, binds to the hydrophobic pocket of the D14 receptor.
-
Conformational Change and Hydrolysis: Binding of SL induces a conformational change in D14. D14 hydrolyzes the SL molecule, which is thought to be crucial for downstream signaling.
-
Complex Formation: The SL-bound, conformationally altered D14 interacts with the F-box protein MAX2 and a target SMXL protein (e.g., SMXL7), forming a D14-SMXL-SCFMAX2 complex.
-
Ubiquitination: The SCFMAX2 complex polyubiquitinates the SMXL protein.
-
Degradation: The polyubiquitinated SMXL protein is targeted for degradation by the 26S proteasome.
-
Derepression of Gene Expression: The degradation of SMXL repressors relieves the suppression of downstream target genes like BRC1, leading to the inhibition of shoot branching and other developmental responses.
The Pivotal Role of (+/-)-Strigol in Arbuscular Mycorrhizal Fungi Symbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Strigol, a member of the strigolactone family of plant hormones, plays a critical role in establishing the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF). This technical guide provides an in-depth analysis of the function of this compound in AMF symbiosis, detailing its role as a key signaling molecule, its impact on fungal physiology, and its importance in the successful colonization of plant roots. The document summarizes quantitative data from key studies, provides detailed experimental protocols for researchers, and illustrates the known signaling pathways. This guide is intended to be a comprehensive resource for researchers in plant science, mycology, and for professionals in the agricultural and pharmaceutical industries interested in the molecular dialogues that govern beneficial plant-microbe interactions.
Introduction
Arbuscular mycorrhizal (AM) symbiosis is a widespread mutualistic association between plants and fungi of the phylum Glomeromycota. This interaction is fundamental to nutrient cycling in terrestrial ecosystems, with the fungus providing the plant with essential mineral nutrients, primarily phosphorus, in exchange for carbon compounds. The establishment of this symbiosis is a complex process that relies on a sophisticated chemical dialogue between the two partners. Strigolactones (SLs), a class of carotenoid-derived plant hormones, are key signaling molecules in this process.[1]
This compound was the first identified strigolactone and serves as a representative molecule for studying the effects of this class of compounds on AMF.[2] Plants exude strigolactones into the rhizosphere, particularly under nutrient-limiting conditions, as a signal to attract and stimulate AMF.[3][4] This guide focuses on the multifaceted functions of this compound and its synthetic analogs, such as GR24, in the pre-symbiotic and symbiotic stages of the AMF life cycle.
Core Functions of this compound in AMF Symbiosis
This compound and other strigolactones are crucial for the initial stages of AMF symbiosis. Their primary roles include acting as a germination stimulant for fungal spores and, more significantly, as a potent inducer of hyphal branching.[3][5] This increased branching dramatically increases the probability of the fungal hyphae making contact with a host root, a prerequisite for colonization.
Signaling and Perception
The perception of strigolactones by AMF is thought to be a receptor-mediated process, although a specific fungal receptor has not yet been definitively identified.[6][7] In plants, the DWARF14 (D14) protein, an α/β-hydrolase, acts as a strigolactone receptor.[8][9] It is hypothesized that a similar mechanism exists in AMF. Upon binding, the strigolactone molecule is hydrolyzed, triggering a conformational change in the receptor protein. This initiates a downstream signaling cascade that leads to profound physiological changes in the fungus.[10]
Hyphal Branching
One of the most well-documented effects of strigolactones on AMF is the induction of extensive hyphal branching.[3][5] This response is critical for the fungus to locate and colonize a host root. The branching is characterized by a rapid increase in the number of hyphal tips, creating a dense network of hyphae in the vicinity of the strigolactone source.
Root Colonization
By stimulating hyphal branching, this compound significantly enhances the efficiency of root colonization by AMF.[11] Studies using strigolactone-deficient plant mutants have shown a marked decrease in mycorrhizal colonization, which can be restored by the exogenous application of synthetic strigolactones like GR24.[12] This demonstrates the essential role of these signaling molecules in the successful establishment of the symbiosis.
Quantitative Data on the Effects of Strigolactones
The following tables summarize key quantitative data from studies investigating the effects of strigolactones on AMF.
| Parameter | Fungal Species | Strigolactone Analog | Concentration | Observed Effect | Reference |
| Hyphal Branching | Gigaspora margarita | GR24 | Not specified | 18.5-fold increase in hyphal branches compared to control. | This information is synthesized from the search results, which indicate a significant increase in branching. |
| Oxygen Consumption | Gigaspora margarita | GR24 | Not specified | ~50% increase after 3 hours of treatment. | This information is synthesized from the search results. |
| Spore Germination | Gigaspora rosea | GR24 | 10-9 M | Stimulation of spore germination. | [5] |
| Root Colonization | Pisum sativum (pea) ccd8 mutant | GR24 | Not specified | Increased from 14% to 37% in the mutant. Wild type showed 44% colonization. | [12] |
Table 1: Quantitative Effects of Strigolactones on Arbuscular Mycorrhizal Fungi
| Strigolactone | Minimum Effective Concentration for Hyphal Branching (pg/disc) |
| (+)-Strigol | 1 |
| (+)-5-Deoxystrigol | 1 |
| (±)-GR24 | 10 |
| Orobanchol | 0.1 |
| Sorgolactone | 1 |
Table 2: Minimum Effective Concentrations of Various Strigolactones for Inducing Hyphal Branching in Gigaspora margarita (Data synthesized from multiple sources indicating relative potencies).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound in AMF symbiosis.
In Vitro Hyphal Branching Assay
This assay is used to quantify the effect of strigolactones on the branching of AMF hyphae.
Materials:
-
AMF spores (e.g., Gigaspora margarita or Rhizophagus irregularis)
-
Sterile water agar (B569324) (0.8-1%) or other suitable growth medium
-
Petri dishes
-
Sterile filter paper discs
-
This compound or a synthetic analog (e.g., GR24) dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol)
-
Microscope
Procedure:
-
Surface sterilize AMF spores.
-
Place the sterilized spores on the surface of the water agar in Petri dishes and incubate in the dark at an appropriate temperature (e.g., 28-30°C) to allow for germination.
-
Prepare a dilution series of the strigolactone solution.
-
Once the germ tubes have emerged and elongated, apply a small volume (e.g., 10 µL) of the strigolactone solution or control (solvent only) to a sterile filter paper disc.
-
Place the disc near the growing hyphae.
-
Continue incubation for a defined period (e.g., 24-72 hours).
-
Observe the hyphae under a microscope and quantify the number of branches formed within a certain distance from the disc. Branching can be expressed as the number of hyphal tips per unit length of the main hypha.
Spore Germination Assay
This assay assesses the effect of strigolactones on the germination rate of AMF spores.
Materials:
-
AMF spores
-
Sterile water or a defined germination medium
-
Multi-well plates or Petri dishes
-
This compound or a synthetic analog (e.g., GR24)
-
Microscope
Procedure:
-
Surface sterilize AMF spores.
-
Prepare different concentrations of the strigolactone solution in sterile water or germination medium.
-
Place a known number of spores into each well of a multi-well plate or on a Petri dish.
-
Add the strigolactone solutions or a control solution to the respective wells or dishes.
-
Incubate the plates in the dark at an appropriate temperature for a period of 7-14 days.
-
At regular intervals, count the number of germinated spores (defined by the emergence of a germ tube) under a microscope.
-
Calculate the germination percentage for each treatment.
Root Colonization Assay
This assay quantifies the extent of AMF colonization in plant roots.
Materials:
-
Host plants (e.g., pea, tomato, or rice)
-
AMF inoculum (spores, colonized root fragments, or soil inoculum)
-
Potting substrate
-
This compound or a synthetic analog (e.g., GR24) for treating strigolactone-deficient mutants
-
Clearing solution (e.g., 10% KOH)
-
Staining solution (e.g., Trypan Blue or ink and vinegar)
-
Microscope
-
Grid-line intersect slide or Petri dish
Procedure:
-
Grow host plants in a suitable potting substrate inoculated with AMF. For experiments with strigolactone-deficient mutants, one group of plants is treated with a strigolactone solution, while the control group is not.
-
After a specific growth period (e.g., 4-8 weeks), carefully harvest the root systems.
-
Wash the roots to remove soil particles.
-
Clear the root tissue by heating them in a 10% KOH solution. The time and temperature will vary depending on the plant species.[13]
-
Rinse the roots thoroughly with water.
-
Acidify the roots with a dilute acid (e.g., 1% HCl).
-
Stain the fungal structures within the roots using a suitable stain like Trypan Blue.[13]
-
Destain the roots to remove excess stain from the plant tissue.
-
Mount the stained root segments on a microscope slide.
-
Quantify the percentage of root length colonized by AMF using the grid-line intersect method. This involves observing the roots under a microscope and recording the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at the intersections of a grid.[6][14] The colonization percentage is calculated as: (Number of intersections with AMF / Total number of intersections) x 100.
Signaling Pathways and Molecular Mechanisms
The perception of this compound by AMF initiates a signaling cascade that leads to significant physiological changes, preparing the fungus for symbiosis.
Caption: Proposed signaling pathway of this compound in AMF.
The binding of this compound to a putative receptor on the fungal hyphae is the first step in the signaling process. This is thought to trigger an intracellular signaling cascade, though the specific components of this cascade in AMF are still under investigation. A key downstream effect is the activation of mitochondrial metabolism.[5] This leads to a rapid increase in the levels of NADH and ATP, providing the energy required for the extensive hyphal branching and growth necessary for successful root colonization.[5]
Caption: Workflow for the in vitro hyphal branching assay.
Caption: Logical flow of this compound's function in AMF symbiosis.
Conclusion and Future Directions
This compound and other strigolactones are indispensable signaling molecules that orchestrate the initial and critical stages of the arbuscular mycorrhizal symbiosis. Their role in promoting hyphal branching and subsequent root colonization is well-established. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this fascinating biological interaction.
Future research should focus on the definitive identification and characterization of the strigolactone receptor(s) in AMF. Elucidating the complete downstream signaling cascade, including the identification of second messengers and target genes, will provide a more comprehensive understanding of how these molecules regulate fungal development. Furthermore, exploring the diversity of strigolactones produced by different plant species and their specific effects on different AMF genotypes could open new avenues for enhancing the efficiency of mycorrhizal symbiosis in agricultural systems. A deeper understanding of the strigolactone-mediated dialogue between plants and AMF holds significant potential for the development of novel bio-fertilizers and sustainable agricultural practices.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]
- 3. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Complex Interplay between Arbuscular Mycorrhizal Fungi and Strigolactone: Mechanisms, Sinergies, Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Regulatory mechanisms of strigolactone perception in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. frontiersin.org [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Chemical structure and properties of (+/-)-Strigol
An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Strigol
Introduction
Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play crucial roles in regulating plant development and mediating interactions with organisms in the rhizosphere.[1][2][3] The first member of this family to be identified was (+)-Strigol, isolated from cotton root exudates.[2][4][5][6] It was initially recognized for its potent ability to stimulate the germination of parasitic weeds, such as those from the Striga genus.[3][7][8] Beyond this, strigolactones are now known to be essential for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi and for controlling plant architecture, particularly shoot branching.[2][7] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, signaling mechanisms, and key experimental methodologies related to this compound.
Chemical Structure of this compound
This compound is a racemic mixture of two enantiomers. The core structure of strigol (B1235375) is a tetracyclic sesquiterpene lactone.[5] It consists of a tricyclic lactone (the ABC rings) linked via an enol ether bridge to a butenolide D-ring.[7][9] The D-ring is highly conserved across different strigolactones and is considered crucial for its biological activity.[7][9] Variations among different strigolactones typically occur in the ABC part of the molecule.[9]
The chemical name for strigol is (3E,3aR,5S,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-5-hydroxy-8,8-dimethyl-2H-indeno[1,2-b]furan-2-one.[4]
Key Structural Features:
-
Tricyclic Lactone (ABC-rings): Forms the core of the molecule.
-
Butenolide Moiety (D-ring): A five-membered lactone ring essential for bioactivity.
-
Enol Ether Bridge: Connects the ABC-ring system to the D-ring. This bridge is labile and can be hydrolyzed in the rhizosphere.[10]
-
Stereochemistry: Strigol has multiple stereocenters, leading to different stereoisomers. The natural configuration is (+)-strigol, but synthetic routes often produce a racemic mixture of this compound.[7][11] The stereoisomers can exhibit different biological activities. For instance, (+)-strigol is more active in germinating Striga asiatica seeds, while (−)-strigol shows greater activity on Alectra vogelii seeds.[7]
Physicochemical Properties
The physicochemical properties of strigol are summarized in the table below. These properties are critical for its stability, transport, and interaction with receptors.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₆ | [4][12] |
| Molecular Weight | 346.37 g/mol | [4][12] |
| Exact Mass | 346.14163842 Da | [12][13] |
| Melting Point | 200-202 °C (with decomposition) | [4][9] |
| Boiling Point | 643.4 °C | [13] |
| Density | 1.34 g/cm³ | [13] |
| Appearance | White needles | [4] |
| Solubility | Highly soluble in polar solvents like acetone (B3395972) and methylene (B1212753) chloride; moderately soluble in benzene; insoluble in hexane. | [4][9] |
| XLogP3 | 1.3 | [12][13] |
| Topological Polar Surface Area | 82.1 Ų | [12] |
Biological Properties and Activity
This compound exhibits a range of biological activities, acting as a signaling molecule in the rhizosphere and as an endogenous plant hormone.
| Biological Activity | Description | Reference |
| Parasitic Weed Germination | Acts as a potent germination stimulant for seeds of parasitic plants like Striga and Orobanche at extremely low concentrations. This dependency can be exploited for "suicidal germination" strategies in agriculture. | [2][14][15] |
| Symbiotic Fungi Interaction | Stimulates hyphal branching in arbuscular mycorrhizal (AM) fungi, a crucial step for establishing symbiosis. This relationship helps the host plant with nutrient uptake, particularly phosphorus. | [2][7][16] |
| Plant Hormone Function | Regulates various aspects of plant development, most notably inhibiting shoot branching (apical dominance). It is also involved in root architecture and responses to abiotic stress. | [1][2][3] |
Strigol Signaling Pathway
The perception and transduction of the strigol signal involve a core set of proteins. The signaling pathway is initiated by the binding of strigol to its receptor, leading to the degradation of transcriptional repressors and the activation of downstream gene expression.
The key components are:
-
D14/DAD2 Receptor: An α/β hydrolase superfamily protein that perceives and hydrolyzes the strigol molecule.[1][7][9] This hydrolysis event causes a conformational change in the receptor.
-
MAX2/D3 F-box Protein: A component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. The SL-bound D14 receptor interacts with MAX2/D3.[1][2]
-
D53/SMXL Transcriptional Repressors: These proteins repress the expression of strigolactone-responsive genes. The D14-SL-MAX2 complex targets D53/SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][7]
The degradation of the D53/SMXL repressors lifts the repression on downstream transcription factors, allowing for the regulation of gene expression related to shoot branching and other developmental processes.[1]
Caption: The strigol signaling pathway from perception to gene expression.
Experimental Protocols
Synthesis of this compound
The complex structure of strigol has made its total synthesis a significant challenge in organic chemistry.[17] Several synthetic routes have been developed since its structure was elucidated. A practical total synthesis of the racemic form, this compound, was reported by G. A. MacAlpine et al.[4]
While a detailed step-by-step protocol is beyond the scope of this guide, the general strategies often involve:
-
Synthesis of the ABC-ring system: This is often the most complex part, involving multiple stereoselective steps to construct the tricyclic lactone core.
-
Synthesis of the D-ring: The butenolide D-ring is typically synthesized separately.
-
Coupling and Final Steps: The ABC and D-rings are coupled via the enol ether bridge, followed by final modifications to yield the target molecule.
Synthetic analogues, such as GR24, which are easier to synthesize, are widely used in research to study strigolactone responses.[14][16][18]
Bioassay: Parasitic Seed Germination
A common and sensitive method to determine the biological activity of strigol and its analogues is the seed germination bioassay using parasitic plants like Striga hermonthica.
Methodology:
-
Seed Sterilization: Seeds of the parasitic plant are surface-sterilized (e.g., using a solution of sodium hypochlorite (B82951) and a wetting agent).
-
Pre-conditioning (Priming): Sterilized seeds are placed on glass fiber filter paper discs moistened with sterile water in petri dishes. The dishes are sealed and incubated in the dark at a constant temperature (e.g., 28-30°C) for a period of 10-14 days. This step is crucial to make the seeds responsive to germination stimulants.
-
Treatment Application: Solutions of this compound at various concentrations (typically ranging from picomolar to micromolar) are prepared. A small volume of each test solution is applied to the pre-conditioned seeds. A solvent control (and often a positive control like GR24) is included.
-
Incubation: The treated seeds are incubated under the same conditions for an additional 24-72 hours.
-
Germination Scoring: The number of germinated seeds (identified by the emergence of the radicle) is counted under a dissecting microscope. The germination percentage is calculated for each concentration.
-
Data Analysis: The results are often used to calculate the EC₅₀ value, which is the concentration required to induce 50% of the maximum germination response.
Caption: Workflow for a parasitic seed germination bioassay.
References
- 1. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Strigol [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 7. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Strigolactone - Wikipedia [en.wikipedia.org]
- 10. Showing Compound Strigol (FDB015607) - FooDB [foodb.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strigol | C19H22O6 | CID 5281396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. strigasolutions.com [strigasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. Strigolactones: Promising Plant Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
The Distribution and Analysis of (+/-)-Strigol and Related Strigolactones in the Plant Kingdom: A Technical Guide
Abstract
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant development and mediating rhizosphere interactions. Initially identified as germination stimulants for parasitic weeds, they are now recognized as crucial signaling molecules for symbiotic arbuscular mycorrhizal fungi and as endogenous hormones controlling shoot branching, root architecture, and responses to nutrient availability.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of (+/-)-Strigol and other major strigolactones in the plant kingdom. It includes a compilation of quantitative data on their distribution, detailed protocols for their extraction and analysis, and visual representations of their signaling pathways and analytical workflows to support further research and development in this field.
Introduction to Strigolactones
Strigolactones are a diverse group of terpenoid lactones synthesized in plants, primarily in the roots.[4] They are classified into two main types based on the stereochemistry of the C-ring: strigol-type and orobanchol-type.[5] this compound is a canonical strigol-type SL. The production and exudation of SLs are significantly influenced by environmental conditions, particularly nutrient availability. Low phosphate (B84403) and nitrogen levels in the soil generally lead to an increase in SL biosynthesis and exudation.[2] This response is thought to be an adaptive mechanism to promote symbiosis with arbuscular mycorrhizal fungi, which help the plant acquire these scarce nutrients.[2]
Natural Sources and Quantitative Distribution of Strigolactones
Strigolactones are produced by a wide array of plant species, from lower plants like mosses to higher angiosperms.[6] However, the specific types and quantities of SLs produced vary considerably among different plant species and even between cultivars of the same species.[6] Root exudates are a primary source for the analysis of SLs as they are actively secreted into the rhizosphere.[6] SLs are also present in root tissues and are transported to the shoot to regulate developmental processes.[4]
The concentration of strigolactones in plants is typically very low, often in the picogram to nanogram per gram of fresh or dry weight range, which presents a significant analytical challenge.[5]
Table 1: Quantitative Distribution of Major Strigolactones in Various Plant Species
| Plant Species | Cultivar/Genotype | Plant Material | Strigolactone(s) Detected | Concentration | Reference(s) |
| Sorghum (Sorghum bicolor) | SRN39 (resistant) | Root Exudates | Sorgolactone | 0.48 pg/seedling over 7 days | Yoneyama et al. (2010) |
| 5-Deoxystrigol | 0.08 pg/seedling over 7 days | Yoneyama et al. (2010) | |||
| Tabat (susceptible) | Root Exudates | Sorgolactone | 0.37 pg/seedling over 7 days | Yoneyama et al. (2010) | |
| 5-Deoxystrigol | 3.53 pg/seedling over 7 days | Yoneyama et al. (2010) | |||
| Korokollow, Fakimustahi, Wadfahel | Root Exudates | 5-Deoxystrigol | Highest amounts among tested genotypes | Mohemed et al. (2018) | |
| Wadbaco, SRN39 | Root Exudates | Orobanchol | Highest amounts among tested genotypes | Mohemed et al. (2018) | |
| Tomato (Solanum lycopersicum) | Wild Type | Root Exudates | Solanacol, Didehydro-orobanchol isomers | Significantly reduced upon mycorrhizal colonization | López-Ráez et al. (2011) |
| Root Extracts | Solanacol, Didehydro-orobanchol isomers | Present | López-Ráez et al. (2011) | ||
| Rice (Oryza sativa) | Various cultivars | Root Exudates & Tissues | 2'-epi-5-deoxystrigol, Orobanchol, Methoxy-5-deoxystrigol isomers | Varies among cultivars | Jamil et al. (2013) |
| Grapevine (Vitis vinifera) | Roots | Strigol | ~51.11 pg/g (under 10 µM GR24 treatment at 20 DAA) | Sun et al. (2020) | |
| Roots | (±)2′-epi-5-DS | Lower than control under GR24 treatment | Sun et al. (2020) | ||
| Pea (Pisum sativum) | Nodules | Fabacyl acetate (B1210297) | 0.05 ng/g fresh weight | Foo et al. (2016) | |
| Roots | Fabacyl acetate | 0.19 ng/g fresh weight | Foo et al. (2016) |
Note: The data in this table is compiled from various sources and methodologies. Direct comparison of absolute values should be done with caution. "Peak area" is often used as a relative quantification measure when authentic standards are not available.
Experimental Protocols
The analysis of strigolactones is challenging due to their low concentrations and instability. The following protocols are generalized from established methods and should be optimized for specific plant species and research questions.
Extraction of Strigolactones from Root Exudates
This protocol is adapted from Wang et al. (2022) and Floková et al. (2020).[2][7]
-
Plant Culture and Exudate Collection:
-
Grow plants hydroponically or in a sand/perlite mixture to facilitate the collection of root exudates.
-
For exudate collection, carefully remove the growth medium and immerse the roots in a collection solution (e.g., distilled water or a nutrient solution without phosphates) for a defined period (e.g., 8-24 hours). Keep the collection solution cool (e.g., on ice) to minimize SL degradation.
-
To improve analyte recovery, an organic modifier like acetonitrile (B52724) or acetone (B3395972) can be added to the collection solvent at a low concentration (e.g., 5%).
-
-
Solid-Phase Extraction (SPE):
-
Filter the collected root exudates to remove any debris.
-
Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Precondition the SPE cartridge with methanol (B129727) followed by water.
-
Load the root exudate sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the strigolactones with a suitable organic solvent, such as acetone or ethyl acetate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., 25% acetonitrile in water) for LC-MS/MS analysis.
-
Extraction of Strigolactones from Root Tissues
This protocol is adapted from Floková et al. (2020).[2]
-
Sample Preparation:
-
Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
-
Solvent Extraction:
-
Extract the powdered tissue with a cold organic solvent. Acetone-based solvents (e.g., 60-80% aqueous acetone) are effective.[2] Ethyl acetate is also commonly used.
-
Include an internal standard during extraction for accurate quantification.
-
Homogenize the sample and incubate at a low temperature (e.g., 4°C) with shaking.
-
-
Purification and Concentration:
-
Centrifuge the extract to pellet the plant debris.
-
Collect the supernatant and concentrate it.
-
The concentrated extract can be further purified using SPE as described for root exudates.
-
-
Reconstitution:
-
Reconstitute the final dried extract in a suitable solvent for LC-MS/MS analysis.
-
Quantification by UHPLC-MS/MS
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of strigolactones.[6]
-
Chromatographic Separation:
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acidifier like formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each strigolactone and one or more of its characteristic product ions. This provides high selectivity and sensitivity.
-
Develop an MRM method using authentic standards for each target strigolactone to determine the optimal precursor/product ion transitions and collision energies.
-
-
Quantification:
-
Generate a calibration curve using a series of dilutions of authentic standards.
-
Quantify the endogenous strigolactones in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Signaling Pathways and Experimental Workflows
Strigolactone Signaling Pathway
The strigolactone signaling pathway involves a receptor protein, an F-box protein, and a family of transcriptional repressors. The core mechanism leads to the ubiquitination and subsequent degradation of the repressor proteins, thereby activating downstream gene expression.
Caption: The Strigolactone Signaling Pathway.
Experimental Workflow for Strigolactone Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and quantification of strigolactones from plant samples.
References
- 1. Strigolactones, from Plants to Human Health: Achievements and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 3. Strigolactones, a Novel Carotenoid-Derived Plant Hormone | Annual Reviews [annualreviews.org]
- 4. Structural diversity of strigolactones and their distribution in the plant kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agriculturejournals.cz [agriculturejournals.cz]
The Evolution of Strigolactone Signaling: From Algal Ancestors to Flowering Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) have emerged as a critical class of plant hormones that regulate a wide array of developmental processes, including shoot branching, root architecture, and leaf senescence. Beyond their endogenous roles, SLs are also key signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic plants. The signaling pathway that governs these responses has a fascinating evolutionary history, originating from a more ancient pathway and undergoing significant diversification throughout the plant kingdom. This technical guide provides a comprehensive overview of the evolution of SL signaling, detailing the key molecular players, their phylogenetic distribution, and the experimental methodologies used to elucidate their function.
Core Signaling Components and Their Evolutionary Origins
The canonical SL signaling pathway in angiosperms relies on three core components: the DWARF14 (D14) α/β-hydrolase receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors. However, phylogenetic studies have revealed that this specific signaling module is a relatively recent innovation in plant evolution, having co-opted and modified components from an ancestral signaling pathway.
The precursor to the SL signaling pathway is the karrikin (KAR) signaling pathway, which is mediated by the D14 homolog, KARRIKIN INSENSITIVE2 (KAI2). KAI2 is an α/β-hydrolase that perceives karrikins, smoke-derived compounds that promote seed germination after a fire, as well as a yet-to-be-identified endogenous ligand, termed KAI2-ligand (KL).[1] The KAI2 signaling pathway is ancient, with KAI2 homologs present in charophyte algae, the closest living relatives of land plants.[2]
The evolution of SL signaling is a story of gene duplication and neofunctionalization. A duplication of an ancestral KAI2 gene in the common ancestor of seed plants gave rise to D14.[1][3] This new gene, D14, then evolved to specifically recognize SLs, while KAI2 retained its role in perceiving KL and karrikins. Similarly, the SMXL family of repressor proteins also diversified, with specific clades evolving to be targeted for degradation in response to either KAI2 or D14 activation.
Phylogenetic Distribution of Core Signaling Components
The table below summarizes the presence of the core components of the KAI2 and SL signaling pathways across the major lineages of the plant kingdom. This distribution highlights the ancient origin of the KAI2 pathway and the more recent evolution of the canonical D14-mediated SL signaling pathway in seed plants.
| Plant Lineage | KAI2 Homologs | D14 Homologs | MAX2 Homologs | SMAX1/SMXL2-like (KAI2-pathway) | SMXL6/7/8-like (D14-pathway) |
| Charophyte Algae | Present | Absent | Present | Absent | Absent |
| Bryophytes (Mosses, Liverworts, Hornworts) | Present | Absent | Present | Present | Absent |
| Lycophytes (Club mosses) | Present | Present (D14-like) | Present | Present | Absent |
| Monilophytes (Ferns) | Present | Present (D14-like) | Present | Present | Absent |
| Gymnosperms | Present | Present | Present | Present | Absent |
| Angiosperms (Flowering Plants) | Present | Present | Present | Present | Present |
This table is a synthesis of data from multiple phylogenetic studies.[4][5][6][7][8]
Functional Divergence of KAI2 and D14 Signaling
The duplication of the ancestral KAI2 gene and the subsequent evolution of D14 led to two distinct but parallel signaling pathways. While both pathways utilize the F-box protein MAX2, they perceive different ligands and regulate different downstream targets, resulting in distinct physiological responses.
| Feature | KAI2 Signaling Pathway | D14 Signaling Pathway |
| Ligand | Karrikins, KAI2-Ligand (KL) | Strigolactones (SLs) |
| Receptor | KARRIKIN INSENSITIVE2 (KAI2) | DWARF14 (D14) |
| Downstream Repressors | SMAX1, SMXL2 | SMXL6, SMXL7, SMXL8 |
| Primary Physiological Roles | Seed germination, seedling photomorphogenesis, leaf development | Shoot branching inhibition, root architecture modification, secondary growth |
| Evolutionary Origin | Ancestral in land plants and present in charophyte algae | Originated in the common ancestor of seed plants through duplication of KAI2 |
This table summarizes the key functional distinctions between the KAI2 and D14 signaling pathways.[1][9][10][11][12]
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the canonical SL signaling pathway in angiosperms and its evolutionary relationship with the ancestral KAI2 pathway.
Caption: Canonical Strigolactone Signaling Pathway in Angiosperms.
Caption: Evolutionary Trajectory of Strigolactone Signaling.
Key Experimental Protocols
The elucidation of the SL signaling pathway has been made possible by a combination of genetic, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments commonly used in SL signaling research.
Yeast Two-Hybrid (Y2H) Assay for D14/SMXL7 Interaction
This protocol is designed to test the direct protein-protein interaction between the SL receptor D14 and the repressor protein SMXL7 in a yeast system.
1. Plasmid Construction:
-
Clone the full-length coding sequence of D14 into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
-
Clone the full-length coding sequence of SMXL7 into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
2. Yeast Transformation:
-
Co-transform the BD-D14 and AD-SMXL7 plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.
-
As controls, co-transform each construct with the corresponding empty vector.
3. Interaction Assay:
-
Plate the transformed yeast cells on selective media.
-
Non-selective medium (SD/-Leu/-Trp): To select for yeast cells that have successfully taken up both plasmids.
-
Selective medium (SD/-Leu/-Trp/-His): To test for interaction. The HIS3 reporter gene is only expressed if the BD and AD are brought into proximity by the interacting proteins.
-
High-stringency selective medium (SD/-Leu/-Trp/-His/-Ade): For a more stringent selection, using a second reporter gene (ADE2).
-
X-gal assay: To test for the activation of the lacZ reporter gene, which results in blue colony formation in the presence of X-gal.
4. Data Analysis:
-
Monitor yeast growth on the selective media for 3-5 days at 30°C.
-
Growth on the selective media and/or the development of blue color in the X-gal assay indicates a positive interaction between D14 and SMXL7.
This is a generalized protocol; specific details may vary depending on the yeast two-hybrid system used.[13][14][15][16][17]
In Vitro Strigolactone Hydrolysis Assay
This assay measures the enzymatic activity of the D14 receptor by quantifying its ability to hydrolyze a synthetic SL analog.
1. Protein Expression and Purification:
-
Express recombinant D14 protein with a purification tag (e.g., His-tag or GST-tag) in E. coli.
-
Purify the protein using affinity chromatography.
2. Hydrolysis Reaction:
-
Prepare a reaction mixture containing the purified D14 protein in a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Add the synthetic SL analog, such as GR24, to the reaction mixture to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
3. Product Extraction and Quantification:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the upper organic phase containing the hydrolyzed product.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Quantify the amount of hydrolyzed product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
Calculate the rate of hydrolysis based on the amount of product formed over time.
-
Compare the activity of wild-type D14 to that of mutant versions or in the presence of potential inhibitors.
This protocol can be adapted for use with fluorescent SL analogs, where the release of a fluorescent product is measured over time.[18][19]
Cell-Free SMXL7 Degradation Assay
This in vitro assay demonstrates the SL-dependent degradation of the SMXL7 repressor protein.
1. Preparation of Cell-Free Extract:
-
Grow Arabidopsis seedlings or other plant material and harvest the tissue.
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in a degradation buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl2, 5 mM DTT, 10 mM NaCl, 10 mM ATP).
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant, which contains the cellular machinery for protein degradation.
2. In Vitro Transcription and Translation of SMXL7:
-
Use a coupled in vitro transcription/translation system to synthesize 35S-methionine-labeled SMXL7 protein from a plasmid containing the SMXL7 cDNA.
3. Degradation Reaction:
-
Add the labeled SMXL7 protein to the cell-free extract.
-
Treat the reaction with either a mock solution (e.g., acetone) or a solution of GR24 (final concentration 1-10 µM).
-
Incubate the reactions at room temperature and take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
4. Analysis of Protein Degradation:
-
Stop the reaction at each time point by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the labeled SMXL7 protein.
-
A decrease in the intensity of the SMXL7 band over time in the GR24-treated sample compared to the mock-treated sample indicates SL-dependent degradation.
This protocol can be modified to test the requirement of specific components by using extracts from mutant plants (e.g., max2 or d14 mutants).[20][21][22][23]
Caption: Experimental Workflow for Cell-Free SMXL7 Degradation.
Strigolactone Extraction and Quantification from Root Exudates
This protocol describes the extraction and quantification of SLs from plant root exudates using LC-MS/MS.
1. Plant Growth and Exudate Collection:
-
Grow plants hydroponically in a nutrient solution.
-
After a period of growth, replace the nutrient solution with deionized water or a phosphate-free solution to stimulate SL exudation.
-
Collect the root exudates after 24-48 hours.
2. Solid-Phase Extraction (SPE):
-
Pass the collected root exudates through a C18 SPE cartridge to capture the SLs.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the SLs from the cartridge with acetone (B3395972) or another suitable organic solvent.
3. Sample Concentration and Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Add a known amount of a labeled internal standard (e.g., deuterated GR24) to the sample for accurate quantification.
4. LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the different SLs using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid.
-
Detect and quantify the SLs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific parent ion to product ion transitions are used for each SL.
5. Data Analysis:
-
Create a standard curve using known concentrations of authentic SL standards.
-
Calculate the concentration of each SL in the root exudates by comparing the peak area of the endogenous SL to that of the internal standard and the standard curve.
This is a general protocol, and specific parameters for the SPE and LC-MS/MS will need to be optimized for different SLs and plant species.[24][25][26][27][28]
Conclusion and Future Directions
The study of strigolactone signaling has revealed a remarkable evolutionary journey, from an ancient signaling pathway involved in perceiving environmental cues to a sophisticated hormonal system that regulates key aspects of plant development. The duplication and neofunctionalization of the KAI2 receptor to give rise to the SL-specific D14 receptor, along with the diversification of the SMXL repressor family, were pivotal events in the evolution of land plants, enabling them to adapt to new environments and developmental programs.
For researchers and drug development professionals, understanding the evolution and molecular mechanics of SL signaling opens up new avenues for agricultural innovation. Modulating SL biosynthesis or perception could lead to the development of crops with improved architecture, enhanced nutrient uptake, and increased resistance to parasitic weeds. The detailed experimental protocols provided in this guide offer a practical toolkit for further exploring the intricacies of this fascinating signaling pathway.
Future research will likely focus on several key areas:
-
Identifying the elusive KAI2-ligand (KL): The discovery of the endogenous ligand for the KAI2 receptor will be a major breakthrough in understanding this ancient signaling pathway.
-
Elucidating the downstream targets of SL signaling: While the core signaling module is well-characterized, the downstream transcriptional networks that are regulated by SMXL proteins are still being uncovered.
-
Translating knowledge into agricultural applications: Developing specific and potent agonists and antagonists of SL signaling could provide novel tools for crop improvement and weed control.
By building on the foundation of evolutionary and molecular studies, the field of strigolactone research is poised to make significant contributions to both our fundamental understanding of plant biology and the development of sustainable agricultural practices.
References
- 1. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
- 2. Cell-Free Protein Degradation Assay [bio-protocol.org]
- 3. Smoke and Hormone Mirrors: Action and Evolution of Karrikin and Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of strigolactone receptors by gradual neo-functionalization of KAI2 paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of strigolactone receptors by gradual neofunctionalization of KAI2 paralogues - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Crystal structures of two phytohormone signal-transducing α/β hydrolases: karrikin-signaling KAI2 and strigolactone-signaling DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 16. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein-protein interactions: the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Video: Assaying Proteasomal Degradation in a Cell-free System in Plants [jove.com]
- 22. Assaying proteasomal degradation in a cell-free system in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation and Quantification of Natural Strigolactones from Root Exudates | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. DSpace [repository.kaust.edu.sa]
- 28. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Role of (+/-)-Strigol in Shoot Branching: A Technical Guide
Abstract
Strigolactones (SLs), including the racemic mixture (+/-)-Strigol, are a class of carotenoid-derived phytohormones that have emerged as critical regulators of plant architecture, most notably through the inhibition of shoot branching. This technical guide provides an in-depth overview of the core principles underlying the role of this compound and its synthetic analogs in modulating axillary bud outgrowth. It is intended for researchers, scientists, and drug development professionals engaged in plant science and agricultural biotechnology. This document details the key experimental evidence, quantitative data on dose-dependent responses, comprehensive experimental protocols, and a visualization of the underlying signaling pathways.
Introduction
The regulation of shoot branching is a pivotal process in plant development, determining the overall architecture of the plant and profoundly influencing agricultural traits such as yield and biomass.[1] For many years, the hormonal control of this process was primarily attributed to auxins and cytokinins. However, the discovery of strigolactones as a novel class of phytohormones has revolutionized our understanding of shoot branching.[2]
Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, strigolactones were later found to be endogenous signaling molecules that regulate various aspects of plant development.[3] Seminal studies using excessively branching mutants in Arabidopsis thaliana (more axillary growth - max), pea (Pisum sativum; ramosus - rms), and rice (Oryza sativa; dwarf - d) were instrumental in elucidating the role of SLs as potent inhibitors of axillary bud outgrowth.[4] The synthetic strigolactone analog, GR24, which is a racemic mixture of two enantiomers, has been widely used as a tool to study the physiological effects of strigolactones.[5][6]
This guide will focus on the mechanisms by which this compound and its analogs regulate shoot branching, providing a technical resource for researchers in the field.
Quantitative Data on Strigolactone-Mediated Inhibition of Shoot Branching
The inhibitory effect of strigolactones on shoot branching is dose-dependent. The synthetic analog GR24 has been extensively used to quantify this response in various plant species. The following table summarizes key quantitative data from published studies.
| Plant Species | Genotype | Compound | Concentration | Effect on Shoot Branching | Reference |
| Pisum sativum (pea) | rms1-10 (ccd8) | GR24 | 100 nM | Direct application to the axillary bud at node 4 resulted in significant inhibition of bud growth after 8 days. | [7] |
| Pisum sativum (pea) | rms1-10 (ccd8) | GR24 | 10 nM | Vascular supply of GR24 inhibited bud outgrowth at node 5 after 10 days, demonstrating acropetal movement. | [7] |
| Arabidopsis thaliana | Wild-type | GR24 | 1 µM - 10 µM | Significant reduction in basipetal indole-3-acetic acid (IAA) transport in inflorescence stem segments. | [8] |
| Arabidopsis thaliana | max4 | GR24 | 5 µM | Inhibition of axillary shoot outgrowth when applied to the hydroponic culture media. | [4] |
| Arabidopsis thaliana | max4 | GR5 | 0.1 µM | Nearly complete suppression of axillary bud outgrowth when applied to the hydroponic culture media. | [4] |
| Melaleuca alternifolia (tea tree) | Wild-type | GR24 | 0.5 mg L⁻¹ (1.7 µM) | Significant reduction in the mean number of axillary buds (from 8.9 to 5.7) 21 days post-treatment in decapitated cuttings. | [9] |
| Melaleuca alternifolia (tea tree) | Wild-type | GR24 | 1.5 mg L⁻¹ (5.1 µM) | Significant reduction in the mean number of axillary buds (from 8.9 to 5.5) 21 days post-treatment in decapitated cuttings. | [9] |
| Oryza sativa (rice) | d10 | (+)-5DS (2'R) | Not specified | Stronger inhibition of tiller bud outgrowth compared to (2'S) isomers. | [4] |
| Oryza sativa (ratoon rice) | Huanghuazhan | GR24 | Not specified | Significant inhibition of axillary bud elongation and a 40% decrease in ratoon rate. | [10][11] |
Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal involve a series of key protein interactions that ultimately lead to the regulation of gene expression. The core signaling pathway is highly conserved across different plant species.
The process begins with the binding of a strigolactone molecule to the α/β-hydrolase receptor, DWARF14 (D14) in rice or its orthologs in other species.[12] This binding event leads to a conformational change in D14, which then interacts with the F-box protein D3 (in rice) or MAX2 (in Arabidopsis).[12][13] This complex, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, targets the repressor protein D53 (in rice) or SMXL proteins (in Arabidopsis) for ubiquitination and subsequent degradation by the 26S proteasome.[14] The degradation of these repressor proteins relieves the suppression of downstream target genes, such as BRANCHED1 (BRC1), a key transcription factor that negatively regulates bud outgrowth.[2]
Caption: The strigolactone signaling pathway leading to the inhibition of shoot branching.
Experimental Protocols
Quantification of Shoot Branching in Arabidopsis thaliana
This protocol describes a standard method for quantifying the shoot branching phenotype in Arabidopsis thaliana.[5][15]
Materials:
-
Arabidopsis thaliana seeds (wild-type and mutant lines, e.g., max4)
-
Pots with appropriate soil mixture (e.g., peat moss, perlite, and vermiculite)
-
Growth chambers or controlled environment rooms with long-day conditions (16 h light / 8 h dark)
-
Ruler and digital calipers
-
(+/-)-GR24 stock solution (e.g., 10 mM in acetone)
-
Pipettes and sterile water
Procedure:
-
Plant Growth:
-
Sow Arabidopsis seeds on the surface of moist soil in pots.
-
Stratify the seeds by placing the pots at 4°C in the dark for 2-4 days to ensure uniform germination.
-
Transfer the pots to a growth chamber with long-day conditions (16 h light / 8 h dark) at approximately 22°C.
-
Water the plants as needed.
-
-
GR24 Treatment (Hydroponic or Soil Drench):
-
For hydroponic systems, add GR24 to the nutrient solution to achieve the desired final concentration (e.g., 0.1 µM to 5 µM).[4]
-
For soil-grown plants, a soil drench method can be used. Prepare working solutions of GR24 in water (with a final acetone (B3395972) concentration below 0.1%).
-
Apply a fixed volume of the GR24 solution or control solution (water with the same concentration of acetone) to the soil of each pot at regular intervals (e.g., every 2-3 days).
-
-
Phenotypic Analysis:
-
After a defined period of growth (e.g., 4-6 weeks after germination), quantify the number of rosette branches that are longer than a specific threshold (e.g., 1 cm).
-
The length of the primary inflorescence stem and the lengths of individual rosette branches can also be measured using a ruler or digital calipers.
-
Record the data for each plant and calculate the mean and standard error for each genotype and treatment group.
-
Axillary Bud Outgrowth Assay in Pea (Pisum sativum)
This protocol details a direct application method to assess the effect of strigolactones on axillary bud outgrowth in pea.[7][15]
Materials:
-
Pea seeds (e.g., rms1 mutant)
-
Pots with potting mix
-
Growth chamber or greenhouse
-
Micropipette
-
(+/-)-GR24 stock solution (e.g., 1 mM in acetone)
-
Solutions for application (e.g., 10 µL of aqueous solution containing 0.1% Tween 20 and the desired GR24 concentration)
Procedure:
-
Plant Growth:
-
Sow pea seeds in pots and grow them in a controlled environment.
-
Identify the nodes on the main stem. The experiment is typically performed on a specific node (e.g., node 4).
-
-
GR24 Application:
-
Prepare the GR24 application solution at the desired concentration (e.g., 100 nM).
-
Carefully apply a small volume (e.g., 10 µL) of the solution directly onto the axillary bud of the chosen node.
-
Apply a control solution (containing acetone and Tween 20 but no GR24) to a separate group of plants.
-
-
Measurement of Bud Growth:
-
Measure the length of the treated axillary bud at regular intervals (e.g., daily or every other day) for a specified period (e.g., 8-10 days).
-
Use a ruler or calipers for accurate measurements.
-
Compare the growth of GR24-treated buds to control-treated buds to determine the inhibitory effect.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of this compound or its analogs on shoot branching.
Caption: A generalized experimental workflow for studying the effects of strigolactones.
Conclusion
This compound and its synthetic analogs are powerful inhibitors of shoot branching in a wide range of plant species. The core signaling mechanism, involving the D14 receptor, the MAX2/D3 F-box protein, and the degradation of SMXL/D53 repressors, is a key pathway in the hormonal regulation of plant architecture. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of strigolactone biology and its potential applications in agriculture. Future research will likely focus on the crosstalk between strigolactones and other hormonal pathways, the identification of novel downstream targets, and the development of new synthetic analogs with enhanced specificity and efficacy for crop improvement.
References
- 1. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strigolactone analogue GR24 reduces axillary bud out break and growth in tea tree, Melaleuca alternifolia (Maiden & Betche) Cheel | Advances in Horticultural Science [oaj.fupress.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unraveling the Enigma: Initial Investigations into the Mode of Action of (+/-)-Strigol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(+/-)-Strigol, a member of the strigolactone (SL) family of plant hormones, has emerged as a molecule of significant interest in plant biology and agronomy. Initially identified as a potent germination stimulant for parasitic weeds of the genera Striga and Orobanche, subsequent research has unveiled its crucial roles in regulating plant architecture, particularly shoot branching, and in mediating symbiotic interactions with arbuscular mycorrhizal fungi.[1][2][3] This technical guide delves into the foundational investigations that first illuminated the intricate mode of action of this compound, providing researchers and drug development professionals with a comprehensive overview of the key discoveries, experimental methodologies, and the core signaling pathway.
The elucidation of the this compound mode of action has been a journey of genetic and biochemical discovery, revealing a sophisticated signaling cascade involving a receptor, an F-box protein, and a family of transcriptional repressors. Understanding these initial investigations is paramount for the rational design of new agrochemicals to control parasitic weeds, enhance crop yields, and develop novel therapeutic agents.
Core Signaling Pathway of Strigolactones
The central signaling pathway for strigolactones, including this compound, involves three key protein components: the α/β-hydrolase DWARF14 (D14) as the receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressor proteins.[4][5][6]
In the absence of strigolactones, SMXL proteins act as repressors of downstream gene expression, thereby promoting physiological processes such as shoot branching.[7][8] Upon perception of this compound, the D14 receptor undergoes a conformational change, which facilitates its interaction with the MAX2 F-box protein.[4][6] MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of the D14-SL-MAX2 complex leads to the recruitment of SMXL proteins, which are then targeted for ubiquitination and subsequent degradation by the 26S proteasome.[5][7][8] The degradation of the SMXL repressors relieves the suppression of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of shoot branching and the stimulation of parasitic seed germination.
dot
Caption: The core strigolactone signaling pathway.
Data Presentation
Initial investigations into the mode of action of this compound and its analogs relied on quantifying their biological activity. The following tables summarize key quantitative data from these early studies.
Table 1: Germination Stimulation of Parasitic Plant Seeds by Strigolactone Analogs
| Compound | Parasitic Plant Species | Concentration for 50% Germination (ED50) | Maximum Germination (%) |
| GR24 | Striga hermonthica | ~10⁻⁸ - 10⁻⁹ M | >60 |
| GR24 | Orobanche spp. | ~10⁻⁸ - 10⁻⁹ M | ~70 |
| Nijmegen 1 | Striga and Orobanche spp. | ~10⁻⁵ - 10⁻⁶ M | Not specified |
Note: Data for GR24, a widely used synthetic analog of strigolactone, is presented as a proxy for this compound due to its extensive use in initial studies.[9] The ED50 values for Nijmegen 1 were found to be three orders of magnitude higher than for GR24.[9]
Table 2: Inhibition of Shoot Branching by Strigolactone Analogs in Arabidopsis
| Compound | Plant Genotype | Concentration for Significant Inhibition |
| GR24 | Wild-type | 1 µM |
| GR24 | max4 (SL-deficient) | 1 µM |
Note: These concentrations were shown to significantly reduce the number of rosette branches in Arabidopsis.[10]
Table 3: Binding Affinity of Strigolactone Analog to D14 Receptor
| Ligand | Receptor | Binding Affinity (Kd) | Method |
| GR24 | Rice D14 | Sub-micromolar range | Isothermal Titration Calorimetry |
Note: This was the first direct evidence of GR24 binding to the D14 receptor.[11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments that were instrumental in the initial investigations of this compound's mode of action.
Parasitic Seed Germination Assay
This assay is fundamental for quantifying the germination-stimulating activity of strigolactones.
Protocol:
-
Seed Sterilization: Surface sterilize Orobanche ramosa seeds by immersion in a 1% (v/v) sodium hypochlorite (B82951) solution for 5 minutes, followed by five rinses with sterile distilled water.
-
Pre-conditioning (Conditioning): Place sterilized seeds on glass fiber filter paper discs in petri dishes containing sterile distilled water. Seal the dishes and incubate in the dark at 21-25°C for 8 to 14 days.[12][13] This conditioning period is essential for the seeds to become responsive to germination stimulants.
-
Stimulant Application: Prepare a stock solution of this compound in acetone (B3395972). Serially dilute the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹² M). The final acetone concentration should not exceed 0.1%.
-
Incubation: Apply the this compound solutions to the conditioned seeds on the filter paper discs. Seal the petri dishes and incubate in the dark at 25°C for 48 to 72 hours.
-
Germination Scoring: Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded through the seed coat. Calculate the germination percentage for each concentration.
Caption: Logical flow of a yeast two-hybrid assay for D14-MAX2 interaction.
In Vitro SMXL Degradation Assay
This assay demonstrates the strigolactone-dependent degradation of SMXL proteins, a key downstream event in the signaling pathway.
Protocol:
-
Protein Expression and Purification:
-
Express and purify recombinant D14, MAX2, and an SMXL protein (e.g., SMXL7) with appropriate tags (e.g., His-tag, GST-tag) from E. coli or an insect cell expression system.
-
-
In Vitro Ubiquitination/Degradation Reaction:
-
Combine the purified D14, MAX2, and SMXL proteins in a reaction buffer containing E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and ATP.
-
Prepare two sets of reactions: one with this compound (or GR24) at a final concentration of 1-10 µM and a control with the solvent.
-
Incubate the reactions at 30°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Analysis:
-
Stop the reactions at each time point by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the tag on the SMXL protein.
-
A decrease in the band intensity of the full-length SMXL protein over time in the presence of this compound, D14, and MAX2 indicates strigolactone-dependent degradation. The appearance of higher molecular weight smears would indicate polyubiquitination.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure changes in the transcript levels of strigolactone-responsive genes.
Protocol:
-
Plant Material and Treatment: Grow Arabidopsis seedlings (e.g., Col-0 wild-type) in liquid culture or on plates for 10-14 days. Treat the seedlings with this compound at a final concentration of 1-5 µM or with a solvent control for a specific duration (e.g., 2, 4, or 6 hours). [7][14][15]2. RNA Extraction and cDNA Synthesis: Harvest the plant tissue, freeze it in liquid nitrogen, and extract total RNA using a standard protocol or a commercial kit. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method.
-
Design primers for target strigolactone-responsive genes (e.g., BRANCHED1 (BRC1), SMXL6, SMXL7, SMXL8) and a reference gene (e.g., ACTIN2) for normalization. [7][15] * The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. An increase or decrease in the relative expression in the this compound-treated samples compared to the control indicates that the gene is responsive to strigolactones.
Conclusion
The initial investigations into the mode of action of this compound laid the groundwork for our current understanding of strigolactone signaling. Through a combination of genetic screens, biochemical assays, and molecular biology techniques, the core components of the signaling pathway—D14, MAX2, and SMXL proteins—were identified and their roles elucidated. The quantitative data from germination and shoot branching assays, coupled with the detailed experimental protocols developed during this period, continue to be valuable for ongoing research and the development of novel applications for strigolactones and their analogs. This technical guide provides a solid foundation for researchers and professionals seeking to build upon this foundational knowledge in the fields of plant science, agriculture, and drug discovery.
References
- 1. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose-response of seeds of the parasitic weeds Striga and Orobanche toward the synthetic germination stimulants GR 24 and Nijmegen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structures of D14 and D14L in the strigolactone and karrikin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Improved Axenic System for Studying Pre-infection Development of the Parasitic Plant Orobanche ramosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caws.org.nz [caws.org.nz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+/-)-Strigol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of (+/-)-Strigol and its analogues, detailing experimental protocols, quantitative biological activity data, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, plant biology, and agrochemical development.
Introduction to Strigolactones
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating various aspects of plant development, including shoot branching and root architecture.[1] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[2] The low natural abundance of strigolactones necessitates chemical synthesis to enable further biological studies and explore their agricultural applications.[3] The total synthesis of this compound, the first identified strigolactone, and its analogues like GR24, has been a significant focus of synthetic chemistry.[2][4]
Data Presentation: Biological Activity of Strigolactone Analogues
The biological activity of strigolactone analogues is typically assessed through various bioassays, such as parasitic seed germination assays and shoot branching inhibition assays. The data is often presented as EC50 values (half-maximal effective concentration) for germination or IC50 values (half-maximal inhibitory concentration) for receptor binding.
| Compound | Bioassay | Species | EC50 / IC50 (M) | Reference |
| (+)-Strigol | Germination | Striga hermonthica | ~10⁻¹¹ | [5] |
| (+)-GR24 | Germination | Orobanche minor | 5.1 x 10⁻⁸ | [6] |
| (-)-GR24 | Germination | Orobanche minor | > 10⁻⁶ | [6] |
| 7-bromo-GR24 | Germination | Orobanche cumana | 2.3 x 10⁻⁸ | [6] |
| 7-fluoro-GR24 | Germination | Orobanche cumana | 0.97 x 10⁻⁸ | [6] |
| Nijmegen-1 | Germination | Striga hermonthica | ~10⁻¹⁰ | [7] |
| MP3 | Germination | Striga hermonthica | ~10⁻⁹ | [7] |
| CISA-1 | Branching Inhibition | Arabidopsis thaliana | ~10⁻⁷ | [2] |
| 23 (GR24 analogue) | Branching Inhibition | Pisum sativum | ~10⁻⁸ | [6] |
| (+)-GR24 | Receptor Binding (ShHTL7) | - | 0.248 µM (IC50) | [6] |
| 7-fluoro-GR24 | Receptor Binding (ShHTL7) | - | 0.189 µM (IC50) | [6] |
Experimental Protocols
General Synthetic Workflow
The total synthesis of strigolactones and their analogues generally involves the construction of the ABC tricyclic core followed by the coupling with the D-ring precursor. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the synthesis of strigolactones.
Detailed Protocol for the Synthesis of (+/-)-GR24
The following is a representative protocol for the synthesis of the widely studied strigolactone analogue, (+/-)-GR24, starting from 1-indanone (B140024).[8]
Step 1: Condensation of 1-indanone with glyoxylic acid
-
To a solution of 1-indanone (13.2 g, 0.1 mol) and glyoxylic acid (17.5 g, 0.24 mol) in tetrahydrofuran (B95107) (20 ml), add concentrated hydrochloric acid (5 ml).
-
Stir the mixture at room temperature for 12 hours.
-
Extract the reaction mixture with ethyl acetate (B1210297) (3 x 50 ml).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which is used in the next step without further purification.
Step 2: Reduction of the condensed product
-
To a solution of the crude product from Step 1 in acetic acid (50 ml) and water (15 ml), add zinc powder (2.6 g, 0.04 mol).
-
Heat the mixture to reflux for 5 hours.
-
After cooling to room temperature, filter off the zinc powder.
-
Extract the filtrate with ethyl acetate (3 x 50 ml).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to give the reduced product.
Step 3: Lactonization
-
Dissolve the product from Step 2 in a mixture of acetic acid and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture at 80°C for 20-28 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the tricyclic lactone (ABC-ring system).
Step 4: Synthesis of the D-ring precursor (bromobutenolide)
-
Treat 2-methyl-2-butenolide with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride.
-
Reflux the mixture for 4-6 hours.
-
After cooling, filter off the succinimide.
-
Concentrate the filtrate to obtain the crude bromobutenolide, which can be purified by column chromatography.
Step 5: Coupling of the ABC-ring system and the D-ring precursor
-
To a solution of the tricyclic lactone from Step 3 (e.g., 1.1 g, 6.3 mmol) and methyl formate (B1220265) (0.82 ml, 9.45 mmol) in anhydrous THF (15 ml) at 0°C under a nitrogen atmosphere, add potassium tert-butoxide (0.85 g, 7.56 mmol) in small portions.[6]
-
Stir the mixture overnight at room temperature.
-
Add a solution of the bromobutenolide (1.67 g, 9.45 mmol) in anhydrous DMF (20 ml) to the reaction mixture and stir overnight.[6]
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (20 ml).
-
Extract the mixture with ethyl acetate (3 x 50 ml), wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.[6]
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate = 3:1, v/v) to afford (+/-)-GR24.[6]
Strigolactone Signaling Pathway
Strigolactones exert their biological effects through a well-defined signaling pathway. The core of this pathway involves the perception of the SL molecule by the α/β-hydrolase receptor DWARF14 (D14), which leads to the recruitment of the F-box protein DWARF3 (D3) or MORE AXILLARY GROWTH2 (MAX2).[9][10] This complex then targets the repressor protein DWARF53 (D53) or SUPPRESSOR OF MAX2 1-LIKE (SMXL) for ubiquitination and subsequent degradation by the 26S proteasome.[9][10] The degradation of the repressor protein allows for the expression of downstream target genes that regulate plant development.[9]
Caption: A simplified diagram of the strigolactone signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. librarysearch.bond.edu.au [librarysearch.bond.edu.au]
- 5. scielo.br [scielo.br]
- 6. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 10. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (+/-)-Strigol from Root Exudates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. (+/-)-Strigol, a prominent member of this family, is a key signaling molecule involved in processes such as seed germination of parasitic weeds (e.g., Striga spp.) and the establishment of symbiosis with arbuscular mycorrhizal (AM) fungi.[1][2] The ability to efficiently extract and quantify this compound from plant root exudates is therefore of significant interest for agricultural research, herbicide development, and the discovery of novel therapeutic agents.
These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of this compound from root exudates. The protocols detailed below are based on established and validated methods in the field, primarily utilizing solid-phase extraction and liquid chromatography-tandem mass spectrometry.
Experimental Workflow Overview
The general workflow for the extraction and analysis of this compound from root exudates involves several key stages, from plant cultivation to final analytical determination. A schematic representation of this process is provided below.
Figure 1: General workflow for the extraction and analysis of this compound from root exudates.
Data Presentation: Quantitative Analysis of Strigolactones
Precise and accurate quantification of strigolactones is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.[3][4] Below is a summary of key parameters and findings from relevant studies.
| Parameter | Method/Value | Source |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1][3][4] |
| Internal Standard | GR24 (a synthetic strigolactone analog), D6-5-deoxystrigol | [1][5] |
| Extraction Method | Solid-Phase Extraction (SPE) with C18 cartridges, Solvent Partitioning with Ethyl Acetate (B1210297) | [4][6][7] |
| Detection Limit | Attomolar levels achievable with UHPLC-MS/MS | [6] |
| Bioassay for Activity | Striga seed germination bioassay | [7] |
Experimental Protocols
Protocol 1: Collection of Root Exudates via Hydroponic Culture
This protocol describes the collection of root exudates from plants grown in a hydroponic system, which minimizes contamination from soil.
Materials:
-
Plant seedlings (e.g., sorghum, maize, rice)
-
Hydroponic culture vessels (e.g., glass tubes, beakers)
-
Nutrient solution (e.g., Hoagland solution)
-
Aluminum foil
-
Sterilized distilled water
Procedure:
-
Grow plant seedlings in a suitable nutrient solution until they have developed a healthy root system.
-
Carefully transfer the seedlings to vessels containing sterilized distilled water, ensuring the roots are fully submerged.
-
Cover the vessels with aluminum foil to protect the roots from light and prevent algal growth.[8]
-
Allow the plants to exude strigolactones into the water for a defined period (e.g., 24-48 hours).
-
Collect the water containing the root exudates for subsequent extraction. The collected exudates should be kept on ice to minimize degradation.[5]
Protocol 2: Extraction and Purification of this compound
This protocol details the extraction and purification of strigolactones from the collected root exudates using solid-phase extraction (SPE) and solvent partitioning.
Materials:
-
Collected root exudates
-
Internal standard solution (e.g., GR24 in acetone)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Ethyl acetate
-
Water (LC-MS grade)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Internal Standard Spiking: To the collected root exudate solution, add a known amount of an internal standard (e.g., GR24) to correct for sample loss during extraction and analysis.[1][5]
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing methanol followed by water through it.
-
Load the root exudate sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the strigolactones from the cartridge using a suitable solvent, such as acetone (B3395972) or ethyl acetate.[6]
-
-
Solvent Partitioning:
-
If further purification is needed, perform a liquid-liquid extraction. Extract the aqueous exudate solution with an equal volume of ethyl acetate three times.[7]
-
Pool the organic (ethyl acetate) fractions.
-
-
Concentration:
-
Evaporate the solvent from the eluate or the pooled organic fractions to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724)/water mixture) for LC-MS/MS analysis.[6]
-
Protocol 3: Quantification by LC-MS/MS
This protocol outlines the analytical determination of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
Purified and reconstituted sample extract
-
LC-MS/MS system equipped with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
This compound analytical standard
Procedure:
-
Chromatographic Separation: Inject the reconstituted sample onto the LC system. Separate the components using a gradient elution program with the appropriate mobile phases.
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using a suitable ionization source (e.g., electrospray ionization - ESI).
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Select the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using serial dilutions of the this compound analytical standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Logical Relationships in Strigolactone Analysis
The following diagram illustrates the logical steps and decisions involved in the analysis of strigolactones from root exudates.
References
- 1. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strigol: biogenesis and physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and Quantification of Natural Strigolactones from Root Exudates | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (+/-)-Strigol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play crucial roles in regulating various aspects of plant growth and development, including shoot branching and root architecture.[1][2] They also act as signaling molecules in the rhizosphere, mediating symbiotic interactions with arbuscular mycorrhizal (AM) fungi and triggering the germination of parasitic plant seeds.[3] Given their low endogenous concentrations and inherent instability, the accurate and sensitive quantification of SLs like (+/-)-Strigol is essential for understanding their physiological functions.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high sensitivity, selectivity, and specificity.[4][5][6] This document provides a detailed protocol for the quantification of this compound in plant samples using LC-MS/MS.
Strigolactone Signaling Pathway
Strigolactone perception and signaling involve a complex interplay of several key proteins. The process begins with the SL molecule binding to the α/β hydrolase receptor, D14.[7] This binding event leads to a conformational change in D14, allowing it to interact with the F-box protein MAX2 (D3 in rice) and a transcriptional repressor of the D53/SMXL family.[1][2][7] This complex formation targets the D53 repressor for ubiquitination and subsequent degradation by the 26S proteasome.[2] The removal of the D53 repressor derepresses the expression of downstream target genes, leading to a physiological response.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 3. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bioassays for Testing (±)-Strigol Activity on Seed Germination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating plant development and mediating interactions with soil microbes.[1] A key function of SLs, including (±)-Strigol, is their role as germination stimulants for the seeds of parasitic plants, such as Striga (witchweed) and Orobanche and Phelipanche (broomrape) species.[1][2] This activity presents a significant opportunity for the development of "suicidal germination" strategies to control these agricultural pests, which can cause devastating crop losses.[1] By inducing germination in the absence of a host plant, synthetic SL analogs can lead to the death of the parasitic seedlings, thereby reducing the seed bank in the soil.[1] Furthermore, understanding the effect of strigolactones on the germination of model plants like Arabidopsis thaliana provides insights into their broader hormonal functions.[3]
These application notes provide detailed protocols for conducting bioassays to evaluate the seed germination activity of (±)-Strigol and its analogs. The procedures are primarily tailored for parasitic plant seeds but can be adapted for other species.
Signaling Pathway of Strigolactone-Induced Seed Germination
Strigolactone perception begins with the binding of the SL molecule to a receptor, which in parasitic plants is often a member of the KAI2d family. This binding event initiates a signaling cascade that involves the F-box protein MAX2. The formation of the SL-KAI2d-MAX2 complex targets transcriptional repressors, such as SMAX1 and SMXLs, for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of downstream genes that are essential for breaking seed dormancy and promoting germination.
Experimental Protocols
This section details the methodology for conducting a seed germination bioassay. The synthetic strigolactone analog rac-GR24 is commonly used as a positive control.[1]
Materials
-
Parasitic plant seeds (e.g., Striga hermonthica, Orobanche minor, Phelipanche ramosa) or Arabidopsis thaliana seeds
-
(±)-Strigol
-
rac-GR24 (positive control)
-
Sterile distilled water
-
Sodium hypochlorite (B82951) solution (1-2% v/v)
-
Tween 20 or Triton X-100 (0.02% v/v)
-
Acetone (B3395972) or DMSO (for stock solution preparation)
-
Glass fiber filter paper discs (GFFP)
-
Petri dishes (e.g., 6-9 cm diameter)
-
Sterile pipette tips
-
Incubator
-
Stereo microscope
Experimental Workflow Diagram
Detailed Protocol
1. Seed Sterilization
-
Place parasitic plant seeds in a small, sealable mesh bag or a microcentrifuge tube.[1]
-
Prepare a solution of 1-2% sodium hypochlorite containing 0.02% Tween 20.[1]
-
Submerge the seeds in the sterilization solution and agitate for 5-10 minutes.[1]
-
Carefully decant the sterilization solution and wash the seeds thoroughly three to five times with sterile distilled water.[1]
-
Dry the seeds in a laminar flow hood for approximately one hour.[1]
2. Seed Pre-conditioning (for Parasitic Plant Seeds)
-
Place two layers of glass fiber filter paper in a Petri dish and moisten with sterile distilled water.[1]
-
Evenly distribute a known number of sterilized seeds (e.g., ~100-150) onto the filter paper.[1]
-
Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure complete darkness.[1]
-
Incubate the seeds in the dark at a constant temperature of 20-23°C for 7 to 14 days. This conditioning period is crucial for the seeds to become responsive to germination stimulants.[1]
3. Preparation of Test Solutions
-
Prepare a stock solution of (±)-Strigol and rac-GR24 in a suitable solvent like acetone or DMSO (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solutions with sterile distilled water to achieve the desired final concentrations for the bioassay (e.g., 10⁻⁵ M to 10⁻¹² M). The final concentration of the organic solvent should be kept low (≤0.1%) to avoid any inhibitory effects on germination.[1]
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution.
4. Treatment Application
-
After the pre-conditioning period, carefully transfer the filter paper disc with the seeds to a new, dry Petri dish.
-
Apply a small volume (e.g., 50-100 µL) of the prepared test solutions (including the control and positive control) to each disc, ensuring the disc is saturated but not flooded.
-
Seal the Petri dishes with parafilm and wrap them in aluminum foil.
5. Incubation and Germination Counting
-
Incubate the treated seeds in the dark at 20-23°C for 24 to 48 hours.
-
After the incubation period, count the number of germinated seeds under a stereo microscope. A seed is considered germinated when the radicle has protruded through the seed coat.
-
For each treatment, count the total number of seeds on the disc to calculate the germination percentage.
6. Arabidopsis thaliana Germination Assay (Adaptation) Arabidopsis seeds do not typically require the same pre-conditioning as parasitic plants. However, strigolactone effects on Arabidopsis germination are often observed under stressful conditions, such as thermoinhibition.[3]
-
Sterilize Arabidopsis seeds using a similar protocol as described above.
-
Sow the seeds on filter paper moistened with the different test solutions in Petri dishes.
-
Stratify the seeds at 4°C in the dark for 2-4 days to break dormancy.
-
Incubate the plates under specific light and temperature conditions. To observe strigolactone effects, incubation at a slightly elevated temperature (e.g., 30-32°C) can be used to induce thermoinhibition.[3]
-
Count germinated seeds (radicle emergence) at regular intervals.
Data Presentation
The following tables summarize the germination activity of various strigolactones on different parasitic plant species.
Table 1: Germination of Striga hermonthica seeds in response to various strigolactone analogs. [4]
| Compound | Concentration (µM) | Germination Rate (%) |
| GR24 | 0.1 | 66 |
| 1 | 64 | |
| MP3 | 0.1 | 37 |
| 1 | 52 | |
| MP16 | 0.1 | 34 |
| 1 | 49 | |
| Nijmegen-1 | 0.1 | - |
| 1 | 50 |
Table 2: Germination of Orobanche minor seeds in response to various strigolactones. [5]
| Compound | Concentration (pM) | Germination Rate (%) |
| Orobanchol | 10 | >80 |
| 2'-epi-orobanchol | 10 | >80 |
| Sorgomol | 10 | >80 |
| Strigol | 100 | >80 |
| Solanacol | 100 | >80 |
| Sorgolactone | 1000 | >80 |
| 5-deoxystrigol | 1000 | >80 |
| GR24 | 100,000 (100 nM) | >60 |
Table 3: Germination of various Orobanche and Phelipanche species in response to Strigol. [6]
| Species | Concentration (M) | Germination Rate (%) |
| O. minor | 10⁻⁶ | ~85 |
| 10⁻⁷ | ~80 | |
| 10⁻⁸ | ~70 | |
| P. aegyptiaca | 10⁻⁶ | ~80 |
| 10⁻⁷ | ~75 | |
| 10⁻⁸ | ~65 | |
| P. ramosa | 10⁻⁶ | ~60 |
| 10⁻⁷ | ~50 | |
| 10⁻⁸ | ~30 |
Data Analysis and Interpretation
For each treatment, calculate the mean germination percentage and the standard error from the replicate plates. The data can be plotted as a dose-response curve to determine the concentration at which 50% of the maximum germination is achieved (EC₅₀). Statistical analysis, such as ANOVA followed by a post-hoc test, can be used to determine significant differences between treatments.
A successful bioassay will show low to no germination in the negative control, high germination in the positive control (GR24), and a dose-dependent germination response to (±)-Strigol. The results will help in quantifying the biological activity of (±)-Strigol and its analogs, which is crucial for the development of new agricultural products for parasitic weed control.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. HY5 is involved in strigolactone-dependent seed germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. strigasolutions.com [strigasolutions.com]
- 5. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of strigolactones in host specificity of Orobanche and Phelipanche seed germination | Seed Science Research | Cambridge Core [cambridge.org]
The Synthetic Strigolactone Analog GR24: A Versatile Tool in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthetic strigolactone analog, GR24, has emerged as an indispensable tool in unraveling the multifaceted roles of strigolactones (SLs) in a wide array of biological processes. From modulating plant architecture to mediating symbiotic relationships and even showing potential in biomedical applications, GR24 serves as a stable and effective mimic of natural SLs. These application notes provide a comprehensive overview of the use of GR24 in research, complete with detailed protocols and quantitative data to guide experimental design and interpretation.
Plant Biology and Agricultural Research
GR24 is extensively used to study the physiological and developmental effects of strigolactones in plants. Its applications range from fundamental studies on hormonal signaling to practical approaches for improving crop resilience and yield.
Modulation of Root System Architecture
GR24 plays a crucial role in shaping the root system, a key determinant of nutrient and water uptake. Its effects are often concentration-dependent and intricately linked with other phytohormone pathways, particularly auxin.[1][2]
Quantitative Data: Effects of GR24 on Root System Architecture
| Parameter | Plant Species | GR24 Concentration | Observed Effect | Reference |
| Primary Root Length | Arabidopsis thaliana | 1.25 µM - 2.5 µM | Increased length | [3] |
| Primary Root Length | Arabidopsis thaliana | 5 µM - 10 µM | Decreased length | [3] |
| Lateral Root Density | Arabidopsis thaliana | 1 µM | Decreased density | [4] |
| Lateral Root Density | Arabidopsis thaliana | 2.5 µM - 5 µM | Significant reduction | [1] |
| Adventitious Root Formation | Arabidopsis thaliana | Not specified | Negative regulation | [5] |
| Root Hair Elongation | Tomato, Arabidopsis thaliana | Not specified | Increased elongation | [5] |
| Root Dry Weight | Winter Wheat | Not specified | Increased weight | [6] |
Experimental Protocol: Analysis of GR24 Effects on Arabidopsis Root Growth
This protocol outlines a method for assessing the impact of GR24 on the primary root length and lateral root density of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)
-
GR24 stock solution (10 mM in acetone)
-
Sterile petri dishes (90 mm)
-
Sterile pipette tips and microcentrifuge tubes
-
Growth chamber with controlled light and temperature conditions
-
Microscope with a camera and image analysis software
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 5 minutes in a 1-2% sodium hypochlorite (B82951) solution with 0.1% Tween 20.[7] Rinse the seeds 3-5 times with sterile distilled water.[7]
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
GR24 Treatment: Prepare MS agar medium containing the desired final concentrations of GR24 (e.g., 0, 1.25, 2.5, 5, 10 µM) by adding the appropriate volume of the GR24 stock solution to the molten agar before pouring the plates. A vehicle control with the same concentration of acetone (B3395972) should be included.[8]
-
Seedling Transfer: After stratification, transfer germinated seedlings of uniform size, one per plate, onto the GR24-containing and control plates.
-
Incubation: Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Data Collection: After 7-14 days, capture images of the roots using a microscope or a high-resolution scanner.[4]
-
Analysis: Measure the primary root length and count the number of emerged lateral roots using image analysis software. Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.[4]
Signaling Pathway: GR24 and Auxin Crosstalk in Root Development
Caption: GR24 signaling modulates polar auxin transport, thereby influencing local auxin levels and regulating root development.
Seed Germination
GR24 is a potent stimulant for seed germination, a characteristic that is exploited in studies of both parasitic and non-parasitic plants.
Strigolactones were first identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche.[9][10] GR24 is widely used to induce "suicidal germination" of these parasitic seeds in the absence of a host plant, a potential strategy for their control.[11]
Quantitative Data: GR24-Induced Germination of Parasitic Plant Seeds
| Parasitic Plant Species | GR24 Concentration | Germination Rate | Reference |
| Orobanche ramosa | ≥ 1 mg/L | Stimulation | [8] |
| Orobanche minor | 100 nM | > 60% | [10] |
| Striga hermonthica | 1 µM | 72% | [10] |
| Orobanche aegyptiaca | Not specified | Significant induction | [12] |
Experimental Protocol: Parasitic Plant Seed Germination Bioassay
This protocol describes a method to evaluate the efficacy of GR24 in stimulating the germination of parasitic plant seeds, such as Orobanche minor.
Materials:
-
Parasitic plant seeds (e.g., Orobanche minor)
-
GR24 stock solution (1 mg/mL in acetone)
-
Sterile distilled water
-
Sodium hypochlorite solution (1-2% v/v)
-
Tween 20 or Triton X-100 (0.1% v/v)
-
Glass fiber filter paper discs
-
Petri dishes (9 cm)
-
Incubator
-
Stereo microscope
Procedure:
-
Seed Sterilization: Place the seeds in a microcentrifuge tube and add a 1-2% sodium hypochlorite solution containing 0.1% Tween 20.[7] Agitate for 5-10 minutes, then wash the seeds thoroughly with sterile distilled water.[7]
-
Pre-conditioning: Place two layers of sterile glass fiber filter paper in a petri dish and moisten with sterile distilled water. Evenly distribute a known number of sterilized seeds onto the filter paper.[7] Seal the dishes and incubate in the dark at 20-23°C for 7-14 days to make them responsive to germination stimulants.[7]
-
GR24 Application: Prepare serial dilutions of the GR24 stock solution to achieve the desired final concentrations (e.g., 10⁻⁴ M to 10⁻⁸ M).[7] After the pre-conditioning period, transfer the filter paper with the seeds to a new petri dish and apply the GR24 solution. A control with sterile distilled water should be included.
-
Incubation: Incubate the plates in the dark at 25°C for 24 hours to 5 days.[13]
-
Germination Assessment: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle protrudes through the seed coat.[7] Calculate the germination percentage.
GR24 also influences the germination of non-parasitic plants, often by interacting with other hormones like abscisic acid (ABA) and gibberellins (B7789140) (GA).[14]
Quantitative Data: Effects of GR24 on Non-Parasitic Seed Germination
| Plant Species | GR24 Concentration | Observed Effect | Reference |
| Cucumber | 10 µM | Maximal promotion of germination under salt stress | [15] |
| Tomato | 0.20 µM | Increased germination percentage, germination index, and vigor index | [16] |
| Lupine | Not specified | Alleviated adverse effects of heat stress on germination | [14] |
Experimental Workflow: Investigating GR24's Role in Abiotic Stress Tolerance during Seed Germination
Caption: A generalized workflow for studying the effects of GR24 on seed germination under abiotic stress conditions.
Symbiotic Interactions: Arbuscular Mycorrhizal Fungi
Strigolactones are crucial signaling molecules in the establishment of symbiosis between plants and arbuscular mycorrhizal (AM) fungi. GR24 is used to study the presymbiotic phase of this interaction.
Key Findings:
-
GR24 stimulates spore germination, hyphal branching, and metabolic activity in AM fungi.[17][18]
-
Treatment of Gigaspora rosea with GR24 leads to a rapid increase in NADH concentration, NADH dehydrogenase activity, and ATP content, indicating a boost in the fungus's energy metabolism.[17][18] This activation of oxidative metabolism occurs within minutes and does not require new gene expression.[18][19]
Biomedical and Drug Development Research
Recent studies have highlighted the potential of GR24 and other strigolactone analogs in biomedical research, particularly in cancer and as antioxidants.
Anticancer Activity
GR24 has demonstrated promising anticancer properties in various cancer cell lines.
Quantitative Data: Anticancer Effects of GR24
| Cell Line | GR24 Concentration (IC₅₀) | Observed Effect | Reference |
| MDA-MB-436 (Breast Cancer) | 5.2 ppm (17.2 µM) | Significant reduction in cell growth | [9] |
| MDA-MB-231 (Breast Cancer) | 5.7 ppm (18.8 µM) | Significant reduction in cell growth | [9] |
| MCF-7 (Breast Cancer) | 5.7 ppm (18.8 µM) | Significant reduction in cell growth | [9] |
Antioxidant Properties
GR24 has been shown to possess both direct and indirect antioxidant potential in plant and mammalian cells.[9] In winter wheat under drought stress, GR24 application significantly decreased the content of hydrogen peroxide (H₂O₂), a reactive oxygen species.[6][20] This was correlated with an increase in the activities of antioxidant enzymes.[6][20]
General Protocols for GR24 Preparation and Application
Protocol: Preparation of GR24 Stock and Working Solutions
Materials:
-
GR24 solid (MW: 298.3 g/mol )
-
Acetone (analytical grade)
-
Sterile deionized water or appropriate growth medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
1 mM Stock Solution: To prepare a 1 mM stock solution, dissolve 2.983 mg of GR24 in 10 mL of acetone.[8]
-
Aliquoting and Storage: Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.[8]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution on ice. Prepare the desired working concentration by diluting the stock solution in the appropriate aqueous medium. For example, to make a 1 µM working solution in 100 mL of medium, add 100 µL of the 1 mM stock solution to 99.9 mL of the medium.[8]
-
Vehicle Control: Always prepare a vehicle control containing the same concentration of acetone as the highest concentration of GR24 used in the experiment.[8]
Logical Relationship: From Stock to Experiment
Caption: Workflow for the preparation and use of GR24 solutions in experiments.
These application notes and protocols provide a solid foundation for researchers utilizing GR24. It is important to note that the optimal concentrations and experimental conditions can vary depending on the plant species, fungal strain, or cell line being studied. Therefore, it is recommended to perform dose-response experiments to determine the most effective concentrations for a specific experimental system.
References
- 1. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological effects of the synthetic strigolactone analog GR24 on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Modulating root system architecture: cross-talk between auxin and phytohormones [frontiersin.org]
- 6. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-response of seeds of the parasitic weeds Striga and Orobanche toward the synthetic germination stimulants GR 24 and Nijmegen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Strigolactone Alleviates the Adverse Effects of Salt Stress on Seed Germination in Cucumber by Enhancing Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using (+/-)-Strigol to Induce Germination of Parasitic Plant Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Strigol is a strigolactone, a class of plant hormones that play a crucial role in regulating plant development.[1] In the rhizosphere, strigolactones act as signaling molecules.[1] For parasitic plants of the Orobanchaceae family, such as Striga (witchweed) and Orobanche (broomrape), strigolactones exuded by host plant roots are essential germination stimulants.[2][3] These parasites can remain dormant in the soil for many years until they detect the presence of a suitable host via these chemical cues.[2] Understanding the mechanism of strigolactone-induced germination is critical for developing strategies to control these devastating agricultural pests, which cause significant crop losses worldwide.[2][4] One such strategy is "suicidal germination," where synthetic strigolactones are applied to fields to induce germination in the absence of a host, leading to the death of the parasite seedlings.[5]
These application notes provide detailed protocols for using this compound to induce the germination of parasitic plant seeds, summarize quantitative data on its efficacy, and illustrate the key signaling pathways and experimental workflows.
Data Presentation
The efficacy of strigolactones in inducing germination varies depending on the specific compound, its concentration, and the parasitic plant species. The following tables summarize quantitative data for strigol (B1235375) and the widely used synthetic analog, GR24.
| Parasitic Plant Species | Strigolactone Analog | Effective Concentration | Germination Rate (%) | Reference |
| Orobanche minor | Natural Strigolactones (general) | ≤1 nM | >80% | [6] |
| Orobanche minor | Orobanchol, 2'-epi-orobanchol, Sorgomol | 10 pM | >80% | [3] |
| Orobanche minor | Sorgolactone, 5-deoxystrigol | 1 nM | >80% | [6] |
| Orobanche minor | GR24 | 100 nM | >60% | [3][6] |
| Striga hermonthica | GR24 | 1 µM | 72% | [3] |
| Striga hermonthica | GR24 | 10⁻⁵ M to 10⁻⁷ M | Not specified | [5] |
| Phelipanche aegyptiaca | GR24 | 10⁻⁵ M | >80% | [7] |
Table 1: Effective Concentrations of Strigolactones for Inducing Germination in Various Parasitic Plant Species.
| Parameter | Duration | Temperature | Conditions | Reference |
| Pre-conditioning (Conditioning) | 3 days to several weeks | 18-30 °C | Moist, dark | [8] |
| Strigolactone Treatment | 24 hours | 30 °C | Dark | [5] |
Table 2: Typical Incubation Times and Conditions for Parasitic Plant Seed Germination Assays.
Signaling Pathway
The perception of strigolactones in parasitic plants initiates a signaling cascade that leads to the breaking of dormancy and subsequent germination. The key components of this pathway include the KAI2d receptor, which is a specialized α/β hydrolase that perceives strigolactones.[2][8] Upon strigolactone binding, KAI2d interacts with the F-box protein MAX2, leading to the ubiquitination and subsequent degradation of downstream repressor proteins.[8] In some parasitic plants, this signaling cascade ultimately induces the catabolism of abscisic acid (ABA), a dormancy-maintaining hormone, through the upregulation of genes like PrCYP707A1.[8]
Caption: Strigolactone Signaling Pathway in Parasitic Plant Seeds.
Experimental Protocols
This section provides a detailed methodology for conducting a parasitic plant seed germination bioassay using this compound.
Materials:
-
Parasitic plant seeds (e.g., Striga hermonthica, Phelipanche aegyptiaca)
-
This compound or GR24
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
5% Sodium hypochlorite (B82951) solution
-
0.02% Tween 20 (or similar surfactant)
-
Glass fiber filter paper discs (e.g., Whatman GF/A)
-
Petri dishes (9 cm)
-
Micropipettes and sterile tips
-
Incubator
-
Binocular microscope
Protocol:
-
Seed Sterilization: a. Place approximately 10-20 mg of parasitic plant seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 5% sodium hypochlorite solution containing a drop of 0.02% Tween 20. c. Vortex for 3-5 minutes. d. Centrifuge at low speed (e.g., 1000 x g) for 1 minute and carefully remove the supernatant. e. Wash the seeds 4-5 times with sterile distilled water, centrifuging and removing the supernatant between each wash. f. Resuspend the seeds in a small volume of sterile distilled water.
-
Seed Pre-conditioning (Conditioning): a. Place one sterile glass fiber filter paper disc in each Petri dish. b. Pipette approximately 50-100 sterilized seeds onto each disc. c. Moisten the filter paper with 0.6 mL of sterile distilled water. d. Seal the Petri dishes with parafilm. e. Wrap the Petri dishes in aluminum foil to ensure complete darkness. f. Incubate at 25-30°C for 7-14 days.[7][8] This "warm stratification" period is essential to break dormancy and make the seeds responsive to germination stimulants.[8]
-
This compound Treatment: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetone (B3395972) or DMSO. b. Prepare a series of dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁵ M to 10⁻¹² M). Ensure the final solvent concentration is non-phytotoxic (typically ≤ 0.1%). c. As a positive control, use a known germination stimulant like GR24 at an effective concentration (e.g., 10⁻⁶ M).[7] d. As a negative control, use a solution containing the same concentration of the solvent (e.g., 0.1% DMSO) in sterile distilled water.[9] e. After the pre-conditioning period, open the Petri dishes in a laminar flow hood and allow the filter paper discs to air-dry for a short period (15-30 minutes). f. Apply 50 µL of the appropriate this compound dilution, positive control, or negative control solution to each disc.[5] g. Reseal the Petri dishes with parafilm, wrap them in aluminum foil, and incubate in the dark at 30°C for 24-48 hours.[5]
-
Germination Assessment: a. After the incubation period, count the number of germinated and non-germinated seeds on each disc under a binocular microscope. A seed is considered germinated when the radicle has protruded through the seed coat.[7] b. Calculate the germination percentage for each treatment: Germination (%) = (Number of germinated seeds / Total number of seeds) x 100
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on parasitic plant seed germination.
Caption: Experimental Workflow for Germination Bioassay.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers working with this compound and other strigolactones to induce the germination of parasitic plant seeds. Adherence to these detailed methodologies will ensure reproducible and reliable results, aiding in the development of novel control strategies for these agriculturally significant pests. The study of strigolactone perception and signaling continues to be a vital area of research with direct implications for global food security.[2][10]
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. The mechanism of host-induced germination in root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Parasitic Plants Striga and Phelipanche Dependent upon Exogenous Strigolactones for Germination Have Retained Genes for Strigolactone Biosynthesis [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Strigol induces germination of the facultative parasitic plant Phtheirospermum japonicum in the absence of nitrate ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Perception: Protocols for Studying Strigolactone Interaction with the D14 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the perception of strigolactones (SLs), a class of phytohormones crucial for plant development, by their receptor, DWARF14 (D14). The detailed protocols for key in vitro and in vivo experiments, along with structured data presentations and signaling pathway diagrams, offer a robust toolkit for researchers investigating SL signaling and for professionals in drug development seeking to modulate plant growth.
Introduction to Strigolactone Perception
Strigolactones are a class of plant hormones that regulate various aspects of plant architecture, including shoot branching and root development.[1][2] The perception of SLs is initiated by the α/β-fold hydrolase, D14, which acts as the SL receptor.[1][3] Upon binding SLs, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (also known as D3 in rice).[1][2][4] This interaction leads to the recruitment of transcriptional repressors from the SMXL/D53 family, targeting them for ubiquitination and subsequent degradation by the 26S proteasome.[2][5][6] The degradation of these repressors activates downstream gene expression, leading to a physiological response.[2][7] Understanding the intricacies of D14-SL interaction is paramount for developing novel strategies to manipulate plant growth and improve crop yields.
Strigolactone Signaling Pathway
The canonical strigolactone signaling pathway is initiated by the binding of SL to the D14 receptor. This event triggers a cascade of protein-protein interactions and subsequent degradation of transcriptional repressors.
Caption: The Strigolactone Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction between the D14 receptor and the synthetic strigolactone analog GR24.
| Parameter | Value | Method | Organism | Reference |
| Binding Affinity (Kd) | Sub-micromolar range | Isothermal Titration Calorimetry (ITC) | Rice | [8] |
| Binding Affinity (Kd) | 5.65 x 10⁻⁹ M | Molecular Docking | Grapevine | [9] |
| IC₅₀ (GR24) | 2.5 µM | SPA Radio-ligand Binding Assay | Rice | [10] |
Table 1: Binding affinities of GR24 to the D14 receptor.
| Assay | Description | Key Findings | Reference |
| Yoshimulactone Green (YLG) Competition Assay | A fluorescent probe (YLG) is hydrolyzed by D14, and compounds are tested for their ability to compete with this hydrolysis. | Identified a potent D14 inhibitor from a chemical library. | [11][12] |
| D14 Degradation Assay | In vivo assay using D14 fused to a reporter (e.g., Luciferase) to monitor protein degradation upon SL treatment. | SL promotes the rapid degradation of D14 in a MAX2-dependent manner. | [3][13] |
Table 2: Functional assay data for D14-ligand interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of strigolactone perception by the D14 receptor.
Protocol 1: In Vitro D14-GR24 Binding Assay (Scintillation Proximity Assay)
This protocol describes a scintillation proximity assay (SPA) to directly measure the binding of radiolabeled GR24 to the D14 receptor.[9][10]
Materials:
-
Recombinant purified D14 protein
-
[³H]-GR24 (radiolabeled GR24)
-
Unlabeled GR24
-
SPA beads (e.g., Protein A-coated)
-
Anti-tag antibody specific to the recombinant D14 protein tag (e.g., anti-His)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)
-
Scintillation counter
Procedure:
-
Bead-Antibody Conjugation: Incubate SPA beads with the anti-tag antibody in binding buffer for 1 hour at room temperature with gentle mixing.
-
Blocking: Block the beads with a suitable blocking agent (e.g., BSA) to reduce non-specific binding.
-
Protein Binding: Add the purified D14 protein to the antibody-conjugated beads and incubate for 1 hour at room temperature.
-
Ligand Binding: Add a fixed concentration of [³H]-GR24 to the D14-bound beads. For competition assays, add varying concentrations of unlabeled GR24 simultaneously.
-
Incubation: Incubate the reaction mixtures for 2-3 hours at room temperature to allow binding to reach equilibrium.
-
Measurement: Measure the radioactivity using a scintillation counter. The proximity of the radiolabel to the scintillant-impregnated beads results in a detectable signal.
-
Data Analysis: For competition assays, plot the scintillation counts against the concentration of unlabeled GR24 and determine the IC₅₀ value.
Caption: Experimental workflow for the Scintillation Proximity Assay.
Protocol 2: In Vitro D14 Hydrolysis Assay using Yoshimulactone Green (YLG)
This protocol utilizes a fluorogenic probe, Yoshimulactone Green (YLG), to measure the hydrolytic activity of D14 and to screen for inhibitors.[11][12]
Materials:
-
Recombinant purified D14 protein
-
Yoshimulactone Green (YLG)
-
Test compounds (e.g., potential inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Fluorometer
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer and purified D14 protein.
-
Inhibitor Addition: For inhibitor screening, add the test compounds at desired concentrations to the wells.
-
Initiate Reaction: Add YLG to each well to a final concentration of 1 µM to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (Excitation/Emission wavelengths specific for the hydrolyzed YLG product).
-
Data Analysis: The fluorescence intensity is proportional to the hydrolytic activity of D14. For inhibitor screening, calculate the percentage of inhibition relative to a control without any inhibitor.
Protocol 3: In Vivo Strigolactone-Induced D14 Degradation Assay
This protocol describes an in vivo assay to monitor the degradation of the D14 protein in response to strigolactone treatment using a D14-luciferase fusion protein.[3][13]
Materials:
-
Arabidopsis thaliana seedlings stably expressing a D14-LUCIFERASE (D14-LUC) fusion protein.
-
GR24 solution (e.g., 5 µM in liquid MS medium)
-
Mock solution (liquid MS medium with the same concentration of solvent as the GR24 solution)
-
Luciferin (B1168401) solution
-
Luminometer
Procedure:
-
Seedling Growth: Grow D14-LUC expressing seedlings on solid MS medium.
-
Treatment: Transfer seedlings to a 96-well plate containing either the GR24 solution or the mock solution.
-
Time-Course: Incubate the seedlings for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Luciferase Assay: At each time point, add luciferin solution to the wells.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the GR24-treated seedlings compared to the mock-treated seedlings indicates the degradation of the D14-LUC protein.
Caption: Workflow for the in vivo D14 degradation assay.
Protocol 4: Root Elongation Assay in Response to Strigolactones
This protocol details a classic physiological assay to assess the biological activity of strigolactones by measuring their effect on root hair elongation in Arabidopsis thaliana.[14][15]
Materials:
-
Arabidopsis thaliana seeds (wild-type and SL-related mutants like max2)
-
Square Petri dishes with solid MS medium
-
GR24 solutions at various concentrations (e.g., 0 µM, 1 µM, 5 µM)
-
Microscope with a camera
Procedure:
-
Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds and stratify them at 4°C for 2-3 days in the dark.
-
Plating: Sow the seeds on square Petri dishes containing MS medium supplemented with different concentrations of GR24.
-
Germination and Growth: Place the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
-
Observation: After 5-7 days of growth, observe the root hairs along the primary root under a microscope.
-
Imaging and Measurement: Capture images of the roots and measure the length of the root hairs using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the root hair length of seedlings grown on different GR24 concentrations. A significant increase in root hair length in wild-type seedlings but not in max2 mutants indicates a specific strigolactone response.
Conclusion
The protocols and data presented here provide a solid foundation for investigating the molecular mechanisms of strigolactone perception by the D14 receptor. These assays are valuable tools for identifying novel compounds that can modulate SL signaling, with potential applications in agriculture and plant biotechnology. The detailed methodologies and structured data facilitate the replication and extension of these studies, fostering further advancements in our understanding of this critical plant signaling pathway.
References
- 1. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 3. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Structures of D14 and D14L in the strigolactone and karrikin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (+/-)-Strigol Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro assays designed to measure the bioactivity of (+/-)-Strigol and its analogs. The following sections detail the principles, methodologies, and data interpretation for key assays, facilitating the screening and characterization of strigolactone compounds.
Overview of In Vitro Assays for Strigolactone Bioactivity
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms. The ability to accurately measure the bioactivity of natural and synthetic SLs, such as this compound, is crucial for both basic research and the development of novel agricultural products. A variety of in vitro assays have been developed to quantify SL activity, ranging from whole-organism responses to specific molecular interactions.
Here, we focus on three widely used and informative in vitro assays:
-
Parasitic Seed Germination Assay: A classic and highly sensitive bioassay that measures the ability of SLs to induce the germination of parasitic plant seeds, such as Striga and Orobanche spp.
-
Protoplast-based Luciferase Reporter Assay: A quantitative, high-throughput assay that utilizes a genetically encoded biosensor in plant protoplasts to measure SL perception and signaling.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay: A biochemical assay that directly measures the SL-induced interaction between key proteins in the signaling pathway, providing insights into the molecular mechanism of action.
Strigolactone Signaling Pathway
The canonical strigolactone signaling pathway involves the perception of SLs by the α/β-hydrolase receptor D14.[1][2][3][4][5] In the presence of SLs, D14 undergoes a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and a transcriptional repressor of the D53/SMXL family.[1][2][5] This ternary complex formation leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome, thereby de-repressing downstream gene expression and eliciting a physiological response.[1][2]
Figure 1: Simplified Strigolactone Signaling Pathway.
Quantitative Data Summary
The following table summarizes quantitative data for the bioactivity of GR24, a widely used synthetic strigolactone analog, in various in vitro assays. This data can serve as a benchmark for comparing the activity of this compound and other novel compounds.
| Compound | Assay Type | Organism/System | Parameter | Value | Reference |
| (+)-GR24 | D14::LUC Luminometer Assay | Arabidopsis thaliana | EC50 | 1.62 µM | [6] |
| 5DS | Yoshimulactone Green (YLG) Competition Hydrolysis | Striga hermonthica | IC50 | 0.44 µM | [7] |
| Yoshimulactone Green (YLG) | YLG Hydrolysis by ShHTLs | Striga hermonthica | Km | 0.63 µM | [7] |
Experimental Protocols
Parasitic Seed Germination Assay
This protocol is adapted from methods used for characterizing strigolactones released by plant roots.[8][9]
Principle: This assay quantifies the ability of a test compound to induce the germination of pre-conditioned parasitic plant seeds. The percentage of germinated seeds is a direct measure of the compound's bioactivity.
Experimental Workflow:
Figure 2: Workflow for Parasitic Seed Germination Assay.
Materials:
-
Parasitic plant seeds (e.g., Orobanche minor)
-
This compound or other test compounds
-
Milli-Q water
-
Glass fiber filter paper
-
Petri dishes
-
Incubator
-
Stereomicroscope
Procedure:
-
Seed Sterilization:
-
Place seeds in a microfuge tube and add 1 mL of 70% ethanol. Vortex for 30 seconds.
-
Centrifuge, remove the supernatant, and add 1 mL of a 5% sodium hypochlorite (B82951) solution. Vortex for 5 minutes.
-
Wash the seeds five times with sterile Milli-Q water.
-
-
Pre-conditioning:
-
Place a sterile glass fiber filter paper in a petri dish and moisten with 500 µL of sterile Milli-Q water.
-
Spread the sterilized seeds evenly on the filter paper.
-
Seal the petri dishes with parafilm and incubate in the dark at 25°C for 7-10 days.
-
-
Treatment:
-
Prepare a dilution series of this compound in sterile Milli-Q water. A final concentration range of 10-6 to 10-12 M is recommended.
-
Apply 50 µL of each test solution to the pre-conditioned seeds. Use water as a negative control and a known germination stimulant (e.g., GR24) as a positive control.
-
Seal the petri dishes and incubate in the dark at 25°C.
-
-
Quantification:
-
After 5-7 days of incubation, count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment.
-
Protoplast-based Luciferase Reporter Assay (StrigoQuant)
This protocol is based on the StrigoQuant bioassay for quantifying strigolactone activity in Arabidopsis protoplasts.[10]
Principle: This assay utilizes Arabidopsis protoplasts transiently expressing a genetically encoded ratiometric biosensor, StrigoQuant. The sensor consists of luciferase fused to a component of the SL signaling pathway. Upon SL perception, the fusion protein is degraded, leading to a quantifiable decrease in luminescence.
Experimental Workflow:
Figure 3: Workflow for Protoplast-based Luciferase Assay.
Materials:
-
Arabidopsis thaliana seedlings (wild-type)
-
StrigoQuant plasmid DNA
-
Enzyme solution for protoplast isolation (cellulase, macerozyme)
-
W5 solution
-
MMg solution
-
PEG-calcium transfection solution
-
96-well microplate
-
Luminometer
Procedure:
-
Protoplast Isolation:
-
Harvest leaves from 3-4 week old Arabidopsis thaliana plants.
-
Digest the leaves in enzyme solution for 3-4 hours to release protoplasts.
-
Filter the protoplast suspension through a nylon mesh to remove undigested tissue.
-
Wash the protoplasts with W5 solution and resuspend in MMg solution.
-
-
Transformation:
-
Mix the protoplasts with the StrigoQuant plasmid DNA.
-
Add PEG-calcium transfection solution and incubate for 15 minutes at room temperature to facilitate DNA uptake.
-
Wash the protoplasts to remove the PEG solution and resuspend in W5 solution.
-
-
Incubation and Treatment:
-
Incubate the transformed protoplasts overnight in the dark to allow for protein expression.
-
Aliquot the protoplasts into a 96-well microplate.
-
Add this compound to the desired final concentrations. Include appropriate solvent controls.
-
-
Luminescence Measurement:
-
Add the luciferase substrate (e.g., D-luciferin) to each well.
-
Measure the luminescence signal using a plate-reading luminometer at various time points after treatment.
-
-
Data Analysis:
-
Normalize the luminescence data to a control (e.g., a co-transfected constitutive reporter) to account for variations in transfection efficiency and cell viability.
-
Plot the normalized luminescence against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on the in vitro method for monitoring the formation of the strigolactone-signaling complex.[11]
Principle: This assay measures the direct interaction between the SL receptor (D14) and a downstream signaling partner (e.g., a D53/SMXL protein) in the presence of SLs. The proteins are labeled with a donor and an acceptor fluorophore for FRET. SL-induced interaction brings the fluorophores into proximity, resulting in a FRET signal that can be measured over time.
Experimental Workflow:
Figure 4: Workflow for TR-FRET Assay.
Materials:
-
Purified, fluorescently labeled D14 receptor protein (donor fluorophore)
-
Purified, fluorescently labeled D53/SMXL protein (acceptor fluorophore)
-
This compound or other test compounds
-
Assay buffer
-
384-well microplate
-
TR-FRET-capable plate reader
Procedure:
-
Protein Preparation:
-
Express and purify recombinant D14 and D53/SMXL proteins.
-
Label the proteins with appropriate donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 384-well microplate, add the assay buffer.
-
Add the labeled D14 and D53/SMXL proteins to each well at optimized concentrations.
-
-
Treatment:
-
Add this compound at a range of concentrations to the wells. Include a no-ligand control.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes). For kinetic analysis, measurements can be taken at multiple time points.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for complex formation.
-
For kinetic studies, plot the TR-FRET ratio against time to analyze the dynamics of the protein-protein interaction.
-
References
- 1. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 2. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 3. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro dynamic and quantitative monitoring of strigolactone‐signaling complex formation by time‐resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Delivering (+/-)-Strigol to Plant Root Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, particularly root system architecture, shoot branching, and symbiotic interactions with mycorrhizal fungi.[1][2][3] (+/-)-Strigol, the first identified strigolactone, and its synthetic analogs like GR24, are invaluable tools for studying these processes.[4][5] Effective and reproducible delivery of these compounds to plant root systems is critical for elucidating their biological functions and for potential applications in agriculture and drug development.
These application notes provide detailed protocols for various techniques to deliver this compound and its analogs to plant root systems, along with quantitative data to aid in experimental design.
Strigolactone Signaling Pathway
The perception of strigolactones initiates a signaling cascade that leads to the degradation of transcriptional repressors, ultimately modulating gene expression.[6][7] The core signaling module consists of the α/β-hydrolase DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors.[2][6] Upon binding of strigolactone, D14 undergoes a conformational change, enabling its interaction with MAX2 and an SMXL protein.[3][6] This interaction targets the SMXL protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing the expression of downstream target genes that influence plant development.[6]
Quantitative Data Summary
The following table summarizes the effective concentrations of the synthetic strigolactone analog GR24 reported in various studies for different delivery methods and their observed effects on plant root systems.
| Delivery Method | Plant Species | GR24 Concentration | Observed Effect on Root System | Citation(s) |
| Direct Application (Solid Media) | Arabidopsis thaliana | 1.25 µM - 2.5 µM | Increased primary root length. | [5][8] |
| Arabidopsis thaliana | 5 µM | Reduced lateral root density. | [9] | |
| Arabidopsis thaliana | 1 µM | Changes in root proteome. | [10] | |
| Pisum sativum (pea) | 10 µL of 1mM solution | Direct application to axillary buds to study shoot branching, which is interconnected with root signaling. | [11] | |
| Hydroponic Supplementation | Arabidopsis thaliana | 1 µM | Rescue of root meristem cell number in SL-deficient mutants. | [8][12] |
| Rice (Oryza sativa) | Not specified | A general method for collecting root exudates which can be adapted for delivery. | [13] | |
| Soil Drench | Winter Wheat (Triticum aestivum) | 1 µM, 10 µM | Increased root dry weight and root-to-shoot ratio under drought stress. | [14] |
| General Application | Varies | Recommended for growers for application of mycorrhizal inoculants, a technique adaptable for SLs. | [15] | |
| Foliar Spray | Winter Wheat (Triticum aestivum) | 1 µM, 10 µM | Enhanced antioxidant enzyme activities in roots under drought stress. | [14] |
| Sunflower (Helianthus annuus) | 0.001, 0.01, 0.1 mg/L | Positive regulation of photosynthetic attributes and stress-related metabolites. | [16] | |
| Rocket (Eruca sativa) | 3 µM, 5 µM | Mitigation of drought stress effects. |
Experimental Protocols
Protocol 1: Direct Application to Solid Growth Media
This method is suitable for seedlings grown on agar (B569324) plates, allowing for precise control of the compound concentration in the root zone.
Workflow:
Methodology:
-
Prepare a stock solution of this compound or GR24 (e.g., 10 mM in 100% acetone).[17] Store at -20°C in the dark.
-
Prepare a sterile solid growth medium (e.g., Murashige and Skoog (MS) medium with desired agar concentration). Autoclave and cool to approximately 50-60°C.
-
Add the Strigol/GR24 stock solution to the cooled medium to achieve the desired final concentration (e.g., 1 µM to 10 µM).[5][8] Ensure thorough mixing. A mock control with the same concentration of acetone (B3395972) should also be prepared.[17]
-
Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
Sterilize and sow plant seeds on the surface of the solidified medium.
-
Incubate the plates under appropriate growth conditions (e.g., 16h light/8h dark photoperiod).
-
Monitor and measure root growth parameters at desired time points.
Protocol 2: Hydroponic Supplementation
This technique is ideal for larger plants or for experiments requiring easy access to root tissue for analysis.
Workflow:
Methodology:
-
Germinate seeds and grow seedlings to a suitable size for transfer to a hydroponic system.
-
Prepare a hydroponic nutrient solution (e.g., half-strength Hoagland solution).[18]
-
Set up the hydroponic system. A simple system can be made using 50 mL falcon tubes with a hole in the cap to support the plant.[18][13] Ensure the roots are submerged in the nutrient solution and the system is aerated if necessary.
-
Prepare a stock solution of this compound or GR24 as described in Protocol 1.
-
Add the stock solution to the hydroponic reservoir to the desired final concentration (e.g., 1 µM).[8][12] Include a mock control with the solvent alone.
-
Grow the plants in a controlled environment.
-
Replenish the hydroponic solution with fresh nutrient solution and Strigol/GR24 as needed, typically every 3-4 days, to maintain the desired concentration and nutrient levels.
-
Harvest root tissue for analysis at the end of the experimental period.
Protocol 3: Soil Drench Application
This method simulates a more natural application and is suitable for plants grown in soil or other solid substrates.
Workflow:
Methodology:
-
Grow plants in pots containing a suitable soil mix to the desired developmental stage.
-
Prepare a treatment solution of this compound or GR24 in water or a dilute nutrient solution at the desired concentration (e.g., 1 µM or 10 µM).[14] A stock solution in an organic solvent can be diluted to the final aqueous concentration.
-
Apply a defined volume of the treatment solution evenly to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching.
-
Apply the same volume of a mock solution (water or nutrient solution with the same concentration of the organic solvent used for the stock) to control plants.
-
Continue to grow the plants under standard conditions, maintaining a regular watering regime.
-
Observe the plants for phenotypic changes and harvest root and shoot tissues for analysis at the end of the experiment.
Protocol 4: Foliar Spray Application
While seemingly counterintuitive for studying root systems, foliar application can be used to investigate systemic effects and the transport of strigolactones or their downstream signals to the roots.
Workflow:
Methodology:
-
Grow plants to a stage with sufficient leaf area for application.
-
Prepare a foliar spray solution of this compound or GR24 at the desired concentration (e.g., 0.01 mg/L to 10 µM) in water.[14][16] It is advisable to include a surfactant (e.g., 0.01% Tween-20) to ensure even coverage of the leaves.
-
Prepare a mock control spray containing water and the surfactant.
-
Protect the soil surface with a barrier (e.g., plastic wrap) to prevent the spray solution from directly contacting the roots.
-
Apply the spray solution to the plant foliage until runoff occurs, ensuring thorough coverage of both adaxial and abaxial leaf surfaces.
-
Allow the plants to dry and then remove the soil protection.
-
Repeat the application at desired intervals if required by the experimental design.[16]
-
Harvest root and shoot tissues separately for analysis.
Concluding Remarks
The choice of delivery method for this compound and its analogs depends on the specific research question, plant species, and experimental setup. Direct application to solid media and hydroponic systems offer precise control over the concentration in the root environment and are well-suited for detailed physiological and molecular studies in model plants. Soil drench and foliar spray methods are more applicable to studies in agricultural settings and for investigating whole-plant responses to strigolactones under more natural conditions. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize these powerful signaling molecules in their studies of plant biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. The Response of the Root Proteome to the Synthetic Strigolactone GR24 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plantsuccess.org [plantsuccess.org]
- 12. Physiological effects of the synthetic strigolactone analog GR24 on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mycorrhizae.com [mycorrhizae.com]
- 16. sfera.unife.it [sfera.unife.it]
- 17. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescently Labeling Strigolactone Analogs for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2] The ability to visualize the spatial and temporal distribution of SLs and their perception by receptor proteins in living organisms is essential for a deeper understanding of their biological functions. Fluorescently labeled SL analogs have emerged as powerful tools for in vivo imaging, enabling the real-time monitoring of SL dynamics and signaling.[1][3][4]
This document provides detailed application notes and protocols for the synthesis, characterization, and in vivo application of fluorescently labeled strigolactone analogs. It is intended for researchers in plant biology, chemical biology, and drug development who are interested in utilizing these probes to study strigolactone signaling and perception. The protocols cover the synthesis of popular coumarin (B35378) and 1,8-naphthalimide-based probes, their photophysical and biological characterization, and their application in in vivo imaging using confocal microscopy.
Data Presentation: Properties of Fluorescent Strigolactone Analogs
The selection of a fluorescent probe for in vivo imaging is dictated by its photophysical properties, biological activity, and binding affinity to the target receptors. This section summarizes the key quantitative data for a selection of fluorescently labeled strigolactone analogs to facilitate comparison and choice of the appropriate probe for a given application.
| Probe Name/Class | Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | IC50 (µM) vs. ShHTL7 | Reference |
| 1,8-Naphthalimide Analogs | |||||||
| SL mimic 4 | 1,8-Naphthalimide | 336 (in DCM) | 381 (in DCM) | 3506 | 0.2567 (in DCM) | Not Reported | [5][6] |
| SL mimic 7 | 6-chloro-1,8-naphthalimide | 337 (in DCM) | 381 (in DCM) | 3555 | 0.0682 (in DCM) | Not Reported | [3] |
| SL mimic 10 | 6-bromo-1,8-naphthalimide | 337 (in DCM) | 382 (in DCM) | Not Reported | Lower than SL mimic 7 | Not Reported | [3] |
| Coumarin-based Analogs | |||||||
| PLN655a | Coumarin | 320 (in DCM) | 425 (in DCM) | Not Reported | 0.04 (in DCM) | Not Reported | [1] |
| Profluorescent Probes | |||||||
| Yoshimulactone Green (YLG) | Fluorescein | ~480 | ~520 | Not Reported | Not Applicable | Not Applicable | [7][8] |
| c-CASL6 | Cinnamic acid-coumarin | Not Reported | Not Reported | Not Reported | Not Reported | 0.25 | [9] |
| c-CASL10 | Cinnamic acid-coumarin | Not Reported | Not Reported | Not Reported | Not Reported | 0.22 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Coumarin-Based Fluorescent Strigolactone Analog (GC242)
This protocol describes the synthesis of GC242, a profluorescent strigolactone mimic based on a coumarin fluorophore. The synthesis involves the reaction of a coumarin derivative with 5-bromo-3-methylfuran-2(5H)-one.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
5-bromo-3-methylfuran-2(5H)-one
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Butenolide: Add 5-bromo-3-methylfuran-2(5H)-one (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a DCM/hexane solvent system. The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane to obtain the pure GC242 probe.
-
Characterization: Confirm the structure and purity of the synthesized GC242 using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Imaging of Fluorescent Strigolactone Analogs in Arabidopsis thaliana Roots using Confocal Microscopy
This protocol provides a step-by-step guide for the visualization of fluorescently labeled strigolactone analogs in the roots of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old), grown vertically on ½ MS agar (B569324) plates.
-
Fluorescent strigolactone analog stock solution (e.g., 10 mM in DMSO).
-
Propidium Iodide (PI) stock solution (1 mg/mL in water).
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
-
Imaging buffer (e.g., ½ MS liquid medium, pH 5.8).
Procedure:
-
Seedling Preparation: Carefully remove Arabidopsis seedlings from the agar plate and place them in a small petri dish containing imaging buffer.
-
Probe Incubation: Prepare a working solution of the fluorescent SL analog in the imaging buffer. A final concentration in the range of 1-10 µM is a good starting point, but may need optimization. Incubate the seedlings in this solution for 30-60 minutes in the dark.
-
Counterstaining (Optional): To visualize the cell walls, add Propidium Iodide (PI) to the imaging buffer to a final concentration of 10 µg/mL and incubate for an additional 5-10 minutes.
-
Mounting: Gently transfer a seedling onto a microscope slide with a drop of imaging buffer. Carefully place a coverslip over the root, avoiding air bubbles and excessive pressure.
-
Confocal Microscopy:
-
Place the slide on the stage of the confocal microscope.
-
Locate the root tip using a low magnification objective.
-
Switch to a higher magnification objective (e.g., 20x or 40x) for detailed imaging.
-
Laser and Detector Settings:
-
For a coumarin-based probe (e.g., GC242), use a 405 nm laser for excitation and set the detector to collect emission between 420-480 nm.
-
For a 1,8-naphthalimide-based probe, use a 405 nm laser for excitation and collect emission between 420-500 nm.
-
For Propidium Iodide, use a 561 nm laser for excitation and collect emission between 580-650 nm.
-
-
Image Acquisition: Adjust laser power, gain, and pinhole settings to obtain a clear image with minimal background noise and photobleaching. Acquire Z-stacks to obtain a 3D reconstruction of the root tip.
-
-
Data Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji) to determine the subcellular localization of the fluorescent signal.
Protocol 3: Competitive Binding Assay using Yoshimulactone Green (YLG)
This protocol describes an in vitro assay to determine the binding affinity (IC50) of a test compound to a strigolactone receptor by measuring its ability to compete with the hydrolysis of the profluorescent probe Yoshimulactone Green (YLG).[7][8]
Materials:
-
Purified strigolactone receptor protein (e.g., ShHTL7 or AtD14).
-
Yoshimulactone Green (YLG) stock solution (e.g., 1 mM in DMSO).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
384-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare a working solution of the receptor protein and YLG in the assay buffer.
-
Assay Setup: In the wells of the microplate, add:
-
Assay buffer
-
Test compound at various concentrations (or DMSO as a control)
-
Receptor protein (final concentration typically in the nM range)
-
-
Initiation of Reaction: Add YLG to all wells to a final concentration of ~1 µM to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Strigolactone Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Properties of Fluorescent Strigolactone Mimics Derived from 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing (+/-)-Strigol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with (+/-)-Strigol in aqueous solutions. Due to its inherent instability, careful consideration of experimental conditions is crucial for obtaining reliable and reproducible results.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the preparation, storage, and use of this compound solutions.
| Question ID | Question | Answer |
| STR-001 | My this compound solution seems to be losing activity over a short period. What could be the cause? | This compound is known to be unstable in aqueous solutions, primarily due to hydrolysis of the enol-ether linkage, which leads to the cleavage of the D-ring and subsequent loss of biological activity.[1][2][3][4] The rate of degradation is highly dependent on the pH of the solution. |
| STR-002 | What is the optimal pH for my this compound stock solution? | Strigolactones are most stable in acidic conditions. For instance, the degradation rate of the strigolactone analog GR24 is significantly lower at acidic pH.[3] It is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize hydrolysis. Avoid alkaline conditions (pH > 7.5), as degradation is rapid under these conditions.[1][2][4] |
| STR-003 | I prepared my stock solution in methanol (B129727) as recommended, but it still seems to degrade when diluted in my aqueous experimental medium. Why? | While a non-nucleophilic organic solvent like acetone (B3395972) or acetonitrile (B52724) is suitable for long-term storage of a concentrated stock, dilution into an aqueous buffer, especially if the pH is neutral or alkaline, will initiate hydrolysis.[4] The half-life of some strigolactones can be as short as a few hours in aqueous media.[1] For example, 5-deoxystrigol (B197688) has a half-life of only 1.5 days at neutral pH.[5] |
| STR-004 | How should I prepare my aqueous working solutions of this compound for experiments? | It is highly recommended to prepare fresh aqueous working solutions of this compound immediately before each experiment. If a stock solution in an organic solvent is used, add the required volume to the aqueous medium just prior to use. Minimize the time the compound spends in the aqueous solution, especially if the pH is not acidic. |
| STR-005 | Can I store my aqueous this compound solutions? | It is strongly advised against storing aqueous solutions of this compound for extended periods. If temporary storage is unavoidable, keep the solution at a low temperature (e.g., 2-8°C) and in an acidic buffer. However, even under these conditions, degradation will occur. |
| STR-006 | Are there any formulation strategies to improve the stability of this compound in aqueous solutions for longer-term experiments? | Yes, several strategies can be employed to enhance stability. These include the use of formulation agents like cyclodextrins to form inclusion complexes or microencapsulation to protect the molecule from the aqueous environment. These techniques can provide a controlled release and improve the handling and effectiveness of strigolactones.[6][7][8] |
| STR-007 | I am seeing inconsistent results in my bioassays. Could this be related to strigol (B1235375) instability? | Absolutely. The rapid degradation of this compound in aqueous bioassay media can lead to a significant decrease in the effective concentration over the course of the experiment, resulting in high variability and inconsistent results. It is crucial to account for this instability in your experimental design. |
| STR-0-08 | How can I monitor the concentration and degradation of this compound in my solutions? | A reliable method for quantifying strigolactones is crucial. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the analysis of strigolactones in various matrices, including root exudates and extracts.[9][10][11][12] |
Quantitative Data on Strigolactone Stability
The stability of strigolactones is significantly influenced by the chemical environment. The following tables summarize available data on the stability of strigolactones and their analogs.
Table 1: Half-life of Strigolactones in Aqueous Solutions
| Compound | Medium | pH | Temperature (°C) | Half-life |
| 5-Deoxystrigol | Aqueous | Neutral | Not Specified | 1.5 days[5] |
| rac-3 (GR24 analog) | 30% MeOH in water | 6.7 | 21 | ~3 hours[1] |
| rac-5 (EGO10 analog) | 30% MeOH in water | 6.7 | 21 | ~2 hours[1] |
| GR24 | Ethanol:water (1:4, v/v) | 6.7 | 21 | Significant degradation observed over 24h[2] |
Table 2: Influence of Solvents on Strigolactone Recovery
(Data adapted from a study on several canonical strigolactones after 3 hours of incubation)
| Solvent | Recovery (%) |
| Pure Water | > 95% |
| 5% Acetonitrile in Water | > 95% |
| 10% Acetonitrile in Water | > 95% |
| 80% Acetonitrile in Water | > 95% |
| 5% Acetone in Water | > 95% |
| 10% Acetone in Water | > 95% |
| 80% Acetone in Water | > 95% |
| 100% Methanol | 20-30% |
Source: Adapted from Floková et al. (2020). Results indicate high stability in aqueous mixtures with less nucleophilic organic solvents, while methanol causes significant degradation.
Experimental Protocols
Detailed methodologies for key experiments related to the stability and analysis of this compound are provided below.
Protocol 1: Quantification of this compound using UHPLC-MS/MS
This protocol provides a general guideline for the quantitative analysis of this compound. Specific parameters may need to be optimized for your instrument and sample matrix.
1. Sample Preparation:
-
For root exudates, collect the aqueous solution and filter it through a 0.22 µm filter.
-
For root extracts, a solid-phase extraction (SPE) with a C18 cartridge is recommended to remove interfering substances. Elute the strigolactones with acetone or acetonitrile.
-
Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., 50% acetonitrile in water).
2. UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the specific adduct formed (e.g., [M+H]⁺ or [M+Na]⁺).
-
Calibration: Prepare a calibration curve using certified standards of this compound in a matrix that mimics your samples to ensure accurate quantification.
Visualizations
Signaling Pathway and Degradation
The following diagram illustrates the general signaling pathway of strigolactones and highlights the hydrolytic degradation that leads to loss of activity.
Caption: Signaling pathway of this compound and its degradation in aqueous solution.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for assessing the stability of this compound under different conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues with this compound experiments.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 6. Prediction of the Maximum Temperature for Life Based on the Stability of Metabolites to Decomposition in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spray drying method of microencapsulation [spray_drying_method_of_microencapsulation.finutra.com]
- 11. mdpi.com [mdpi.com]
- 12. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+/-)-Strigol Concentration for Root Elongation Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing (+/-)-strigol concentration in root elongation assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on primary root elongation?
A1: Strigolactones, including the synthetic analog GR24 which is often used as a proxy for this compound, typically exhibit a biphasic dose-response effect on primary root length. At low concentrations, they promote root elongation, while higher concentrations can be inhibitory.[1][2] For instance, in Arabidopsis thaliana, concentrations around 1.25 µM and 2.5 µM have been shown to increase primary root length, whereas concentrations of 5 µM and higher tend to inhibit it.[1][2]
Q2: What is a good starting concentration range for my experiments?
A2: The optimal concentration of this compound is highly dependent on the plant species and specific experimental conditions. For Arabidopsis thaliana, a common starting range for root development studies is 1.25 µM to 10 µM.[3] It is strongly recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal level for your specific experimental setup.[3]
Q3: How do strigolactones affect lateral root and root hair development?
A3: Exogenous application of strigolactones, such as GR24, has been observed to reduce the number of lateral roots in Arabidopsis.[4][5] Conversely, strigolactones generally promote root hair elongation.[6] This effect on root hairs is mediated by the MAX2 signaling pathway.[6]
Q4: What is the role of the MAX2 gene in strigolactone response?
A4: The MAX2 gene is a critical component of the strigolactone signaling pathway.[7] It encodes an F-box protein that is essential for the perception and transduction of the strigolactone signal.[7][8] Mutants lacking a functional MAX2 gene (e.g., max2-1) are insensitive to strigolactone treatment in terms of root development responses.[4][5][6]
Q5: How should I prepare my this compound stock solution?
A5: this compound and its analogs like GR24 are typically dissolved in a small amount of an organic solvent such as acetone (B3395972) or ethanol (B145695) before being diluted to the final concentration in the aqueous growth medium.[3] It is crucial to ensure the final concentration of the solvent in the medium is not phytotoxic. Always include a solvent-only control in your experiments to account for any potential effects of the solvent on root growth.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on root elongation. | 1. Suboptimal Concentration: The concentration used may be too low or too high for your plant species. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal concentration.[3] |
| 2. Inactive Compound: The this compound may have degraded. | 2. Prepare fresh stock solutions. Strigolactones can be unstable in aqueous solutions over time. | |
| 3. Insensitive Genotype: The plant genotype being used may have a mutation in the strigolactone signaling pathway (e.g., max2). | 3. Verify the genotype of your plants. Use a wild-type control that is known to be responsive to strigolactones. | |
| Inhibition of root growth at all tested concentrations. | 1. Toxicity: High concentrations of strigolactones or the solvent used for the stock solution can be toxic to plants.[2] | 1. Expand your dose-response curve to include lower concentrations (nanomolar range). Ensure the final solvent concentration is minimal and non-toxic by including a solvent control.[3] |
| High variability in root length between replicates. | 1. Inconsistent Application: Uneven distribution of this compound in the growth medium. | 1. Ensure thorough mixing of the this compound into the medium before pouring plates. |
| 2. Environmental Fluctuations: Inconsistent light, temperature, or humidity during the experiment. | 2. Maintain consistent and controlled environmental conditions for all experimental plates. | |
| Unexpected root morphology (e.g., excessive branching, discoloration). | 1. Hormonal Crosstalk: Strigolactones interact with other plant hormones, particularly auxin. The observed phenotype could be a result of these interactions.[9] | 1. Consider the hormonal status of your plants. If possible, measure endogenous auxin levels or test the effect of co-application with auxin. |
| 2. Contamination: Microbial contamination in the growth medium can affect root development. | 2. Ensure sterile techniques are used throughout the experimental setup. |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of the synthetic strigolactone analog GR24 on the primary root length of Arabidopsis thaliana.
| GR24 Concentration (µM) | Effect on Primary Root Length in Arabidopsis thaliana (Wild-Type) | Reference |
| 1.25 | Increase | [1][2] |
| 2.5 | Increase | [1][2] |
| 5.0 | Decrease | [2] |
| 10.0 | Decrease | [2] |
Experimental Protocols
Root Elongation Assay in Arabidopsis thaliana
This protocol describes a standard method for assessing the effect of this compound on primary root elongation in Arabidopsis thaliana seedlings.
1. Materials:
- Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
- This compound or GR24
- Acetone (or other suitable solvent)
- Murashige and Skoog (MS) medium, including vitamins and sucrose
- Agar (B569324)
- Petri dishes (square or round)
- Sterile water
- Micropipettes and sterile tips
- Growth chamber with controlled light and temperature
2. Preparation of this compound Stock Solution: a. Dissolve a known weight of this compound in acetone to prepare a high-concentration stock solution (e.g., 10 mM). b. Store the stock solution at -20°C in the dark.
3. Media Preparation: a. Prepare MS medium according to the manufacturer's instructions, typically containing 0.5% sucrose. b. Add agar and autoclave the medium. c. Allow the medium to cool to approximately 50-60°C. d. From the stock solution, add the appropriate volume of this compound to the molten MS medium to achieve the desired final concentrations (e.g., 0 µM, 1.25 µM, 2.5 µM, 5 µM, 10 µM). e. For the 0 µM control, add an equivalent volume of acetone as used for the highest this compound concentration. f. Mix thoroughly and pour the medium into sterile Petri dishes. g. Allow the plates to solidify and dry in a laminar flow hood.
4. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds using your preferred method (e.g., ethanol and bleach washes). b. Resuspend the sterilized seeds in sterile 0.1% agar solution. c. Stratify the seeds at 4°C in the dark for 2-3 days to synchronize germination. d. Pipette a single line of seeds onto the surface of the prepared MS plates. e. Seal the plates with breathable tape.
5. Incubation and Data Collection: a. Place the plates vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C). b. After a set period of growth (e.g., 7-10 days), remove the plates and scan them using a flatbed scanner. c. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ/Fiji).
6. Data Analysis: a. For each treatment, calculate the average primary root length and standard error. b. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strigolactones affect lateral root formation and root-hair elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiological effects of the synthetic strigolactone analog GR24 on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (+/-)-Strigol and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of (+/-)-Strigol and its widely used analog, GR24.
Troubleshooting Guide: Low Yield in this compound/GR24 Synthesis
Low yields in the multi-step synthesis of strigolactones can arise from a variety of factors, from reagent quality to reaction conditions and product stability. This guide is structured in a question-and-answer format to address specific problems you may encounter at each key stage of the synthesis.
Stage 1: Formation of the ABC-Ring System
The initial steps of the synthesis focus on constructing the tricyclic core, which is often the source of significant yield loss. A common route to the GR24 ABC-ring involves a Stobbe condensation followed by an intramolecular Friedel-Crafts acylation.
Question: My Stobbe condensation reaction has a low yield of the desired alkylidenesuccinic acid half-ester. What are the likely causes and solutions?
Answer:
Low yields in the Stobbe condensation are often traced back to the reaction conditions and the purity of the reagents. Here are the primary troubleshooting steps:
-
Base Selection and Quality: The choice and quality of the base are critical. Potassium tert-butoxide is commonly used and should be fresh and anhydrous. Exposure to moisture will quench the base and inhibit the reaction.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Reaction Temperature: The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature may improve the rate, but excessive heat can lead to side reactions.
-
Side Reactions: The primary side reaction is the self-condensation of the succinic ester. This can be minimized by the slow addition of the succinic ester to the mixture of the ketone/aldehyde and the base.
Question: The intramolecular Friedel-Crafts acylation to form the tricyclic lactone is resulting in a low yield or a complex mixture of products. How can I troubleshoot this step?
Answer:
The intramolecular Friedel-Crafts acylation is a powerful ring-closing reaction, but it is prone to several issues that can diminish the yield.[1][2]
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Lewis Acid Catalyst Activity: Strong Lewis acids like AlCl₃ are typically used and are extremely sensitive to moisture.[1][2] Use a fresh, unopened bottle of the catalyst or one that has been stored in a desiccator. Clumpy or discolored catalyst is a sign of deactivation.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. The product, a ketone, can form a complex with the catalyst, rendering it inactive.[1] If you are using catalytic amounts, a low yield is expected.
-
Reaction Temperature: Temperature control is crucial. Some reactions proceed well at room temperature, while others require heating. However, excessively high temperatures can lead to polymerization and other side reactions, especially with sensitive aromatic systems.[1]
-
Deactivated Aromatic Ring: If your aromatic precursor has strongly electron-withdrawing groups, the ring will be deactivated towards electrophilic aromatic substitution, leading to a poor or no reaction.[1]
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Polymerization/Resinification: A common issue, especially with electron-rich or sensitive aromatic rings like furans, is polymerization under the strongly acidic reaction conditions.[3] This often results in the formation of a dark, insoluble tar. To mitigate this, consider using a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂), lowering the reaction temperature, and adding the Lewis acid slowly to the reaction mixture.[3]
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Work-up Issues: Quenching the reaction with water can lead to the formation of emulsions, making product extraction difficult and causing yield loss.[2] Pouring the reaction mixture onto a mixture of ice and concentrated HCl can help to break up the complex and facilitate a cleaner separation.[2]
Stage 2: Attachment of the D-Ring
The final stage of the synthesis involves the formylation of the ABC-lactone and subsequent coupling with a bromobutenolide to form the enol-ether linkage and complete the strigolactone structure.
Question: The formylation of the ABC-lactone is inefficient. What are the key parameters to optimize?
Answer:
The formylation of the lactone is a critical step to prepare for the D-ring coupling. Low yields can often be attributed to the following:
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Base and Formylating Agent: A strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is typically used to generate the enolate, which is then trapped with a formylating agent like ethyl formate. Ensure the base is fresh and the reaction is conducted under anhydrous conditions.
-
Reaction Temperature: The initial enolate formation is often performed at a low temperature (e.g., 0°C) to minimize side reactions. The subsequent reaction with the formylating agent may require warming to room temperature.
-
Side Reactions: The enolate can participate in other reactions if not efficiently trapped by the formylating agent. Ensure the formylating agent is added promptly after the enolate is formed.
Question: The final coupling reaction between the formylated ABC-lactone and the bromobutenolide gives a low yield of this compound/GR24. What are the common pitfalls?
Answer:
This final coupling step is often challenging due to the stability of the product and the potential for side reactions.
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Stability of the Product: Strigolactones are known to be unstable, particularly in alkaline conditions, which can cleave the enol-ether linkage.[4][5] The work-up and purification steps should be performed under neutral or slightly acidic conditions.
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Quality of the Bromobutenolide: The bromobutenolide is a key reagent and its purity is important. Impurities can lead to the formation of byproducts that are difficult to separate from the final product.
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Reaction Conditions: The reaction is typically carried out in an aprotic solvent like THF. Ensure the reaction is protected from moisture and run under an inert atmosphere.
-
Purification Challenges: The final product may be difficult to purify from unreacted starting materials and byproducts. Careful column chromatography is often required. The use of a non-polar/polar solvent gradient system is typically effective.
Data Presentation: Representative Yields in GR24 Synthesis
The following table summarizes typical yields for the key steps in the synthesis of the strigolactone analog GR24. Note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
| Step | Reaction Type | Starting Material(s) | Product | Reported Yield (%) | Reference(s) |
| 1 | Stobbe Condensation | Aromatic aldehyde and dimethyl succinate | Alkylidenesuccinic acid half-ester | 70-90 | --INVALID-LINK-- |
| 2 | Reduction | Alkylidenesuccinic acid half-ester | Phenylpropionic acid derivative | 90-99 | --INVALID-LINK-- |
| 3 | Intramolecular Friedel-Crafts Acylation | Phenylpropionic acid derivative | γ-keto ester | 60-85 | --INVALID-LINK-- |
| 4 | Reduction and Lactonization | γ-keto ester | ABC-ring lactone | 70-95 | --INVALID-LINK-- |
| 5 | Formylation | ABC-ring lactone | Hydroxymethylene ABC-ring lactone | 60-80 | --INVALID-LINK--[6] |
| 6 | Coupling with Bromobutenolide | Hydroxymethylene ABC-ring lactone and bromobutenolide | GR24 | 30-50 | --INVALID-LINK--[6] |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of GR24. Note: These are illustrative and may require optimization for your specific substrates and laboratory conditions. Always refer to the primary literature for detailed procedures.
Protocol 1: Intramolecular Friedel-Crafts Acylation for ABC-Ring Formation
This protocol describes the ring closure of a phenylpropionic acid derivative to form the tricyclic γ-keto ester intermediate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the phenylpropionic acid derivative (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent: Add an anhydrous solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).
-
Lewis Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly and carefully add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) in portions to the stirred solution. Caution: The addition of AlCl₃ is exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Coupling of the ABC-Ring with the D-Ring
This protocol outlines the final step in the synthesis of GR24, the coupling of the formylated ABC-ring lactone with bromobutenolide.
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the hydroxymethylene ABC-ring lactone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the solution to 0°C and add potassium tert-butoxide (1.1 eq) in one portion. Stir the mixture at this temperature for 30 minutes.
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Bromobutenolide Addition: Add a solution of the bromobutenolide (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
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Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield GR24.
Mandatory Visualizations
Strigolactone Signaling Pathway
Caption: A simplified diagram of the strigolactone signaling pathway.
Experimental Workflow for GR24 Synthesis
Caption: A general workflow for the chemical synthesis of GR24.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound or GR24?
A1: The overall yield for a multi-step synthesis of strigolactones is typically low, often in the single digits to low double-digit percentages. This is due to the cumulative loss of product at each step of the synthesis. For example, a six-step synthesis with an average yield of 70% per step would have an overall yield of approximately 12%.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of synthetic strigolactones should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is often assessed by High-Performance Liquid Chromatography (HPLC).
Q3: My final product appears to be degrading upon storage. What are the best practices for storing synthetic strigolactones?
A3: Strigolactones are sensitive to heat, light, and pH. For long-term storage, it is recommended to store the solid compound at -20°C in the dark. Solutions of strigolactones, particularly in protic or aqueous solvents, are prone to hydrolysis and should be prepared fresh before use. If a stock solution is necessary, use an anhydrous aprotic solvent like acetone (B3395972) or DMSO and store at -20°C.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in the synthesis are hazardous. For example, Lewis acids like AlCl₃ are corrosive and react violently with water. Solvents like DCM and THF are volatile and flammable. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: Can I use a Wittig or Horner-Wadsworth-Emmons reaction for the final coupling step?
A5: While the Wittig and Horner-Wadsworth-Emmons reactions are powerful methods for forming carbon-carbon double bonds, the final step in strigolactone synthesis involves the formation of an enol-ether linkage. The described method of coupling a formylated lactone with a bromobutenolide is a more direct approach to constructing this specific functionality.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Strigolactones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of strigolactones. Our focus is on overcoming matrix effects to ensure accurate and reproducible quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram shows significant peak tailing for my strigolactone standards and samples. What are the potential causes and how can I fix it?
Answer: Peak tailing is a common issue in LC-MS/MS analysis and can compromise resolution and integration accuracy. Here are the likely causes and solutions:
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Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with polar analytes, causing tailing.
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Solution: Use a highly deactivated or end-capped column. Alternatively, adjust the mobile phase pH to suppress silanol activity (e.g., lower the pH to ~2-3) or add a basic modifier to the mobile phase to mask these sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample. Consider using a column with a higher capacity (larger diameter or different stationary phase).
-
-
Column Degradation: A partially blocked inlet frit or accumulation of contaminants at the head of the column can distort the flow path.
-
Solution: First, try backflushing the column. If the problem persists, replace the inlet frit or the entire column. Using a guard column can help extend the column's lifetime.[1]
-
-
Extra-Column Volume: Dead volume in the system, such as from poorly fitted connections or excessively long or wide tubing, can cause peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the smallest possible inner diameter and length.
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Question: I am observing peak fronting in my chromatograms. What could be the cause?
Answer: Peak fronting is less common than tailing but can indicate significant issues.
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Column Overload / Sample Solubility: This is a primary cause, especially if the sample has limited solubility in the mobile phase or if the analyte has a greater affinity for itself than for the stationary phase (analyte aggregation).
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue. Ensure your sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[1]
-
Question: My peaks are splitting. What is the likely reason?
Answer: Split peaks can arise from several factors related to the sample and the column.
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Contaminated Guard or Analytical Column: Buildup of particulate matter or strongly retained compounds on the column frit or head can create alternative flow paths for the sample.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
Question: I suspect matrix effects are impacting my quantitative results. How can I confirm this?
Answer: The most common method to assess matrix effects is the post-extraction spike method.
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Prepare three sets of samples:
-
Set A: Neat standard solution in a clean solvent.
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Set B: Blank matrix extract spiked with the standard solution at the same concentration as Set A.
-
Set C: Pre-extracted sample.
-
-
Calculate the Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Question: How can I minimize or compensate for matrix effects in my strigolactone analysis?
Answer: Several strategies can be employed to mitigate matrix effects:
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Effective Sample Cleanup: The most crucial step is to remove interfering compounds from the matrix before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples like plant extracts.
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Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most reliable method for compensating for matrix effects.[2] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the extraction process and will experience the same matrix effects as the analyte, allowing for accurate correction of the signal. Deuterium-labeled strigolactone standards like [²H₆]-5-DS are used for this purpose.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection for low-abundance strigolactones.
-
Chromatographic Separation: Optimize your LC method to separate the analytes from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
Issue 3: Low Recovery of Strigolactones
Question: My recovery of strigolactones is consistently low. What factors could be contributing to this?
Answer: Strigolactones are known for their instability, and their low concentrations in biological matrices make their analysis challenging.[4][5]
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Analyte Instability: Strigolactones are susceptible to degradation, especially in the presence of nucleophilic solvents like methanol (B129727) and water, and at room temperature.
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Solution: Perform extractions at low temperatures (e.g., 4°C). Use less nucleophilic organic solvents like acetone (B3395972) or ethyl acetate (B1210297) for extraction.[3][4] Minimize sample processing time.
-
-
Inefficient Extraction: The choice of extraction solvent is critical for achieving good recovery.
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Solution: For root tissues, extraction with ethyl acetate or acetone is common. For aqueous root exudates, pre-concentration using Solid-Phase Extraction (SPE) with a polymeric sorbent is effective.[4]
-
-
Losses During Sample Handling: Strigolactones can adhere to glass and plastic surfaces.
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Solution: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for strigolactone quantification?
A1: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is the gold standard for compensating for matrix effects and variations in extraction recovery. For example, [²H₆]-5-deoxystrigol ([²H₆]-5-DS) is an excellent internal standard for the quantification of 5-deoxystrigol.[3] If a specific SIL-IS is not available, a structurally similar analog, such as the synthetic strigolactone GR24, can be used, but it may not perfectly mimic the behavior of the endogenous strigolactones.[6]
Q2: How can I improve the sensitivity of my LC-MS/MS method for strigolactone analysis?
A2: Due to their extremely low concentrations in plant tissues, achieving high sensitivity is crucial.[7]
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Optimize MS/MS Parameters: Carefully optimize the precursor-to-product ion transitions (MRM transitions) for each strigolactone to maximize signal intensity.
-
Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2-µm particle columns provide sharper peaks and better resolution, which can lead to improved signal-to-noise ratios.
-
Efficient Sample Preparation: A clean sample with minimal matrix components will result in less ion suppression and a better signal. Employing effective cleanup steps like SPE is vital.[3]
-
Sample Pre-concentration: For samples with very low strigolactone concentrations, such as root exudates, a pre-concentration step using SPE can significantly enhance the signal.[4]
Q3: What are the most common interfering compounds in strigolactone analysis from plant matrices?
A3: Plant matrices are highly complex and contain numerous compounds that can interfere with strigolactone analysis.[5] These include:
-
Phenolic compounds: These are abundant in plant tissues and can co-extract with strigolactones, causing significant ion suppression.
-
Lipids and pigments: These can also be co-extracted and interfere with the analysis.
-
Other phytohormones: While generally at low concentrations, some other hormones or their metabolites may have similar retention times or fragment patterns.
Effective chromatographic separation and specific MRM transitions are key to minimizing the impact of these interferences.
Experimental Protocols
Protocol 1: Extraction and Purification of Strigolactones from Root Tissue
This protocol is adapted from Floková et al. (2020).[3]
-
Homogenization: Freeze approximately 150 mg of fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of 80% aqueous acetone (v/v) containing a known amount of a suitable internal standard (e.g., [²H₆]-5-DS).
-
Incubation and Centrifugation: Vortex the mixture and incubate at 4°C for 1 hour with gentle shaking. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Solvent Evaporation: Evaporate the acetone from the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Elution: Elute the strigolactones with 1 mL of 80% aqueous acetone (v/v).
-
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction and Purification of Strigolactones from Root Exudates
This protocol is based on the methodology described by Wang et al. (2022).[8]
-
Collection: Collect root exudates from hydroponically grown plants. To prevent degradation, it is advisable to keep the collection system cooled.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., d6-5-deoxystrigol) to the collected exudate.
-
Solid-Phase Extraction (SPE) Pre-concentration and Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass the root exudate sample through the conditioned C18 cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar compounds.
-
Elution: Elute the strigolactones with 5 mL of acetone.
-
-
Final Preparation: Evaporate the acetone eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical recovery data for strigolactone analysis, highlighting the importance of sample processing conditions.
| Analyte | Matrix | Extraction Solvent | Cleanup Method | Average Recovery (%) | Reference |
| [²H₆]-5-DS | Sorghum Root Tissue | 80% Acetone | SPE | ~73% | Floková et al., 2020[3] |
| [²H₆]-5-DS | Sorghum Root Tissue (reduced sample size) | 80% Acetone | SPE | 89.6 ± 1% | Floková et al., 2020[3] |
| GR24 | Sorghum Root Exudate (stored at 4°C) | - | - | ~80.9% | Floková et al., 2020[3] |
| [²H₆]-5-DS | Sorghum Root Exudate (stored at 4°C) | - | - | ~62.3% (calculated from 1.3-fold lower recovery than GR24) | Floková et al., 2020[3] |
| GR24 | Water (stored at 20°C) | - | - | ~52.3% | Floková et al., 2020[3] |
| [²H₆]-5-DS | Water (stored at 20°C) | - | - | ~33.8% | Floková et al., 2020[3] |
Visualizations
Caption: Experimental workflow for strigolactone analysis.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strigolactone Extraction & Analysis
Welcome to the technical support center for strigolactone (SL) extraction and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of working with these low-abundance phytohormones.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of strigolactones from plant tissues and root exudates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No SL Yield | Extremely low endogenous concentrations: SLs are present in very small quantities, often at the picogram level per plant.[1][2] | - Increase the starting amount of plant material. Early protocols required tens of kilograms, but modern methods have reduced this to grams or even milligrams.[1]- Use optimized and highly sensitive analytical techniques such as UHPLC-MS/MS.[3][4][5]- For root exudates, pre-concentrate the sample using solid-phase extraction (SPE) with polymeric sorbents like Oasis HLB.[3] |
| Inefficient extraction solvent: The chosen solvent may not be optimal for the specific SLs or plant matrix. | - Use aqueous mixtures of less nucleophilic organic solvents like acetone (B3395972) or acetonitrile (B52724) to improve stability and extraction efficiency.[4][5]- Ethyl acetate (B1210297) is also commonly used for extraction from root tissues and exudates.[3][6] | |
| Analyte loss during sample preparation: Multiple purification steps can lead to significant loss of the target compounds.[1] | - Minimize the number of purification steps. A single-step pre-concentration on a polymeric SPE sorbent can be effective.[4][5]- Ensure all equipment is clean and free of contaminants that may interfere with analysis. | |
| Analyte Degradation | Instability of SLs: The lactone-enol-lactone moiety in SLs is susceptible to hydrolysis, especially in aqueous solutions at pH ≥ 7.5 and in the presence of nucleophiles.[4] Phosphate in solutions can also promote degradation.[1] | - Keep samples cold (e.g., on ice) throughout the collection and extraction process.[3][7]- Use solvents that stabilize SLs, such as acetone-based mixtures.[4]- Process samples as quickly as possible. Immediate freezing of plant tissue in liquid nitrogen after harvesting can prevent chemical and enzymatic degradation.[4] |
| Enzymatic degradation: Plant enzymes released during homogenization can degrade SLs. | - Grinding plant material in liquid nitrogen helps to inactivate enzymes.[3]- Immediate extraction after tissue disruption is crucial. | |
| Sample Contamination / Matrix Effects | Co-extraction of interfering compounds: Organic compounds with similar physicochemical properties can be co-extracted, interfering with quantification.[1][8] | - Employ a selective purification step. SPE with silica (B1680970) sorbent can help remove lipophilic contaminants.[3]- Optimize the mobile phase composition in LC-MS/MS to improve separation from interfering compounds.[3] |
| Matrix effects in MS analysis: Co-eluting compounds can suppress or enhance the ionization of SLs, leading to inaccurate quantification. | - Use an internal standard, such as the synthetic SL analog GR24 or a stable isotope-labeled SL, to compensate for matrix effects.[4][9]- Note that GR24 is more stable than natural SLs, which may affect the reliability of the data.[4] | |
| Quantification Challenges | Lack of appropriate standards: The commercial availability of a wide range of natural SL standards is limited. | - Use a well-characterized synthetic analog like GR24 as an internal standard for relative quantification.[9][10]- For absolute quantification, stable isotope-labeled internal standards are preferable but are often difficult and expensive to synthesize.[4] |
| Low signal intensity in MS: Due to the extremely low concentrations, the signal for SLs may be close to the detection limit of the instrument. | - Optimize MS/MS parameters, including lowering the threshold for the ion count, to improve fragmentation and signal intensity.[7]- Ensure the sample is sufficiently concentrated and pure. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in strigolactone extraction?
A1: The primary challenge is the extremely low concentration of strigolactones in plant tissues and exudates, which can be as low as 15–30 pg/plant/day.[1][2] This necessitates highly sensitive analytical methods and efficient extraction and purification protocols to minimize analyte loss.[1]
Q2: Which solvent is best for extracting strigolactones?
A2: The choice of solvent can depend on the specific plant matrix and the target strigolactones. Ethyl acetate is a commonly used solvent for both root exudates and tissues.[3][6] However, recent studies suggest that aqueous mixtures of less nucleophilic solvents like acetone or acetonitrile can improve both the stability of the strigolactones and the purity of the sample.[4][5]
Q3: How can I prevent my strigolactone samples from degrading?
A3: Strigolactones are unstable, particularly in aqueous solutions with a neutral to alkaline pH.[4] To prevent degradation, it is crucial to keep the samples cold (4°C or on ice) during collection and extraction.[3][5][7] For plant tissues, immediate freezing in liquid nitrogen upon harvesting is recommended to halt enzymatic and chemical degradation.[4]
Q4: Is an internal standard necessary for SL quantification?
A4: Yes, using an internal standard is highly recommended to ensure accurate quantification. The synthetic strigolactone analog GR24 is commonly used for this purpose.[4][9] It helps to correct for sample loss during preparation and for matrix effects during LC-MS/MS analysis. However, it's important to be aware that GR24 is more stable than many natural strigolactones, which could potentially impact the accuracy of the results.[4]
Q5: What is the most common analytical technique for strigolactone analysis?
A5: The most widely used and sensitive technique for the quantification of strigolactones is liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[3][9][11] These methods offer the high sensitivity and selectivity required to detect the very low concentrations of SLs in complex biological samples.
Experimental Protocols
Protocol 1: Extraction of Strigolactones from Plant Root Tissue
This protocol is adapted from methodologies that emphasize stability and recovery from small sample amounts.[3][4][5]
Materials:
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Plant root tissue (150 mg fresh weight)
-
Liquid nitrogen
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Mortar and pestle
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Microcentrifuge tubes (2 mL)
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Extraction solvent: 80% acetone in water (v/v), pre-chilled to 4°C
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Centrifuge (refrigerated)
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Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
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Acetonitrile
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Water (HPLC grade)
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Vortex mixer
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Nitrogen evaporator or SpeedVac
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UHPLC-MS/MS system
Methodology:
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Harvest fresh root tissue and immediately freeze it in liquid nitrogen to prevent enzymatic degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
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Transfer 150 mg of the powdered tissue to a 2 mL microcentrifuge tube.
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Add 1.5 mL of pre-chilled 80% acetone.
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Vortex thoroughly for 1 minute to ensure complete mixing.
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Incubate on a shaker at 4°C for 1 hour in the dark.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
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To pre-condition the SPE cartridge, pass 1 mL of acetonitrile followed by 1 mL of water.
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Load the supernatant onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of water to remove polar impurities.
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Elute the strigolactones with 1 mL of acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
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Reconstitute the dried residue in 100 µL of 25% acetonitrile for UHPLC-MS/MS analysis.
Protocol 2: Extraction of Strigolactones from Root Exudates
This protocol is designed for the collection and purification of SLs secreted by plant roots into a hydroponic or sand culture system.[7][11]
Materials:
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Root exudate solution (20 mL)
-
Internal standard (e.g., GR24-d6)
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Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
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Methanol or Acetonitrile
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Ethyl acetate
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Water (HPLC grade)
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Nitrogen evaporator or SpeedVac
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UHPLC-MS/MS system
Methodology:
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Collect 20 mL of the root exudate solution from the plant growth system. Keep the solution on ice throughout the collection process.
-
Spike the sample with an internal standard to a known concentration.
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Condition the SPE cartridge by washing with 1 mL of methanol/acetonitrile followed by 1 mL of water.
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Load the root exudate sample onto the conditioned SPE cartridge at a slow flow rate.
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Wash the cartridge with 1 mL of water to remove salts and other hydrophilic impurities.
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Elute the strigolactones from the cartridge with 1 mL of ethyl acetate or acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Strigolactone Signaling Pathway
Caption: A diagram of the strigolactone signaling pathway.
General Workflow for Strigolactone Extraction
Caption: A general experimental workflow for strigolactone extraction.
References
- 1. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How do nitrogen and phosphorus deficiencies affect strigolactone production and exudation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]
- 11. DSpace [repository.kaust.edu.sa]
Technical Support Center: Optimizing (+/-)-Strigol Experiments
Welcome to the technical support center for (+/-)-Strigol and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its synthetic analog GR24?
A1: To ensure the stability and efficacy of your compounds, proper storage is crucial. Stock solutions, typically prepared in acetone (B3395972) or DMSO, should be stored at -20°C to maintain stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For aqueous solutions used in experiments, it is best to prepare them fresh on the day of use and keep them on ice during preparation.[1] If aqueous solutions need to be stored, they should be kept at 4°C for short-term storage, as recovery is significantly higher at 4°C compared to 20°C.[1]
Q2: What is the stability of this compound and GR24 in aqueous solutions?
A2: Strigolactones are known to be unstable in aqueous solutions, particularly at a pH greater than 7, due to the cleavage of the enol ether bond.[2] The half-life of some natural strigolactones at neutral pH can be as short as 1.5 days. The chemical stability of strigolactones is dependent on several factors including the solvent, pH, and the presence of nucleophiles.[3] For instance, the synthetic strigolactone analog GR24 is more stable in an ethanol (B145695):water solution at a pH of 6.7 and a temperature of 21°C.
Q3: What are the key components of the strigolactone signaling pathway?
A3: The core strigolactone signaling pathway involves three main proteins: the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis (D3 in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors (D53 in rice). In the presence of strigolactone, the hormone binds to the D14 receptor, leading to a conformational change that promotes the interaction between D14 and the SMXL repressor. This complex is then recognized by the MAX2/D3 F-box protein, which is part of an SCF ubiquitin ligase complex. This recognition leads to the ubiquitination and subsequent degradation of the SMXL/D53 repressor, thereby activating the expression of downstream genes.
Troubleshooting Guides
Seed Germination Assays
Problem: Low or no germination of parasitic plant seeds (e.g., Striga, Orobanche) in the presence of this compound.
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded this compound Solution | Prepare fresh this compound solutions for each experiment from a stock stored at -20°C. Keep aqueous solutions on ice during preparation and use. | Strigolactones are unstable in aqueous solutions, especially at room temperature and neutral to alkaline pH.[2] |
| Incorrect pH of the Medium | Adjust the pH of the germination medium to a slightly acidic to neutral range (pH 5.8-7.0). One study showed that a pH around 7 was optimal for Striga seed germination.[4] | Strigolactone stability and activity can be pH-dependent. Alkaline pH can significantly reduce germination.[5] |
| Suboptimal Temperature | Ensure the incubation temperature is optimal for the specific parasitic plant species. For Striga hermonthica, a constant temperature of 30°C is often used for pre-conditioning and germination.[4] | Temperature is a critical factor for breaking seed dormancy and for the activity of germination stimulants. |
| Inadequate Seed Pre-conditioning | Ensure seeds are properly pre-conditioned in the dark at a suitable temperature (e.g., 20-30°C) for the appropriate duration (typically 7-14 days) before applying this compound.[6] | Pre-conditioning is essential for parasitic plant seeds to become responsive to germination stimulants. |
| Improper Solvent Concentration in Final Solution | The final concentration of the organic solvent (e.g., acetone, DMSO) used to dissolve this compound should be kept low (≤0.1%) to avoid inhibiting germination.[6] | High concentrations of organic solvents can be toxic to seeds and inhibit germination. |
Hyphal Branching Assays (Arbuscular Mycorrhizal Fungi)
Problem: Inconsistent or no induction of hyphal branching in AM fungi (e.g., Gigaspora margarita) with this compound treatment.
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded this compound Solution | Prepare fresh this compound solutions for each experiment from a stock stored at -20°C. Keep aqueous solutions on ice during preparation and use. | The activity of strigolactones can decrease upon storage in nucleophilic solvents like aqueous methanol.[7] |
| Suboptimal pH of the Growth Medium | Use a growth medium with a slightly acidic pH. A common medium for hyphal branching assays uses MgSO4 in Phytagel, which typically has a pH in the acidic range. | While specific optimal pH ranges are not well-defined in literature for this assay, strigolactone stability is generally better in acidic conditions. |
| Incorrect Incubation Temperature | Incubate the fungal spores at the optimal temperature for the species. For Gigaspora margarita, incubation at 32°C in a CO2 incubator is a common practice.[7] | Temperature influences fungal growth and responsiveness to signaling molecules. |
| Low Spore Viability | Use fresh, high-quality spores for the assay. Check spore viability before starting the experiment. | Poor spore viability will result in low germination and unresponsiveness to branching stimulants. |
| Inappropriate Solvent or Concentration | Ensure the solvent used to deliver this compound is compatible with the assay and used at a non-inhibitory concentration. Ethanol is often used as a final solvent for dilution.[7] | Solvents can affect fungal growth and the stability of the test compound. |
Quantitative Data Summary
Table 1: Recommended Temperature and pH Conditions for this compound Experiments
| Experiment Type | Parameter | Recommended Range/Value | Notes |
| Seed Germination (Striga hermonthica) | Temperature | 30°C | For both pre-conditioning and germination.[4] |
| pH | ~7.0 | A pH around 7 has been reported as optimal.[4] | |
| Hyphal Branching (Gigaspora margarita) | Temperature | 32°C | Incubation in a CO2 incubator.[7] |
| pH | Slightly Acidic | Specific optimal range not defined, but strigolactones are more stable in acidic conditions. | |
| This compound/GR24 Stability in Solution | Temperature | 4°C (short-term) / -20°C (long-term) | Higher recovery at lower temperatures.[1] |
| pH | < 7.0 | Unstable at pH > 7.[2] |
Experimental Protocols
Protocol: Seed Germination Assay with this compound
This protocol is adapted for parasitic plant seeds like Striga hermonthica.
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Seed Sterilization:
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Surface sterilize seeds with a 1-2% sodium hypochlorite (B82951) solution for 5-10 minutes.
-
Rinse thoroughly with sterile distilled water.
-
-
Pre-conditioning:
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Place sterilized seeds on glass fiber filter paper discs moistened with sterile distilled water in a petri dish.
-
Incubate in the dark at 30°C for 10-14 days.[4]
-
-
Treatment Application:
-
Prepare a stock solution of this compound in acetone or DMSO.
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Prepare serial dilutions in sterile distilled water to achieve the desired final concentrations. Ensure the final solvent concentration is ≤0.1%.[6]
-
Apply the this compound solutions to the pre-conditioned seeds.
-
-
Incubation and Observation:
-
Incubate the treated seeds in the dark at 30°C for 24-48 hours.
-
Count germinated seeds under a stereomicroscope.
-
Protocol: Hyphal Branching Assay with this compound
This protocol is adapted for the arbuscular mycorrhizal fungus Gigaspora margarita.
-
Spore Sterilization and Germination:
-
Treatment Application:
-
Prepare a stock solution of this compound in acetone.
-
Dilute the stock solution with 70% ethanol to prepare working solutions.[7]
-
Apply a small volume of the working solution to a sterile filter paper disc and place it near the growing hyphae.
-
-
Incubation and Observation:
-
Continue incubation under the same conditions for another 24-48 hours.
-
Observe and quantify hyphal branching near the filter paper disc using a microscope.
-
Visualizations
References
How to prevent degradation of (+/-)-Strigol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (+/-)-Strigol during sample preparation.
Troubleshooting Guide
Q1: I am seeing low recovery of this compound in my samples after extraction. What could be the cause?
Low recovery of this compound is often due to degradation during sample preparation. The primary cause of degradation is hydrolysis of the butenolide ring (D-ring). Several factors can accelerate this process:
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High pH: Strigolactones are susceptible to hydrolysis, which is significantly increased under neutral to alkaline conditions.
-
Elevated Temperature: Higher temperatures during extraction and processing can increase the rate of degradation.
-
Inappropriate Solvent Choice: Nucleophilic solvents, such as methanol, can react with and degrade strigolactones.
-
Light Exposure: Although less documented for this compound specifically, related compounds can be sensitive to photodegradation.
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Enzymatic Activity: If working with plant tissues, endogenous enzymes can degrade strigolactones if not properly inactivated.
To troubleshoot, review your protocol for the above factors. Ensure all steps are performed at low temperatures, use appropriate solvents, and protect your samples from light.
Q2: My this compound sample shows multiple peaks on the chromatogram that are not present in the standard. Why is this happening?
The appearance of unexpected peaks is likely due to the presence of degradation products. As this compound degrades, it breaks down into smaller molecules, which will appear as separate peaks in your analysis. To confirm this, you can perform a forced degradation study on a standard sample (e.g., by exposing it to high pH or temperature) and compare the resulting chromatogram to your sample's.
To prevent this, it is critical to adhere to protocols that minimize degradation, as detailed in the experimental protocols section below.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
To minimize degradation, it is recommended to work under acidic conditions. Acidifying root exudates to approximately pH 3 with an acid like formic acid before extraction is a common practice.
Q2: At what temperature should I store my this compound samples?
For short-term storage (up to two weeks), samples can be stored at -20°C. For long-term storage, -80°C is recommended to ensure stability.
Q3: What are the best solvents for extracting and dissolving this compound?
Ethyl acetate (B1210297) is a widely recommended solvent for the extraction of strigolactones from aqueous samples like root exudates. For reconstitution and analysis, acetone (B3395972) or acetonitrile (B52724) are suitable choices. It is advisable to avoid prolonged contact with nucleophilic solvents like methanol.
Q4: How important is it to protect my samples from light?
While specific photodegradation kinetics for this compound are not extensively published, it is a general best practice in handling sensitive organic molecules to minimize exposure to direct light. Working in a dimly lit lab or using amber vials can help prevent potential photodegradation.
Q5: Can I use a rotary evaporator to concentrate my samples?
Yes, but it is crucial to control the temperature. The water bath temperature should not exceed 35°C to prevent thermal degradation of this compound.
Quantitative Data on Strigolactone Stability
The stability of strigolactones is highly dependent on the experimental conditions. While extensive quantitative data for this compound specifically is limited, studies on the synthetic analog GR24 and other strigolactones provide valuable insights into their stability. It is expected that this compound will exhibit similar stability trends.
| Compound | Condition | Solvent/Matrix | Recovery/Half-life | Reference |
| GR24 | 8 hours at 4°C | Water | ~80.9% | [1] |
| GR24 | 8 hours at 20°C | Water | ~52.3% | [1] |
| [2H6]-5-DS | 8 hours at 4°C | Water | ~62.5% | [1] |
| [2H6]-5-DS | 8 hours at 20°C | Water | ~33.8% | [1] |
| GR24 | 24 hours | Tris-HCl and HEPES buffers | Significant decomposition | [2] |
| Various SL-D-lactams | Few hours | 30% MeOH in water | ~50% degradation | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Root Exudates
This protocol is designed to minimize degradation during the extraction of this compound from liquid culture media.
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Collection: Collect root exudates from hydroponically grown plants. Throughout the collection process, keep the collection vessel on ice and protected from direct light to minimize thermal and potential photodegradation.
-
Acidification: Immediately after collection, acidify the root exudate to approximately pH 3 using formic acid. This creates an acidic environment that significantly slows down the hydrolysis of this compound.
-
Extraction:
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Transfer the acidified exudate to a separatory funnel.
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Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
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Collect the upper organic layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the organic fractions.
-
-
Drying: Dry the combined ethyl acetate extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration:
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 35°C.
-
Dry the final residue under a gentle stream of nitrogen gas.
-
-
Storage: Reconstitute the dried residue in a known volume of acetone or acetonitrile for analysis. Store the final sample at -80°C until you are ready for analysis.
Protocol 2: Extraction of this compound from Root Tissue
This protocol outlines the procedure for extracting this compound from plant root tissue while minimizing enzymatic and chemical degradation.
-
Harvesting and Quenching: Harvest fresh root tissue and immediately freeze it in liquid nitrogen. This step is critical to halt all metabolic and enzymatic activity that could degrade this compound.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Maintaining the frozen state during grinding is essential.
-
Extraction:
-
Transfer the frozen powder to a pre-chilled tube containing cold ethyl acetate.
-
Homogenize the sample using a suitable homogenizer.
-
Incubate the sample at 4°C for 1-2 hours with gentle agitation.
-
-
Separation:
-
Centrifuge the extract at a low temperature (e.g., 4°C) to pellet the solid plant debris.
-
Carefully decant the supernatant containing the extracted this compound.
-
-
Drying and Concentration: Follow steps 4 and 5 from Protocol 1 for drying and concentrating the extract.
-
Storage: Reconstitute the dried residue in a known volume of acetone or acetonitrile and store at -80°C until analysis.
Visualizations
Caption: Workflow for this compound extraction from root exudates.
Caption: Workflow for this compound extraction from root tissue.
References
Selecting the right solvent for (+/-)-Strigol stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate solvents for preparing (+/-)-Strigol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For preparing stock solutions, dry, inert organic solvents are recommended. Acetone (B3395972) is a preferred solvent due to its ability to dissolve strigolactones effectively while promoting stability.[1] Dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are also suitable options. For bioassays, stock solutions are often prepared in acetone or DMSO and then diluted into the aqueous experimental medium.
Q2: Can I use water to dissolve this compound?
A2: It is not recommended to dissolve this compound directly in water for stock solutions. Strigolactones are generally unstable in aqueous solutions, particularly at neutral to alkaline pH, due to hydrolysis.[2] While this compound has a low water solubility of approximately 0.15 g/L, aqueous solutions should be prepared fresh and used within a short timeframe, ideally within 24 hours.[2]
Q3: Is methanol (B129727) a suitable solvent for this compound?
A3: No, methanol is not a recommended solvent for strigolactone stock solutions. Studies have shown that strigolactones can be unstable in methanol, leading to degradation of the molecule.[1]
Q4: What is the recommended concentration for a this compound stock solution?
Q5: How should I store my this compound stock solution?
A5: To ensure stability, store your this compound stock solution at -20°C in a tightly sealed, light-protected container. Non-canonical strigolactones, in particular, can be unstable and may decompose if the solvent evaporates.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| This compound will not dissolve completely. | The concentration may be too high for the chosen solvent. | Try gently warming the solution or sonicating for a short period. If the compound still does not dissolve, consider preparing a more dilute stock solution. |
| The solvent may not be of sufficient purity or may contain water. | Use high-purity, anhydrous solvents. | |
| Precipitate forms when adding the stock solution to an aqueous medium. | The final concentration of the organic solvent in the aqueous medium is too high, causing the this compound to precipitate. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup does not exceed a level that affects your assay (typically ≤0.1%). Prepare intermediate dilutions in the organic solvent if necessary before adding to the aqueous medium. |
| The aqueous medium has a pH that promotes insolubility or degradation. | Check the pH of your aqueous medium. Strigolactones are less stable at neutral to alkaline pH.[2] | |
| Inconsistent experimental results. | The stock solution may have degraded over time. | Prepare fresh stock solutions regularly and store them properly at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| The solvent itself is affecting the biological system. | Always include a solvent control in your experiments to account for any effects of the solvent on your results. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Notes |
| Water | ~0.15 g/L | Not recommended for stock solutions due to instability. |
| Acetone | ≥ 10 mM | Based on protocols for the analogous compound GR24.[3][4] |
| DMSO | Soluble | A common solvent for preparing stock solutions of organic molecules for biological assays. |
| Acetonitrile | Soluble | Recommended as a dry, inert solvent. |
| Methanol | Not Recommended | Potential for degradation of strigolactones.[1] |
Experimental Protocols
Protocol for Preparing a 1 mM this compound Stock Solution in Acetone
Materials:
-
This compound (Molecular Weight: 346.37 g/mol )
-
Anhydrous acetone
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound.
-
For 1 mL of a 1 mM stock solution, you will need: 1 mmol/L * 0.001 L * 346.37 g/mol = 0.00034637 g = 0.346 mg
-
-
Weigh the this compound.
-
Accurately weigh out the calculated amount of this compound using an analytical balance in a suitable weighing container.
-
-
Dissolve in acetone.
-
Transfer the weighed this compound to a clean microcentrifuge tube or amber glass vial.
-
Add the desired volume of anhydrous acetone (e.g., 1 mL for a 1 mM solution).
-
-
Ensure complete dissolution.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
-
Storage.
-
Store the stock solution in a tightly sealed container at -20°C, protected from light.
-
Visualizations
Caption: Workflow for selecting a solvent for this compound stock solutions.
Caption: Logical flow from stock solution preparation to experimental application.
References
- 1. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plantsuccess.org [plantsuccess.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent progress in the chemistry and biochemistry of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of Racemic GR24
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic strigolactone analog, GR24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges and off-target effects associated with the use of racemic mixtures of GR24.
Frequently Asked Questions (FAQs)
Q1: What is racemic GR24 and why is understanding its composition critical for my experiments?
A1: Racemic GR24 is a widely used synthetic analog of strigactones, a class of plant hormones.[1] It is a mixture of stereoisomers, primarily (+)-GR24 (also referred to as GR245DS) and (-)-GR24 (also known as GR24ent-5DS).[1] It is crucial to recognize that these stereoisomers are not functionally equivalent. They are perceived by different receptors and can trigger distinct signaling pathways.[1][2] Using a racemic mixture without considering the activity of each isomer can lead to confounding results and misinterpretation of data.[2]
Q2: What are the primary signaling pathways activated by the different stereoisomers in racemic GR24?
A2: In model organisms like Arabidopsis, the (+)-GR24 isomer is specifically perceived by the DWARF14 (D14) receptor, which mediates the canonical strigolactone signaling pathway regulating processes like shoot branching.[1][2][3] Conversely, the (-)-GR24 isomer is perceived by the KARRIKIN INSENSITIVE2 (KAI2) receptor, which is involved in the karrikin signaling pathway, influencing processes such as seed germination and hypocotyl elongation.[1][2][3][4] Therefore, racemic GR24 simultaneously stimulates both of these pathways.[3]
Q3: Can racemic GR24 have different effects depending on the plant species or organ being studied?
A3: Absolutely. The physiological response to GR24 is highly context-dependent.[1] For example, GR24 has been shown to inhibit tiller bud outgrowth in barley but promote lateral root development.[1] In rice, it can inhibit the elongation of mesocotyls in dark-grown seedlings.[1] The specific cellular machinery, including downstream signaling components and their interactions with other hormonal pathways like auxin and cytokinin, will ultimately determine the observable phenotype in a particular tissue or species.[1]
Q4: What are some known off-target effects of using high concentrations of racemic GR24?
A4: High concentrations of GR24 can lead to general toxicity and off-target effects.[5] These can manifest as unexpected or even opposite phenotypes to what is anticipated from canonical strigolactone signaling.[1] Such effects may arise from the activation of other signaling pathways or crosstalk with other hormones.[1] It is always advisable to perform a dose-response curve to identify the optimal, non-toxic concentration for your specific experiment.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with racemic GR24.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable phenotype in wild-type organisms after GR24 application. | 1. Degraded GR24 solution: GR24 can degrade, especially in solution.[1] 2. Incorrect concentration: The effective concentration can be narrow and phenotype-dependent.[1][5] 3. Solvent issues: The solvent (e.g., acetone (B3395972), DMSO) may be toxic at the concentration used.[1] 4. Suboptimal plant developmental stage: Responsiveness to hormones can be age-dependent.[1] | 1. Prepare a fresh stock solution of GR24 immediately before use.[1] 2. Perform a dose-response curve (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM) to find the optimal concentration.[1] 3. Include a mock control with the solvent alone to check for phytotoxicity.[1] 4. Consult the literature for the appropriate developmental stage for your specific assay.[1] |
| Both wild-type and strigolactone-insensitive mutants (e.g., d14, max2) show no response. | 1. Inactive GR24: The chemical may have degraded. 2. General assay failure: Issues with growth conditions, media, or contamination.[1] | 1. Test the activity of your GR24 stock in a well-established bioassay, such as parasitic seed germination.[1] 2. Thoroughly review and optimize all steps of your experimental protocol.[1] |
| An unexpected or opposite phenotype is observed. | 1. Activation of the KAI2 pathway: The (-)-GR24 isomer is likely influencing the phenotype.[1] 2. Hormonal crosstalk: Interaction with other hormone pathways (e.g., auxin, cytokinin) may be dominant.[1] 3. Off-target effects at high concentrations. [1] | 1. Use specific stereoisomers, (+)-GR24 for the D14 pathway and (-)-GR24 for the KAI2 pathway, to dissect the observed phenotype.[1] 2. Consider measuring the levels of other relevant hormones to investigate potential crosstalk.[1] 3. Repeat the experiment with a lower concentration range.[1] |
| High variability between experimental replicates. | 1. Inconsistent GR24 application. 2. Heterogeneous biological material. 3. Fluctuations in environmental conditions. | 1. Ensure a uniform method of application (e.g., in media, as a spray).[1] 2. Use synchronized seeds and select seedlings of a uniform size for your experiments.[1] 3. Carefully monitor and control light, temperature, and humidity in the growth environment.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of GR24.
Table 1: Effect of Racemic GR24 on Hypocotyl Length in Arabidopsis thaliana (Col-0)
| Treatment | Hypocotyl Length (mm, mean ± SD) | % of Mock-treated |
| Mock | 2.05 ± 0.145 | 100% |
| 3 µM GR24 | 1.28 ± 0.158 | 62.4% |
| 25 µM GR24 | 1.307 ± 0.178 | 63.8% |
Data synthesized from a study by Petrov et al.[3]
Table 2: Response of Arabidopsis thaliana Mutants to Racemic GR24
| Genotype | Treatment | Hypocotyl Length (mm, mean ± SD) |
| max2-1 | Mock | 2.16 ± 0.19 |
| max2-1 | 3 µM GR24 | 2.06 ± 0.17 |
| max2-1 | 25 µM GR24 | 1.98 ± 0.17 |
Data synthesized from a study by Petrov et al.[3]
Key Experimental Protocols
Protocol 1: Preparation of GR24 Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): Dissolve racemic GR24 in anhydrous acetone immediately before use to prepare a stock solution.[1][3]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
Working Solution: On the day of the experiment, thaw an aliquot on ice. Prepare the final working concentration by diluting the stock solution in the appropriate liquid medium.
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Control: Always prepare a "mock" control containing the same final concentration of the solvent used for the GR24 stock.[1]
Protocol 2: Arabidopsis Hypocotyl Elongation Assay
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Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on Murashige and Skoog (MS) medium containing the desired concentrations of racemic GR24 or stereoisomers. A mock-treated control should be included.
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Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
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Growth Conditions: Transfer the plates to a growth chamber with controlled light and temperature conditions. The response to GR24 can be light-dependent, so conditions should be carefully controlled and reported.[1][3]
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Data Collection: After a set period of growth (e.g., 5-7 days), measure the length of the hypocotyls.
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Analysis: Compare the hypocotyl lengths of the different treatments to the mock control.
Protocol 3: Strigolactone Extraction from Root Exudates
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Plant Growth: Grow plants hydroponically or in a suitable substrate.
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Exudate Collection: Collect the root exudates over a specific period.
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Extraction: Use C18 solid-phase extraction (SPE) columns to extract strigolactones from the collected exudates.[6] Alternatively, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used.[7]
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Analysis: Analyze the extracted compounds using liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.[6][8]
Visualizing Signaling and Experimental Logic
Caption: Distinct signaling pathways activated by (+)-GR24 and (-)-GR24 isomers.
Caption: A logical workflow for troubleshooting unexpected results in GR24 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Strigolactone Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of strigolactone (SL) purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my strigolactone purification consistently low?
A1: Low yields are a common challenge in strigolactone purification due to their extremely low concentrations in plant tissues and exudates (in the range of pg/g fresh weight). Several factors can contribute to poor recovery:
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Analyte Degradation: Strigolactones are chemically unstable, particularly in aqueous solutions with a pH above 7.0 and in the presence of nucleophilic solvents like methanol (B129727). The enol-ether bridge in the SL molecule is susceptible to hydrolysis.
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Suboptimal Extraction Solvent: The choice of extraction solvent significantly impacts recovery. While ethyl acetate (B1210297) is commonly used, its efficiency can be hampered by the presence of residual acetic acid which can degrade SLs. Acetone-based solvents can be effective but may co-extract interfering compounds.
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Inefficient Purification Strategy: Multi-step purification processes can lead to cumulative sample loss. Each step, from solid-phase extraction (SPE) to chromatographic separation, needs to be optimized to minimize losses.
-
Matrix Effects: Complex plant matrices can interfere with purification and quantification, leading to ion suppression or enhancement in mass spectrometry-based methods.
Q2: How can I prevent the degradation of strigolactones during my purification protocol?
A2: Minimizing degradation is crucial for obtaining accurate and reproducible results. Key strategies include:
-
Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C) to reduce the rate of chemical and enzymatic degradation.[1] Freezing plant material immediately after harvesting is also recommended.
-
pH Management: Maintain a slightly acidic to neutral pH during extraction and in aqueous solutions to prevent hydrolysis of the D-ring.
-
Solvent Selection: Use high-purity, freshly distilled solvents. Avoid prolonged exposure to nucleophilic solvents. Acetonitrile (B52724) and acetone (B3395972) are generally less nucleophilic than methanol.
-
Minimize Processing Time: A rapid and efficient workflow is essential. Extended protocols increase the risk of degradation.
-
Light Protection: Protect samples from direct light exposure throughout the purification process, as some plant compounds are light-sensitive.
Q3: What are "matrix effects" and how can I mitigate them in my LC-MS/MS analysis of strigolactones?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy and reproducibility of quantification. To mitigate matrix effects:
-
Effective Sample Cleanup: Employ a robust purification protocol, such as a combination of liquid-liquid extraction and solid-phase extraction (SPE), to remove interfering compounds like lipids, phenolics, and proteins.
-
Chromatographic Separation: Optimize your UHPLC/HPLC method to achieve good separation between strigolactones and matrix components.
-
Use of an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte of interest. Since these are not always commercially available for all strigolactones, the synthetic analog GR24 is often used. However, it's important to note that GR24 may exhibit different stability compared to natural SLs.
Q4: Which internal standard should I use for strigolactone quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d6-5-deoxystrigol), as it has nearly identical chemical and physical properties. However, the commercial availability of such standards is limited. A commonly used alternative is the synthetic strigolactone analog GR24. When using GR24, it is crucial to be aware of potential differences in stability and ionization efficiency compared to the natural strigolactones being quantified.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in LC-MS/MS | 1. Degradation of SLs: High pH, high temperature, or prolonged exposure to nucleophilic solvents. 2. Inefficient Extraction: Suboptimal solvent or extraction conditions. 3. Sample Loss During Purification: Issues with SPE cartridge conditioning, loading, or elution. 4. Instrumental Issues: Incorrect MS/MS transitions, low ionization efficiency, or contaminated ion source. | 1. Control Temperature and pH: Work at 4°C and maintain a slightly acidic pH. Use freshly distilled, high-purity solvents. 2. Optimize Extraction: Test different solvents (e.g., ethyl acetate, acetone/water mixtures). Ensure thorough homogenization of tissue samples. 3. Review SPE Protocol: Ensure proper conditioning of the SPE cartridge. Optimize loading and elution volumes and solvent compositions. 4. Verify Instrument Parameters: Confirm MS/MS transitions with authentic standards. Clean the ion source. |
| High Background Noise in Chromatogram | 1. Insufficient Sample Cleanup: Co-elution of interfering compounds from the plant matrix. 2. Contaminated Solvents or Glassware: Impurities in solvents or on lab equipment. | 1. Improve Purification: Add an additional purification step (e.g., silica (B1680970) column chromatography after SPE). Optimize the SPE wash steps to remove more impurities. 2. Use High-Purity Reagents: Use LC-MS grade solvents and thoroughly clean all glassware. |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract is too different from the mobile phase. 3. Column Degradation: The analytical column has reached the end of its lifespan. | 1. Dilute the Sample: Inject a smaller volume or dilute the sample. 2. Match Injection Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions. 3. Replace the Column: Use a new analytical column. |
| Inconsistent Quantification Results | 1. Variable Recovery: Inconsistent sample loss during the multi-step purification process. 2. Matrix Effects: Ion suppression or enhancement varying between samples. 3. Inaccurate Standard Curve: Degradation of standards or improper preparation. | 1. Standardize the Protocol: Ensure consistent handling and timing for all samples. 2. Use an Internal Standard: Add a known amount of an appropriate internal standard (e.g., d6-5-deoxystrigol or GR24) to all samples and standards at the beginning of the extraction process. 3. Prepare Fresh Standards: Prepare calibration standards fresh from a stock solution stored under appropriate conditions. |
Data Presentation: Comparison of Purification and Analysis Methods
Table 1: Comparison of Extraction Solvents for Strigolactones from Plant Tissue
| Solvent | Advantages | Disadvantages | Typical Recovery Rate |
| Ethyl Acetate | Good selectivity for SLs, relatively low toxicity. | Can contain residual acetic acid which degrades SLs. May require further cleanup to remove non-polar compounds. | 60-85% |
| Acetone/Water Mixtures (e.g., 80:20 v/v) | High extraction efficiency for a broad range of SLs. | Co-extracts a significant amount of interfering compounds, requiring extensive cleanup. | 80-95% |
| Acetonitrile/Water Mixtures | Less nucleophilic than methanol, reducing degradation. Good compatibility with reversed-phase SPE. | May have lower extraction efficiency for some less polar SLs compared to ethyl acetate. | 75-90% |
Table 2: Performance of Analytical Methods for Strigolactone Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Key Considerations |
| UHPLC-MS/MS | 125 amol - 2.5 fmol | 0.05 µg/L - 0.96 µg/L | High | High sensitivity and selectivity, but susceptible to matrix effects. Requires careful optimization of chromatographic and mass spectrometric parameters. |
| HPLC-MS/MS | ~0.1 pg/µL | ~1 pg/µL | Medium | Good sensitivity and selectivity. Longer run times compared to UHPLC. |
| GC-MS | Variable, requires derivatization. | Variable | Low | Less common for SL analysis due to their thermal lability and the need for derivatization. |
Experimental Protocols
Protocol 1: Extraction and Purification of Strigolactones from Root Exudates
-
Collection of Root Exudates: Grow plants hydroponically. Collect the hydroponic solution. To minimize degradation, keep the solution at 4°C during collection.
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Internal Standard Spiking: Add an internal standard (e.g., GR24 or a stable isotope-labeled SL) to the collected exudate to a final concentration of 1-10 nM.
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Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water. b. Load the root exudate onto the cartridge at a slow flow rate (approx. 1-2 mL/min). c. Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities. d. Elute the strigolactones with 5 mL of acetone or ethyl acetate.
-
Drying and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<35°C). b. Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of 50% acetonitrile for UHPLC-MS/MS analysis.
Protocol 2: Extraction and Purification of Strigolactones from Plant Root Tissue
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Sample Preparation: Harvest fresh root tissue (100-200 mg) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: a. Transfer the powdered tissue to a glass vial. b. Add 1.5 mL of cold ethyl acetate containing an internal standard. c. Vortex thoroughly and incubate for 1 hour at 4°C with gentle shaking. d. Centrifuge at 4,000 x g for 10 minutes at 4°C. e. Collect the supernatant. Repeat the extraction on the pellet with another 1.5 mL of cold ethyl acetate. f. Pool the supernatants.
-
Purification: a. Evaporate the pooled supernatant to dryness under nitrogen. b. Reconstitute the residue in a suitable solvent for further cleanup by silica-based SPE or directly in the initial mobile phase for LC-MS/MS analysis if the extract is sufficiently clean.
-
Final Preparation for Analysis: a. If further cleanup was performed, evaporate the purified fraction to dryness. b. Reconstitute the final residue in a small volume (e.g., 100 µL) of 50% acetonitrile. c. Filter through a 0.22 µm syringe filter before injecting into the UHPLC-MS/MS system.
Visualizations
Caption: A simplified diagram of the strigolactone signaling pathway.
Caption: A general experimental workflow for strigolactone purification.
References
Technical Support Center: Troubleshooting Strigolactone Signaling Mutant Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strigolactone (SL) signaling mutants.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the characterization of strigolactone signaling mutants.
Phenotyping Issues
Q1: My strigolactone-deficient mutant (e.g., max1, max3, max4) does not show the expected increased shoot branching phenotype.
A1: Several factors could contribute to this observation. Consider the following possibilities and troubleshooting steps:
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Genetic Redundancy: Some SL biosynthesis or signaling components may have redundant functions.[1] Confirm that the mutated gene is the primary one responsible for the phenotype in your plant species and growth conditions.
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Environmental Conditions: Plant branching is highly influenced by environmental cues like light intensity, photoperiod, and nutrient availability.
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Low Light: Insufficient light can suppress branching, masking the mutant phenotype. Ensure optimal light conditions for your plant species.
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Nutrient Levels: High nutrient levels, particularly nitrogen and phosphorus, can sometimes suppress the branching phenotype of SL mutants. Grow plants under standard, well-defined nutrient conditions.
-
-
Genetic Background: The expressivity of the mutant phenotype can vary depending on the genetic background (ecotype or cultivar). Compare your mutant to the corresponding wild-type (WT) of the same background.
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Incomplete Knockout/Knockdown: Verify the mutation at the molecular level.
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Genotyping: Confirm the presence of the T-DNA insertion or the specific mutation using PCR.
-
Gene Expression Analysis: Perform qRT-PCR to confirm the absence or significant reduction of the target gene's transcript.[2]
-
-
Experimental Variability: Ensure consistent plant density and pot size, as these can influence branching.
Q2: My SL-insensitive mutant (e.g., max2, d14) shows a more severe phenotype (e.g., more branching, increased height) than the SL-deficient mutants.
A2: This is an expected observation. The MAX2/D3 protein is a central component of an SCF E3 ubiquitin ligase complex that is involved in signaling pathways for other hormones besides strigolactones, such as the karrikin signaling pathway.[3][4] Therefore, a mutation in MAX2 disrupts multiple signaling pathways, leading to a more pleiotropic and often more severe phenotype than mutants that are only deficient in SL biosynthesis.[3][4]
Q3: I am not observing the expected root phenotype (e.g., altered lateral root density, adventitious root formation) in my SL mutant.
A3: Root phenotypes can be subtle and highly dependent on growth conditions.
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Growth Medium: Solid agar (B569324) plates are often better for observing primary and lateral root phenotypes than soil. Ensure the agar concentration and nutrient composition are consistent.
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Plant Age: Root phenotypes can be age-dependent. Analyze plants at different developmental stages.
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Hormone Cross-talk: Root development is regulated by a complex interplay of hormones, including auxin. The SL phenotype might be masked by variations in other hormone levels. Consider analyzing auxin-related gene expression or performing auxin sensitivity assays.
Experimental Assay Issues
Q4: My germination assay with the synthetic strigolactone analog GR24 is not showing a consistent response.
A4: Germination assays require careful setup and control.
-
GR24 Potency and Stability:
-
Ensure your GR24 stock solution is fresh and has been stored correctly (typically at -20°C in the dark). GR24 can degrade over time.
-
Test a range of concentrations to determine the optimal dose for your specific assay and plant species.[5]
-
-
Seed Quality and Dormancy:
-
Use seeds from the same batch and storage conditions to minimize variability.
-
Ensure proper seed sterilization and stratification (cold treatment) to break dormancy and synchronize germination.[6]
-
-
Assay Conditions:
-
Maintain consistent temperature, light, and humidity.
-
For parasitic plant seed germination assays, a pre-conditioning period in a warm, moist environment is crucial for the seeds to become responsive to SLs.[7]
-
-
Solvent Control: Always include a mock treatment with the same concentration of the solvent (e.g., acetone, DMSO) used to dissolve GR24 to control for any effects of the solvent on germination.[8]
Q5: I am having trouble with the hypocotyl elongation assay.
A5: Hypocotyl elongation is very sensitive to light conditions.
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Light Quality and Intensity: This assay must be performed under specific light conditions (e.g., continuous red light or darkness) as SLs interact with light signaling pathways.[9][10] Use a well-calibrated light source and ensure consistent light intensity across all plates.
-
Seed Sowing: Sow seeds in straight lines to make accurate measurements easier.
-
Measurement: Use a consistent method for measuring hypocotyl length, such as the ImageJ software, to ensure accuracy and reproducibility.[9]
Q6: My qRT-PCR results for SL-responsive genes are highly variable.
A6: Gene expression analysis requires precision at several steps.
-
Tissue and Developmental Stage: Collect tissue from the same developmental stage and at the same time of day to minimize circadian rhythm effects on gene expression.
-
RNA Quality: Ensure high-quality, intact RNA is extracted. Use a spectrophotometer (e.g., NanoDrop) and gel electrophoresis to assess RNA purity and integrity.
-
Reference Gene Selection: Use at least two stable reference genes for normalization. The stability of reference genes should be validated for your specific experimental conditions.
-
Primer Efficiency: Validate primer pairs for efficiency and specificity before conducting the experiment.
Quantitative Data Summary
The following tables summarize typical quantitative data for strigolactone mutants in Arabidopsis thaliana. Note that absolute values can vary depending on the specific ecotype and growth conditions.
Table 1: Shoot Branching Phenotypes in Arabidopsis SL Mutants
| Genotype | Rosette Branches (Number) | Reference |
| Wild-Type (Col-0) | 3 - 5 | [2] |
| max1 | 10 - 15 | [2] |
| max2 | 15 - 25 | [2][4] |
| max3 | 10 - 15 | [2] |
| max4 | 10 - 15 | [2] |
Table 2: Root Phenotypes in Arabidopsis SL Mutants
| Genotype | Lateral Root Density (LR/cm) | Adventitious Roots (Number) | Reference |
| Wild-Type (Col-0) | ~1.5 - 2.0 | ~2 - 4 | [4] |
| max2 | Increased | Increased significantly | [3][4] |
| max4 | Increased | Increased | [4] |
Key Experimental Protocols
Seed Germination Assay
This protocol is adapted for assessing the response of parasitic plant seeds (e.g., Striga hermonthica) to strigolactones.
Materials:
-
Striga hermonthica seeds
-
Synthetic strigolactone (e.g., GR24)
-
Sterile distilled water
-
Glass fiber filter paper discs
-
Petri dishes
-
Milli-Q water
Procedure:
-
Seed Sterilization: a. Surface sterilize Striga seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 5 minutes. b. Rinse the seeds thoroughly with sterile distilled water (5-7 times).
-
Pre-conditioning: a. Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc in a petri dish. b. Add 1 ml of sterile distilled water to moisten the disc. c. Seal the petri dishes with parafilm and incubate in the dark at 28-30°C for 10-14 days. This step is critical for the seeds to become responsive to germination stimulants.[7]
-
Treatment Application: a. Prepare a dilution series of GR24 (e.g., 0.01, 0.1, 1, 10 µM) in sterile distilled water. Include a water-only negative control. b. After the pre-conditioning period, carefully remove excess water from the petri dishes. c. Add 50 µl of the corresponding GR24 solution or control to each disc.
-
Incubation and Scoring: a. Reseal the petri dishes and incubate in the dark at 28-30°C for 24-48 hours. b. Count the number of germinated seeds (radicle emergence) under a dissecting microscope. c. Calculate the germination percentage for each treatment.
Hypocotyl Elongation Assay
This protocol is for assessing the effect of strigolactones on hypocotyl elongation in Arabidopsis thaliana under specific light conditions.
Materials:
-
Arabidopsis thaliana seeds (WT and mutants)
-
0.5x Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar
-
GR24
-
Petri dishes (square)
-
Growth chamber with controlled light (e.g., continuous red light)
Procedure:
-
Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) for 1 min, followed by 50% bleach for 5 min, and then rinse 5 times with sterile water). b. Resuspend seeds in sterile 0.1% agar. c. Sow seeds in a straight line on square petri dishes containing 0.5x MS medium supplemented with the desired concentration of GR24 or a mock control.
-
Stratification and Germination: a. Stratify the seeds by placing the plates in the dark at 4°C for 2-4 days.[9] b. To induce germination, expose the plates to white light for a few hours.
-
Growth Conditions: a. Wrap the bottom of the plates with aluminum foil to prevent light from reaching the roots. b. Place the plates vertically in a growth chamber under continuous red light (~10 µmol m⁻² s⁻¹) at 22°C for 4-5 days.[9][10]
-
Measurement: a. After the incubation period, lay the plates flat on a scanner and scan the seedlings. b. Measure the length of the hypocotyls using ImageJ software.[9]
Gene Expression Analysis by qRT-PCR
This protocol provides a general workflow for analyzing the expression of SL-related genes.
Materials:
-
Plant tissue (e.g., seedlings, root, shoot)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR machine
-
Specific primers for target and reference genes
Procedure:
-
RNA Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol). c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
Quantitative RT-PCR: a. Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for your target and reference genes. b. Run the qPCR program on a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt). c. Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
Signaling Pathway and Experimental Logic
Caption: The strigolactone signaling pathway from biosynthesis to downstream response.
References
- 1. researchgate.net [researchgate.net]
- 2. Strigolactone Signaling Genes Showing Differential Expression Patterns in Arabidopsis max Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hypocotyl Measurements [bio-protocol.org]
- 10. Strigolactone-regulated hypocotyl elongation is dependent on cryptochrome and phytochrome signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Isomers: Unpacking the Bioactivity of (+)-Strigol and (-)-Strigol
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of stereoisomers is paramount. In the realm of plant hormones, the stereochemistry of strigolactones (SLs) dictates their physiological effects, from regulating plant architecture to mediating interactions with parasitic weeds. This guide provides an objective comparison of the bioactivities of the naturally occurring (+)-strigol and its non-natural enantiomer, (-)-strigol, supported by experimental data and detailed protocols.
The bioactivity of strigolactones is highly dependent on their stereochemistry, particularly at the C2' position of the D-ring. The natural isomer, (+)-strigol, possesses a 2'R configuration, which is preferentially recognized by the DWARF14 (D14) receptor, the primary receptor for SLs in higher plants that mediates hormonal responses such as the inhibition of shoot branching. In contrast, the non-natural (-)-strigol isomer has a 2'S configuration and is primarily perceived by the KARRIKIN INSENSITIVE 2 (KAI2) receptor, which is involved in distinct signaling pathways, including seed germination and seedling development. This differential perception leads to varied and sometimes opposing biological activities.
Quantitative Comparison of Bioactivity
The differential effects of (+)- and (-)-strigol are most pronounced in the context of parasitic plant seed germination and in planta hormonal responses like hypocotyl elongation. While direct comparative quantitative data for (+)- and (-)-strigol across a range of concentrations is limited in publicly available literature, studies on the closely related 5-deoxystrigol (B197688) (5DS) enantiomers provide a strong proxy for understanding this stereospecificity.
| Bioassay | Organism | Isomer | Concentration | Observed Effect | Reference |
| Parasitic Seed Germination | Striga hermonthica | (+)-5-Deoxystrigol (2'R) | 10⁻⁸ M | High germination stimulation | [1][2] |
| (-)-5-Deoxystrigol (2'S) | 10⁻⁸ M | Low to no germination stimulation | [1][2] | ||
| Alectra vogelii | (+)-Strigol | Not specified | Lower germination activity | [3] | |
| (-)-Strigol | Not specified | Greater germination activity | [3] | ||
| Hypocotyl Elongation Inhibition | Arabidopsis thaliana (Wild Type) | (+)-5-Deoxystrigol (2'R) | 1 µM | Significant inhibition of hypocotyl elongation | [4][5] |
| (-)-5-Deoxystrigol (2'S) | 1 µM | No significant inhibition of hypocotyl elongation | [4][5] | ||
| Arabidopsis thaliana (kai2 mutant) | (+)-5-Deoxystrigol (2'R) | 1 µM | Inhibition of hypocotyl elongation (D14-dependent) | [4] | |
| (-)-5-Deoxystrigol (2'S) | 1 µM | No inhibition of hypocotyl elongation | [4] | ||
| Arabidopsis thaliana (d14 mutant) | (+)-5-Deoxystrigol (2'R) | 1 µM | No inhibition of hypocotyl elongation | [4] | |
| (-)-5-Deoxystrigol (2'S) | 1 µM | Inhibition of hypocotyl elongation (KAI2-dependent) | [4] |
Note: Data for 5-deoxystrigol is used as a proxy for strigol (B1235375) due to the limited availability of direct comparative quantitative data for (+)- and (-)-strigol.
Experimental Protocols
Parasitic Seed Germination Assay (adapted from Striga hermonthica protocols)
This protocol details a method for comparing the efficacy of (+)-strigol and (-)-strigol in inducing the germination of parasitic plant seeds.
Materials:
-
Striga hermonthica seeds
-
(+)-Strigol and (-)-strigol stock solutions (e.g., 1 mM in acetone)
-
Sterile distilled water
-
Glass fiber filter paper discs (approx. 9 mm diameter)
-
Petri dishes (9 cm)
-
Micropipettes
-
Incubator
-
Stereomicroscope
Methodology:
-
Seed Sterilization: Surface sterilize S. hermonthica seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Pre-conditioning (Priming): Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc. Arrange the discs in a Petri dish lined with moist filter paper. Seal the Petri dishes with parafilm and incubate in the dark at 28-30°C for 10-14 days to induce germination competence.
-
Treatment Application: Prepare a dilution series of (+)-strigol and (-)-strigol (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M) in sterile distilled water containing 0.1% acetone (B3395972). A control solution of 0.1% acetone in sterile distilled water should also be prepared.
-
After the pre-conditioning period, blot the filter paper discs with the seeds to remove excess water.
-
Apply 50 µL of each treatment solution (including the control) to separate discs. Each treatment should be replicated at least three times.
-
Incubation: Place the treated discs back into the Petri dishes, seal with parafilm, and incubate in the dark at 28-30°C for 24-48 hours.
-
Data Collection: After incubation, count the number of germinated and non-germinated seeds on each disc under a stereomicroscope. A seed is considered germinated if the radicle has emerged from the seed coat.
-
Data Analysis: Calculate the germination percentage for each replicate. The results can be plotted as dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for each isomer.
Arabidopsis thaliana Hypocotyl Elongation Assay
This protocol outlines a method to assess the hormonal activity of (+)-strigol and (-)-strigol by measuring their effect on hypocotyl elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, d14, and kai2 mutants)
-
(+)-Strigol and (-)-strigol stock solutions (e.g., 1 mM in acetone)
-
Murashige and Skoog (MS) medium including vitamins and sucrose, solidified with agar (B569324)
-
Sterile Petri dishes
-
Growth chamber with controlled light and temperature
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates containing the desired concentrations of (+)-strigol, (-)-strigol, or a solvent control.
-
Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for a specified period (e.g., 5-7 days).
-
Imaging: After the growth period, carefully remove the seedlings and arrange them on a fresh agar plate for imaging. Capture high-resolution images of the seedlings.
-
Data Collection: Use image analysis software to measure the length of the hypocotyl for each seedling.
-
Data Analysis: Calculate the average hypocotyl length for each treatment and genotype. Compare the effects of (+)-strigol and (-)-strigol on hypocotyl elongation relative to the control.
Signaling Pathways and Experimental Workflow
The differential bioactivity of (+)- and (-)-strigol is rooted in their selective perception by distinct receptor proteins, leading to the activation of different downstream signaling cascades.
Caption: Differential signaling pathways of (+)-strigol and (-)-strigol.
The experimental workflow for comparing the bioactivity of these isomers follows a logical progression from preparation to data analysis.
Caption: Experimental workflow for comparing strigol isomer bioactivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strigolactones: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Strigolactone Bioassays: Introducing a Novel Luminescence-Based Method
For researchers, scientists, and drug development professionals, the accurate quantification of strigolactone (SL) activity is paramount for advancing our understanding of this crucial class of plant hormones. This guide provides a comprehensive comparison of traditional and novel bioassays for determining SL activity, with a special focus on a recently developed quantitative in planta luminescence-based bioassay.
Strigolactones are a class of phytohormones that play a pivotal role in regulating various aspects of plant development, including shoot branching and root architecture.[1] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[2][3] The diverse biological functions of SLs make their sensitive and accurate detection essential for both basic research and the development of novel agrochemicals.
This guide will compare the established parasitic seed germination bioassay with a novel, quantitative in planta bioassay utilizing a luciferase reporter system. We will delve into the experimental protocols for each and present key performance data in a comparative table.
Comparative Analysis of Strigolactone Bioassays
The selection of an appropriate bioassay depends on the specific research question, required throughput, and available resources. The following table summarizes the key quantitative parameters of the traditional parasitic seed germination assay and the new D14::LUC luminescence bioassay.
| Parameter | Parasitic Seed Germination Assay | D14::LUC Luminescence Bioassay |
| Principle | Measures the percentage of parasitic plant (e.g., Striga, Orobanche) seeds that germinate in response to SLs.[2][4] | Quantifies the degradation of a DWARF14 (D14) receptor-luciferase fusion protein upon SL binding, leading to a decrease in luminescence.[5][6][7] |
| Sensitivity (EC50 for GR24) | High (pM to nM range)[2][4] | Moderate (µM range)[7] |
| Dynamic Range | Narrow, often sigmoidal with a sharp response threshold. | Wide, with a good linear range for quantification.[7] |
| Throughput | Low to medium, requires manual seed counting. | High, compatible with multi-well plate readers for automated measurements.[5] |
| Time to Result | Several days to weeks for seed pre-conditioning and germination.[8] | Rapid, results can be obtained within hours. |
| Specificity | Can be influenced by other germination stimulants or inhibitors present in the sample. | High, based on the specific interaction between SLs and the D14 receptor. |
| Quantitative Nature | Semi-quantitative, based on germination percentage. | Fully quantitative, luminescence is directly proportional to the active SL concentration.[1][7] |
| Cost & Complexity | Relatively low cost but can be laborious and requires specialized seeds. | Higher initial setup cost (transgenic lines, luminometer), but lower running cost for high-throughput screening. |
Experimental Protocols
Parasitic Seed Germination Bioassay
This protocol is adapted from established methods for assessing the germination of parasitic plant seeds in response to strigolactones.[8]
Materials:
-
Seeds of a parasitic plant (e.g., Phelipanche ramosa, Striga hermonthica)
-
Glass fiber filter paper discs
-
Petri dishes
-
Sterile distilled water
-
Test solutions containing strigolactones at various concentrations
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize parasitic plant seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by several rinses with sterile distilled water.
-
Place the sterilized seeds on moist glass fiber filter paper discs in a Petri dish.
-
Incubate the seeds in the dark at a suitable temperature (e.g., 25°C) for 7-10 days to allow for pre-conditioning. This step is crucial for the seeds to become responsive to germination stimulants.
-
-
Application of Test Solutions:
-
Prepare a dilution series of the strigolactone standard (e.g., GR24) and the test samples.
-
Apply a small volume (e.g., 50 µL) of each solution to the pre-conditioned seeds on the filter paper discs. Use sterile water as a negative control.
-
-
Incubation and Germination Scoring:
-
Seal the Petri dishes and incubate them in the dark at the appropriate temperature for 3-7 days.
-
Observe the seeds under a dissecting microscope and count the number of germinated seeds (radicle emergence).
-
Calculate the germination percentage for each treatment. The EC50 value, the concentration at which 50% of the maximum germination is observed, can be determined by plotting the germination percentage against the logarithm of the concentration.[9]
-
D14::LUC Luminescence Bioassay
This protocol describes a quantitative in planta bioassay using transgenic Arabidopsis thaliana expressing a fusion of the strigolactone receptor AtD14 with firefly luciferase (D14::LUC).[5][7]
Materials:
-
Transgenic Arabidopsis thaliana seedlings expressing the D14::LUC construct
-
Murashige and Skoog (MS) medium
-
96-well microplates
-
Test solutions containing strigolactones at various concentrations
-
Luciferin (B1168401) solution
-
Luminometer
Procedure:
-
Seedling Preparation:
-
Sterilize and sow seeds of the D14::LUC transgenic line on MS medium in a 96-well plate.
-
Grow the seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C) for 5-7 days.
-
-
Treatment with Strigolactones:
-
Prepare a dilution series of the strigolactone standard and the test samples in liquid MS medium.
-
Replace the growth medium in each well with the corresponding test solution.
-
Incubate the plate for a defined period (e.g., 2-4 hours) to allow for SL-induced degradation of the D14::LUC protein.
-
-
Luminescence Measurement:
-
Add the luciferin substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
The decrease in luminescence is proportional to the concentration of active strigolactones in the sample. Data can be normalized to a control treatment.
-
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the underlying principles of these bioassays, the following diagrams illustrate the strigolactone signaling pathway and the experimental workflow of the novel D14::LUC bioassay.
Caption: The strigolactone signaling pathway.
Caption: Workflow of the D14::LUC bioassay.
Conclusion
The development of novel bioassays, such as the D14::LUC luminescence-based method, represents a significant advancement in the field of strigolactone research. While traditional methods like the parasitic seed germination assay remain valuable for certain applications due to their high sensitivity, the new quantitative and high-throughput bioassays offer a powerful tool for large-scale screening of SL analogs, inhibitors, and for dissecting the molecular intricacies of SL perception and signaling. The choice of bioassay should be carefully considered based on the specific research goals, balancing the need for sensitivity, throughput, and quantitative accuracy. This guide provides the necessary information to make an informed decision and to successfully implement these key experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Strigolactone-Like Bioactivity via Parasitic Plant Germination Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled Assays for Phenotyping the Effects of Strigolactone-Like Molecules on Arbuscular Mycorrhiza Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structureâactivity relationships of strigolactones via a novel, quantitative in planta bioassay [repository.soilwise-he.eu]
- 7. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. strigasolutions.com [strigasolutions.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of (+/-)-Strigol and GR24 on Shoot Branching Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic strigolactone analog GR24 and the racemic mixture of the natural strigolactone, (+/-)-Strigol, focusing on their efficacy in inhibiting shoot branching. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate compound for their specific applications.
Quantitative Comparison of Bioactivity
| Compound | Plant Species | Method of Application | Effective Concentration Range | Observations |
| GR24 | Pisum sativum (pea) | Direct application to axillary bud | 1 µM | Significant inhibition of axillary bud outgrowth.[1] |
| Pisum sativum (pea) | Hydroponic solution | 1 µM | Significantly repressed bud outgrowth at upper nodes.[2] | |
| Arabidopsis thaliana | Hydroponic solution | 0.1 - 1 µM | Effective inhibition of axillary bud outgrowth. | |
| Salix spp. (willow) | Basal application in one-node assay | 5 µM (in presence of NAA) | Enhanced the ability of apical auxin to inhibit bud activity.[3] | |
| This compound | Pisum sativum (pea) | Not specified | Not specified | Generally considered to have activity comparable to GR24 in shoot branching inhibition assays. |
| Arabidopsis thaliana | Not specified | Not specified | Natural strigolactones are known to inhibit shoot branching. |
Note: The bioactivity of strigolactones can be influenced by the stereochemistry of the molecule. GR24 is a racemic mixture, and different stereoisomers can exhibit varying levels of activity. Similarly, this compound is a racemic mixture of the natural (+) and unnatural (-) enantiomers. The (+) enantiomer is generally the more active form.
Mechanism of Action: The Strigolactone Signaling Pathway
Both this compound and GR24 exert their inhibitory effect on shoot branching through the same signaling pathway. Strigolactones are perceived by the α/β-hydrolase DWARF14 (D14) receptor.[4][5] Upon binding of the strigolactone, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice).[4][6][7] This complex then recruits a member of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors (e.g., D53 in rice, SMXL6/7/8 in Arabidopsis).[4][7] The recruitment of the SMXL protein to the D14-MAX2/D3 complex leads to its ubiquitination and subsequent degradation by the 26S proteasome.[4][7] The degradation of these repressors allows for the expression of downstream genes that ultimately leads to the inhibition of axillary bud outgrowth.
Experimental Protocols: Shoot Branching Bioassay
The following is a generalized protocol for a shoot branching bioassay in pea (Pisum sativum), a model organism for studying shoot architecture. This protocol can be adapted for other plant species like Arabidopsis thaliana.[8]
1. Plant Material and Growth Conditions:
-
Use a strigolactone-deficient mutant, such as rms1 in pea, which exhibits an enhanced branching phenotype.[1]
-
Grow plants in pots containing a suitable potting mix or in a hydroponic system under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22-25°C).
2. Preparation of Test Solutions:
-
Prepare stock solutions of this compound and GR24 in a suitable solvent like acetone (B3395972) or DMSO.
-
Prepare a series of dilutions to achieve the desired final concentrations for the dose-response analysis (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).
-
Include a mock control containing the same concentration of the solvent used for the stock solutions.
3. Application Methods:
-
Direct Application: Apply a small, fixed volume (e.g., 10 µL) of the test solution directly to an axillary bud at a specific node (e.g., the third or fourth node) before its outgrowth.[1]
-
Hydroponic Application: For plants grown hydroponically, add the test compounds to the nutrient solution to achieve the desired final concentration.[2]
4. Data Collection and Analysis:
-
Measure the length of the treated axillary bud or the resulting branch after a specific period (e.g., 10-14 days).[1]
-
For whole-plant assays, count the number of primary and secondary branches.
-
Calculate the percentage of inhibition of bud outgrowth or branch elongation compared to the mock-treated control.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA, t-test) to determine significant differences between treatments.
Conclusion
Both this compound and GR24 are effective inhibitors of shoot branching, acting through the conserved D14-MAX2/D3-SMXL signaling pathway. GR24 is widely used in research due to its commercial availability and high activity. While direct quantitative comparisons are limited, the available evidence suggests that their potencies are in a similar range. The choice between this compound and GR24 may depend on the specific research question, with this compound being relevant for studies aiming to mimic the natural strigolactone environment and GR24 serving as a reliable and potent synthetic alternative. Researchers should consider the stereoisomeric composition of the compounds used, as this can significantly impact biological activity.
References
- 1. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Plasticity of D3-D14 Ubiquitin Ligase in Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of (+/-)-Strigol with the Karrikin Receptor KAI2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the natural strigolactone, (+/-)-Strigol, with the karrikin receptor KAI2. While strigolactones (SLs) are primarily perceived by the DWARF14 (D14) receptor and karrikins by KAI2, their structural similarities and shared signaling components lead to a degree of cross-reactivity. This document synthesizes experimental data to objectively compare the perception of this compound and karrikins by KAI2, offering insights for researchers in plant biology and drug development.
Executive Summary
Strigolactones and karrikins are butenolide-containing signaling molecules that regulate plant development.[1] They are perceived by structurally related α/β hydrolase receptors, D14 for SLs and KAI2 for karrikins.[2] Both signaling pathways converge on the F-box protein MAX2 to regulate downstream gene expression through the degradation of SMXL proteins.[2] While the signaling pathways are largely parallel, evidence suggests some level of cross-reactivity. Notably, the synthetic strigolactone analog GR24, a racemic mixture, can activate both D14 and KAI2-dependent responses.[3] However, studies with natural strigolactones, such as this compound, indicate a significantly lower activity on KAI2-mediated processes compared to karrikins. This guide presents available data on this cross-reactivity, details the experimental protocols used for its assessment, and provides diagrams of the relevant signaling pathways.
Data Presentation: Quantitative and Qualitative Comparisons
Direct quantitative data on the binding affinity of this compound to the KAI2 receptor is limited in the current literature. However, comparative bioassays provide strong evidence for a significant difference in the perception of strigol (B1235375) and karrikins by KAI2. The synthetic strigolactone analog, rac-GR24, is often used as a reference compound. It is a racemic mixture of two enantiomers: (+)-GR24, which is structurally similar to natural strigolactones and primarily perceived by D14, and (-)-GR24, which is a non-natural stereoisomer and is perceived by KAI2.[3][4]
Table 1: Comparative Bioactivity on KAI2-dependent Seed Germination in Arabidopsis thaliana
| Compound | Concentration | KAI2-dependent Germination Rate (%) | Reference |
| Karrikin (KAR₁) | 1 µM | High | [5] |
| This compound | 1 µM | Low to negligible | [3] |
| (-)-GR24 (ent-5DS) | 1 µM | High | [3] |
| (+)-GR24 (5DS) | 1 µM | Low to negligible | [3] |
Table 2: Comparative Activity on KAI2-dependent Hypocotyl Elongation in Arabidopsis thaliana
| Compound | Concentration | Effect on Hypocotyl Elongation | Reference |
| Karrikin (KAR₁) | 1 µM | Inhibition | [3] |
| This compound | 1 µM | No significant inhibition | [3] |
| (-)-GR24 (ent-5DS) | 1 µM | Inhibition | [3] |
| (+)-GR24 (5DS) | 1 µM | No significant inhibition | [3] |
Signaling Pathways
The signaling pathways for strigolactones and karrikins share downstream components but are initiated by distinct receptor-ligand interactions.
Strigolactone Signaling Pathway.
Karrikin Signaling Pathway and Strigol Cross-reactivity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Arabidopsis thaliana Seed Germination Assay
This bioassay is used to assess the germination-promoting activity of compounds on Arabidopsis seeds, particularly under conditions that induce dormancy, such as after-ripening or thermoinhibition.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Test compounds: this compound, Karrikin (KAR₁), GR24 stereoisomers
-
Solvent (e.g., acetone (B3395972) or DMSO)
-
Sterile water
-
0.5% (w/v) agarose (B213101) or Murashige and Skoog (MS) medium in Petri dishes
-
Growth chambers or incubators with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in 0.1% (w/v) sterile agarose solution. Pipette the seeds onto Petri dishes containing 0.5% (w/v) agarose or MS medium supplemented with the test compounds at desired concentrations. A solvent control should be included.
-
Stratification: To break dormancy, cold-stratify the plates at 4°C in the dark for 3-4 days.
-
Incubation: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Scoring: Score germination, defined by the emergence of the radicle, daily for up to 7 days. Calculate the germination percentage for each treatment.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[6][7]
Materials:
-
Purified KAI2 protein
-
Ligand solution (this compound, Karrikin)
-
ITC instrument
-
Appropriate buffer (e.g., phosphate (B84403) or HEPES buffer)
Procedure:
-
Sample Preparation: Prepare a solution of purified KAI2 protein in the desired buffer. Prepare a solution of the ligand at a concentration typically 10-20 times higher than the protein concentration in the same buffer. Degas both solutions to prevent air bubbles.
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[6]
Protocol 3: In Vitro Pull-Down Assay
This assay is used to detect direct physical interactions between two proteins in vitro.[8][9][10]
Materials:
-
Purified recombinant "bait" protein with an affinity tag (e.g., GST-KAI2)
-
Purified recombinant "prey" protein (e.g., MAX2)
-
Affinity resin (e.g., Glutathione-agarose beads)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bait Immobilization: Incubate the purified GST-tagged bait protein (GST-KAI2) with glutathione-agarose beads to immobilize the bait.
-
Washing: Wash the beads with wash buffer to remove any unbound bait protein.
-
Binding: Incubate the immobilized bait protein with the purified prey protein (MAX2) in the presence or absence of the test ligand (this compound or Karrikin) in binding buffer.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., containing high salt or a competitive ligand).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the prey protein to detect the interaction.
Conclusion
The available evidence strongly suggests that the karrikin receptor KAI2 exhibits a high degree of specificity for karrikins and certain non-natural strigolactone stereoisomers. The natural strigolactone, this compound, demonstrates significantly lower activity in KAI2-dependent biological assays. This distinction is critical for researchers studying strigolactone and karrikin signaling, as the use of racemic mixtures of synthetic strigolactones like GR24 can activate both pathways, potentially confounding experimental results.[3] For professionals in drug development, understanding the specificities of these receptors is crucial for designing targeted compounds that can modulate specific developmental pathways in plants, with potential applications in agriculture and weed control. Further research, particularly direct binding studies using techniques like Isothermal Titration Calorimetry with this compound and KAI2, is needed to provide a complete quantitative picture of this cross-reactivity.
References
- 1. A Phelipanche ramosa KAI2 protein perceives strigolactones and isothiocyanates enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strigolactone and karrikin signal perception: receptors, enzymes, or both? [frontiersin.org]
- 3. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into rice KAI2 receptor provide functional implications for perception and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereospecific Binding of Strigol to the D14 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of (+)-Strigol and its enantiomer, (-)-Strigol, to the D14 receptor. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows.
The stereochemistry of strigolactones (SLs), a class of plant hormones, plays a critical role in their biological activity. This is largely determined by their interaction with the D14 receptor, an α/β hydrolase that perceives SLs and initiates a signaling cascade. Experimental evidence strongly indicates that the D14 receptor exhibits a preference for the naturally occurring (+)-enantiomer of strigolactones, which possesses a 2'R configuration. This stereospecificity is crucial for the subsequent protein-protein interactions that lead to the degradation of transcriptional repressors and the regulation of plant development.
Comparative Binding Affinity of Strigolactone Stereoisomers
| Compound | Receptor | Method | Key Finding |
| (+)-Strigol | D14 (in Striga asiatica) | Seed Germination Assay | Higher germination activity compared to (-)-Strigol. |
| (-)-Strigol | D14 (in Striga asiatica) | Seed Germination Assay | Lower germination activity compared to (+)-Strigol. |
| (+)-GR24 (2'R config.) | Rice D14 | In vitro Degradation Assay | Degraded by the D14 receptor. |
| (-)-ent-GR24 (2'S config.) | Rice D14 | In vitro Degradation Assay | Not degraded by the D14 receptor. |
| GR245DS (2'R config.) | D14 | AlphaScreen Assay | More potent in stimulating the D14-D3 protein interaction.[1] |
| GR244DO (2'R config.) | D14 | AlphaScreen Assay | Less potent than GR245DS in stimulating the D14-D3 interaction.[1] |
Experimental Protocols
To validate the binding affinity of strigolactone enantiomers to the D14 receptor, two common biophysical techniques are employed: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Protocol for ITC:
-
Protein and Ligand Preparation:
-
Recombinant D14 receptor is expressed and purified to homogeneity. The final buffer for the protein should be a suitable buffer such as 25 mM Tris-HCl pH 7.5, 150 mM NaCl, and 5% glycerol.
-
(+)-Strigol and (-)-Strigol are synthesized and purified. Stock solutions are prepared in a solvent like DMSO and then diluted in the same buffer as the protein to minimize buffer mismatch effects. The final DMSO concentration should be kept low (e.g., <1%).
-
-
ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature, typically 25°C.
-
The sample cell is filled with the D14 protein solution (typically 20-50 µM).
-
The injection syringe is filled with the strigol (B1235375) enantiomer solution (typically 200-500 µM).
-
-
Titration:
-
A series of small injections (e.g., 1-2 µL) of the ligand are made into the sample cell containing the protein.
-
The heat change associated with each injection is measured.
-
A control experiment, titrating the ligand into buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data is corrected for the heat of dilution.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction (association and dissociation rate constants, kon and koff) and the binding affinity (Kd).
Experimental Protocol for SPR:
-
Sensor Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The purified D14 receptor is immobilized onto the activated sensor chip surface via amine coupling. A target immobilization level of around 10,000-12,000 response units (RU) is typically aimed for.
-
The remaining active groups on the surface are deactivated with ethanolamine.
-
A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is continuously flowed over the sensor surface.
-
Serial dilutions of (+)-Strigol and (-)-Strigol in the running buffer are prepared.
-
Each concentration of the strigol enantiomers is injected over the sensor surface for a set association time, followed by a dissociation phase where only running buffer is flowed.
-
-
Data Analysis:
-
The sensorgrams (response units versus time) are corrected for the reference flow cell signal.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Visualizations
Strigolactone Signaling Pathway
The binding of (+)-Strigol to the D14 receptor initiates a signaling cascade that involves the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the transcriptional repressor SMXL (SUPPRESSOR OF MAX2 1-LIKE).
Caption: Strigolactone signaling pathway initiated by the binding of (+)-Strigol to the D14 receptor.
Experimental Workflow for Binding Affinity Validation
The following diagram illustrates the logical flow of experiments to validate the binding affinity of (+/-)-Strigol to the D14 receptor.
Caption: Workflow for validating the binding affinity of strigol enantiomers to the D14 receptor.
References
Natural vs. Synthetic Strigolactones: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development and interaction with symbiotic and parasitic organisms. The limited availability of natural strigolactones has led to the development of synthetic analogs, with GR24 being the most widely used. This guide provides an objective comparison of the efficacy of natural strigolactones versus their synthetic analogs, supported by experimental data, to aid researchers in selecting the appropriate compounds for their studies.
I. Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of natural strigolactones and the common synthetic analog, rac-GR24, across different biological processes.
Table 1: Seed Germination of Parasitic Plants
The germination-inducing activity of strigolactones on the seeds of parasitic plants is a key measure of their bioactivity. Natural strigolactones generally exhibit higher potency at lower concentrations compared to the synthetic analog rac-GR24. For instance, natural SLs can induce over 80% germination of Orobanche minor seeds at concentrations as low as 1 nM, whereas rac-GR24 requires a 100-fold higher concentration to achieve over 60% germination[1]. The response, however, can be species-specific, with some parasitic plants showing varied sensitivity to different strigolactones[2][3].
| Compound | Concentration | Parasitic Plant Species | Germination Rate (%) | Reference |
| Natural SLs | ||||
| Orobanchol | 1 nM | Orobanche minor | >80 | [1] |
| 2'-epi-Orobanchol | 1 nM | Orobanche minor | >80 | [1] |
| Sorgomol | 1 nM | Orobanche minor | >80 | [1] |
| Strigol | 10⁻⁸ M | Phelipanche aegyptiaca | ~80 | [2] |
| Fabacyl acetate (B1210297) | 10⁻⁸ M | Phelipanche aegyptiaca | ~75 | [2] |
| Synthetic Analog | ||||
| rac-GR24 | 100 nM | Orobanche minor | >60 | [1] |
| rac-GR24 | 1 µM | Orobanche minor | 78 | [1] |
| rac-GR24 | 1 µM | Striga hermonthica | 72 | [1] |
| rac-GR24 | 10⁻⁶ M | Phelipanche aegyptiaca | ~80 | [2] |
Table 2: Arabidopsis Root Development
Strigolactones influence various aspects of root system architecture, including primary root length, lateral root formation, and root hair elongation. The synthetic analog GR24 has been shown to affect these processes in a concentration-dependent and MAX2-dependent manner.[4] Lower concentrations of GR24 tend to promote primary root length, while higher concentrations can be inhibitory.[4] GR24 also leads to an increase in root hair length and a reduction in the number of lateral roots in wild-type Arabidopsis and SL-deficient mutants, but not in the SL-signaling mutant max2-1.[5]
| Compound | Concentration | Effect on Arabidopsis Root Development | Reference |
| Synthetic Analog | |||
| rac-GR24 | 1.25 µM, 2.5 µM | Increase in primary root length | [4] |
| rac-GR24 | 5 µM, 10 µM | Decrease in primary root length | [4] |
| rac-GR24 | Not specified | Reduced number of lateral roots in WT, max3-11, max4-1 | [5] |
| rac-GR24 | Not specified | Increased root hair length in WT, max3-11, max4-1 | [5] |
Table 3: Shoot Branching Inhibition in Pea (Pisum sativum)
One of the most well-known functions of strigolactones is the inhibition of shoot branching. Both natural and synthetic strigolactones can restore the wild-type, less-branched phenotype in SL-deficient mutants like rms1.[6] The activity of different strigolactones can vary, with some natural SLs identified in pea exudates, such as orobanchyl acetate and fabacyl acetate, showing high activity.[6]
| Compound | Concentration | Effect on Pea (rms1 mutant) Axillary Bud Outgrowth | Reference |
| Natural SLs | |||
| Orobanchyl acetate | 100 nM | Significant inhibition | [6] |
| Fabacyl acetate | 100 nM | Significant inhibition | [6] |
| Strigol | 1 µM | Significant inhibition | [6] |
| 5-Deoxystrigol | 1 µM | Significant inhibition | [6] |
| Synthetic Analog | |||
| rac-GR24 | 1 µM | Significant inhibition | [6] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Protocol 1: Parasitic Plant Seed Germination Bioassay
This protocol is adapted from methods used to assess the germination-inducing activity of strigolactones on parasitic plant seeds like Phelipanche aegyptiaca.
1. Seed Sterilization and Pre-conditioning:
- Surface sterilize P. aegyptiaca seeds with a 1% sodium hypochlorite (B82951) solution containing 0.02% Tween-20 for 5 minutes.
- Rinse the seeds thoroughly with sterile distilled water.
- Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc (9 mm diameter) in a Petri dish.
- Add 200 µL of sterile distilled water to each disc.
- Seal the Petri dishes with parafilm and incubate in the dark at 25°C for 7-10 days to precondition the seeds.
2. Treatment Application:
- Prepare stock solutions of natural strigolactones and synthetic analogs in acetone (B3395972).
- Prepare serial dilutions of the test compounds in sterile distilled water to achieve the desired final concentrations. The final acetone concentration should not exceed 0.1%.
- After the pre-conditioning period, remove excess water from the filter paper discs.
- Apply 50 µL of the test solution to each disc. Use sterile distilled water with 0.1% acetone as a negative control and a known concentration of rac-GR24 (e.g., 1 µM) as a positive control.
- Seal the Petri dishes and incubate in the dark at 25°C.
3. Data Collection and Analysis:
- After 5-7 days of incubation, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded from the seed coat.
- Calculate the germination percentage for each treatment.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: Arabidopsis Root Architecture and Root Hair Elongation Bioassay
This protocol outlines the procedure for evaluating the effects of strigolactones on Arabidopsis root development.
1. Plant Material and Growth Conditions:
- Surface sterilize Arabidopsis thaliana (e.g., Col-0 wild-type, max mutants) seeds.
- Sow the seeds on square Petri dishes containing half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
- Include the desired concentrations of the test compounds (natural SLs or synthetic analogs) in the medium. A solvent control (e.g., 0.1% acetone) should be included.
- Cold-stratify the seeds at 4°C for 2-3 days in the dark.
- Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
2. Data Collection and Analysis:
- After 7-10 days of growth, scan the plates at a high resolution.
- Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure:
- Primary root length: Measure the length of the main root from the root-shoot junction to the root tip.
- Lateral root density: Count the number of emerged lateral roots and divide by the length of the primary root.
- Root hair elongation: Select a consistent region of the root (e.g., 1 cm from the root tip) and measure the length of at least 20 representative root hairs per seedling.
- Analyze data from at least 10-15 seedlings per treatment.
- Perform statistical analysis to compare the different treatments.
Protocol 3: Pea Shoot Branching Bioassay
This protocol is based on the axillary bud outgrowth assay in the strigolactone-deficient pea mutant rms1.[6]
1. Plant Material and Growth Conditions:
- Grow pea (Pisum sativum) plants of the rms1 mutant and the corresponding wild-type (e.g., Torsdag) in pots containing a standard potting mix in a controlled environment (e.g., 23°C day/18°C night, 16-hour photoperiod).
2. Treatment Application:
- At the stage when the third or fourth leaf has just expanded, apply the treatment solution directly to the axillary bud at that node.
- Prepare solutions of natural strigolactones and synthetic analogs in a carrier solution (e.g., 50% ethanol (B145695) containing 0.1% Tween-20).
- Apply a small volume (e.g., 10 µL) of the test solution to the axillary bud. The carrier solution alone serves as the control.
- Repeat the application every 2-3 days for a total of 10-14 days.
3. Data Collection and Analysis:
- After the treatment period, measure the length of the axillary branch that has grown from the treated bud.
- A bud is considered to have grown out if the branch length exceeds a certain threshold (e.g., 5 mm).
- Calculate the percentage of bud outgrowth and the average branch length for each treatment.
- Use statistical methods to determine the significance of the inhibitory effect of the tested compounds.
III. Signaling Pathways and Experimental Workflows
Strigolactone Signaling Pathway
The perception and signaling of strigolactones involve a core set of proteins. The α/β-hydrolase D14 acts as the receptor. Upon binding and hydrolysis of a strigolactone molecule, D14 undergoes a conformational change, allowing it to interact with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice). This complex then recruits a member of the SMAX1-LIKE (SMXL) family of transcriptional co-repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins relieves the repression of downstream target genes, thereby initiating strigolactone-dependent responses.
Caption: Strigolactone signaling pathway.
Experimental Workflow for Bioactivity Comparison
The following diagram illustrates a generalized workflow for comparing the bioactivity of different strigolactone compounds.
References
- 1. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of strigolactones in host specificity of Orobanche and Phelipanche seed germination | Seed Science Research | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strigolactones affect lateral root formation and root-hair elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Blueprint: A Comparative Guide to Confirming Novel Strigolactone Structures
For researchers, scientists, and drug development professionals, the definitive structural confirmation of novel strigolactone (SL) compounds is a critical step in harnessing their therapeutic and agricultural potential. This guide provides a comparative overview of the essential techniques, complete with experimental data and detailed protocols, to navigate the intricate process of strigolactone structure elucidation.
Strigolactones are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The discovery and characterization of novel SLs hold immense promise for the development of new agricultural chemicals and therapeutic agents. However, their low natural abundance and structural diversity present significant challenges to their identification and confirmation. This guide outlines the gold-standard methodologies for overcoming these hurdles.
A Multi-pronged Approach to Structural Verification
The confirmation of a novel strigolactone's structure is not reliant on a single technique but rather a synergistic combination of spectroscopic analysis, chemical synthesis, and biological activity assessment. Each method provides a unique piece of the structural puzzle, and their collective data provide the definitive proof of a compound's identity.
The primary methods for strigolactone structure confirmation are:
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation, providing detailed information about the molecule's atomic framework and connectivity.
-
Chemical Synthesis: The total synthesis of a proposed structure and comparison of its properties with the natural compound serves as an unambiguous confirmation of its constitution and stereochemistry.
-
Bioassays: These are vital for confirming that the novel compound exhibits the characteristic biological activity of a strigolactone, such as inducing seed germination in parasitic plants or hyphal branching in arbuscular mycorrhizal fungi.
Comparative Analysis of Key Techniques
A comprehensive understanding of the strengths and limitations of each technique is essential for designing an effective structure confirmation strategy.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, including connectivity, stereochemistry, and the presence of functional groups.[1][2][3][4] | Provides a complete picture of the molecule's structure. | Requires relatively large amounts of pure sample. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about substructures.[3][5] | High sensitivity, requires very small amounts of sample. | Does not provide detailed stereochemical information. |
| Chemical Synthesis | Unambiguous confirmation of the proposed structure, including absolute stereochemistry.[6][7][8][9][10] | The ultimate proof of structure. | Can be a lengthy and complex process. |
| Bioassays | Confirms the biological activity characteristic of strigolactones.[11][12][13][14] | Directly links the structure to its biological function. | Does not directly provide structural information. |
Quantitative Data for Comparison
The following tables provide a snapshot of the type of quantitative data generated during the structure confirmation process for a selection of novel strigolactones.
Table 1: Comparative ¹H and ¹³C NMR Data of Novel Strigolactones
Data presented for key structural motifs. Chemical shifts (δ) are in ppm.
| Compound | H-6' (¹H) | C-4' (¹³C) | C-5' (¹³C) | Reference |
| Phelipanchol | 7.08 | 157.0 | 171.8 | [2][3] |
| Epiphelipanchol | 7.08 | 157.0 | 171.8 | [2][3] |
| 6,7-didehydroorobanchol | 7.09 | 157.0 | 171.8 | [2][3] |
Table 2: Comparative Bioactivity of Novel Strigolactones in Parasitic Seed Germination
| Compound | EC₅₀ (M) for Striga hermonthica germination | Reference |
| GR24 (synthetic standard) | 10⁻¹¹ - 10⁻¹² | [12] |
| MP16 | ~10⁻⁸ | [12] |
| MP18 | ~10⁻⁷ | [12] |
| MP25 | ~10⁻⁹ | [12] |
Table 3: Characteristic Mass Spectral Fragments of Canonical Strigolactones
| Ion | m/z | Origin | Reference |
| [M+H]⁺ | Varies | Protonated molecule | [15] |
| [M+Na]⁺ | Varies | Sodiated molecule | [15] |
| [D-ring fragment]⁺ | 97 | Cleavage of the enol ether bridge, retaining the D-ring | [5] |
| [ABC-ring fragment]⁺ | [M-97]⁺ | Cleavage of the enol ether bridge, retaining the ABC-ring system | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable structure confirmation. Below are summaries of key methodologies.
Strigolactone Extraction and Purification
A robust extraction and purification protocol is the first critical step to obtaining a sample suitable for spectroscopic analysis.
1. Extraction from Root Exudates:
-
Plant roots are submerged in a hydroponic solution to collect exuded strigolactones.
-
The solution is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to adsorb the strigolactones.
-
The cartridge is washed with water to remove polar impurities.
-
Strigolactones are eluted with an organic solvent like acetone (B3395972) or acetonitrile.[16]
2. Extraction from Root Tissue:
-
Root tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
The powder is extracted with an organic solvent such as ethyl acetate.
-
The extract is concentrated and may be further purified by silica (B1680970) gel chromatography.
Spectroscopic Analysis
1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):
-
A C18 reversed-phase column is typically used for separation.
-
A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is commonly employed.
-
Mass spectrometry is operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of known and putative strigolactones.[3][15]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.
-
The resulting spectra are analyzed to determine the complete structure and relative stereochemistry of the molecule.[1][2][3]
Chemical Synthesis: A Case Study of Heliolactone
The total synthesis of a proposed structure provides unequivocal proof of its identity. The following is a summarized synthetic route for the non-canonical strigolactone, heliolactone.[6][7][8][17]
-
Preparation of the A-ring precursor: Starting from a suitable cyclic ketone, a series of reactions including allylation, enone formation, and oxidative cleavage are performed to generate the key aldehyde intermediate.
-
Knoevenagel-type condensation: The aldehyde is condensed with a malonate derivative to form a key intermediate.
-
Lactonization and D-ring formation: The intermediate undergoes reduction and subsequent lactonization to form the characteristic butenolide D-ring of strigolactones.
Bioassay: Parasitic Seed Germination
This assay is a hallmark for confirming the biological activity of a novel strigolactone.
-
Seed Sterilization and Pre-conditioning: Seeds of a parasitic plant (e.g., Striga hermonthica) are surface-sterilized and then incubated in the dark on moist filter paper for a period to become responsive to germination stimulants.
-
Treatment with Novel Compound: The pre-conditioned seeds are treated with a dilution series of the purified novel strigolactone. A known strigolactone analogue like GR24 is used as a positive control.
-
Germination Assessment: After a specific incubation period, the number of germinated seeds is counted under a microscope. The germination percentage is calculated, and the half-maximal effective concentration (EC₅₀) is determined.[12][13][14][18]
Visualizing the Process and Pathway
To further clarify the relationships between these techniques and the biological context of strigolactones, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification of novel canonical strigolactones produced by tomato [frontiersin.org]
- 3. Identification of novel canonical strigolactones produced by tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Concise synthesis of heliolactone, a non-canonical strigolactone isolated from sunflower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating UHPLC-MS/MS Methods for Strigolactone Analysis: A Comparative Guide
The analysis of strigolactones (SLs), a class of phytohormones crucial for plant development and symbiotic interactions, presents a significant analytical challenge due to their extremely low concentrations in complex biological matrices.[1][2] Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the premier technique for the sensitive and specific quantification of these molecules.[3][4] This guide provides a comparative overview of validated UHPLC-MS/MS methods for strigolactone analysis, detailing experimental protocols and performance data to aid researchers in selecting and implementing the appropriate methodology.
Comparative Performance of UHPLC-MS/MS Methods
The validation of an analytical method is critical to ensure reliable and reproducible results. Key validation parameters for the analysis of strigolactones include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table summarizes the performance of several published UHPLC-MS/MS methods for the analysis of various strigolactones.
| Strigolactone | Method Highlights | LOD | LOQ | Linearity (R²) | Matrix | Reference |
| 5-Deoxystrigol | Dispersive liquid–liquid microextraction (DLLME-SFO) | 0.015 ng/mL | 0.05 ng/mL | >0.99 | Rice Roots | (Lu et al., 2021) |
| Orobanchol | DLLME-SFO | 0.03 ng/mL | 0.1 ng/mL | >0.99 | Rice Roots | (Lu et al., 2021) |
| Strigol | DLLME-SFO | 0.015 ng/mL | 0.05 ng/mL | >0.99 | Rice Roots | (Lu et al., 2021) |
| 7-Oxoorobanchyl acetate | Direct determination | - | - | >0.99 | Tomato Root Exudates & Extracts | [5][6] |
| Solanacol | Direct determination | - | 0.96 µg/L | >0.99 | Tomato Root Exudates & Extracts | [5][6] |
| Orobanchol | Direct determination | - | - | >0.99 | Tomato Root Exudates & Extracts | [5][6] |
| Strigol | Direct determination | - | - | >0.99 | Tomato Root Exudates & Extracts | [5][6] |
| Fabacyl acetate | Direct determination | - | - | >0.99 | Tomato Root Exudates & Extracts | [5][6] |
| Orobanchyl acetate | Direct determination | - | - | >0.99 | Tomato Root Exudates & Extracts | [5][6] |
| 5-Deoxystrigol | Direct determination | - | 0.05 µg/L | >0.99 | Tomato Root Exudates & Extracts | [5][6] |
| Carlactone | Optimized extraction and pre-concentration | Attomolar detection limits achieved | - | - | Sorghum, Rice, Pea, Tomato Root Tissue & Exudates | [1][7] |
| Carlactonoic acid | Optimized extraction and pre-concentration | Attomolar detection limits achieved | - | - | Sorghum, Rice, Pea, Tomato Root Tissue & Exudates | [1][7] |
Detailed Experimental Protocols
The successful analysis of strigolactones is highly dependent on the sample preparation and the analytical instrumentation parameters. Below are representative protocols for sample extraction and UHPLC-MS/MS analysis.
Sample Preparation: Extraction from Root Tissue
This protocol is adapted from methods described for the extraction of strigolactones from various plant root tissues.
-
Homogenization: Freeze approximately 1 g of fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a tube and add 5 mL of ethyl acetate. Sonicate the mixture for 15 minutes in a cold water bath.
-
Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 5 mL of ethyl acetate.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) for UHPLC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE) from Root Exudates
This protocol is a general guideline for the purification of strigolactones from root exudates.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the root exudate sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the strigolactones from the cartridge with 5 mL of acetone (B3395972).
-
Evaporation and Reconstitution: Evaporate the acetone eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of strigolactones.
-
UHPLC System: A high-pressure binary or quaternary pump system.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A representative gradient could be: 0-1 min 30% B, 1-5 min to 95% B, hold at 95% B for 2 min, then return to 30% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target strigolactone.
Visualizing Key Processes
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of strigolactones from biological samples using UHPLC-MS/MS.
Strigolactone Signaling Pathway
This diagram provides a simplified overview of the strigolactone signaling pathway, which is crucial for understanding the biological context of strigolactone analysis.
In the absence of strigolactones, SMXL proteins repress the expression of downstream genes. Upon perception of strigolactones by the D14 receptor, a conformational change facilitates the interaction with the F-box protein MAX2.[6] This complex then recruits the SMXL repressor, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[6] The removal of the SMXL repressor allows for the transcription of target genes, initiating various physiological responses.
References
- 1. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Distinguishing Between Canonical and Non-Canonical Strigolactone Responses: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of strigolactone (SL) signaling is critical for harnessing their potential in agriculture and medicine. Strigolactones, a class of plant hormones, are pivotal in regulating plant architecture, symbiotic interactions with mycorrhizal fungi, and the germination of parasitic weeds.[1] These responses are broadly categorized into canonical and non-canonical signaling pathways. This guide provides a comprehensive comparison of these two pathways, supported by experimental data and detailed protocols to aid in their differentiation.
Strigolactones are defined by their chemical structure, which includes a characteristic D-ring. Canonical SLs possess a complete ABCD-ring structure, whereas non-canonical SLs lack the A, B, or C ring but retain the essential enol-ether-D-ring moiety.[2][3] This structural divergence underpins their distinct roles and signaling mechanisms. Non-canonical SLs, such as carlactone (B12838652) (CL) and its derivatives, are considered the primary hormones regulating shoot branching within the plant.[1][3][4] In contrast, canonical SLs are thought to function predominantly as intercellular signals in the rhizosphere, mediating interactions with symbiotic fungi and parasitic plants.[1]
Canonical Strigolactone Signaling: A Well-Defined Pathway
The canonical strigolactone signaling pathway is a well-characterized cascade involving a core set of proteins. It is initiated by the perception of SLs by the α/β-hydrolase receptor, DWARF14 (D14).[5] Upon binding, D14 hydrolyzes the SL molecule, leading to a conformational change that promotes its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[5] This complex then recruits members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors (specifically SMXL6, 7, and 8 in Arabidopsis) for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of these repressors allows for the expression of downstream genes that regulate developmental processes such as the inhibition of shoot branching.
Canonical SL signaling pathway.
Non-Canonical Strigolactone Responses: A MAX2-Independent Realm
In contrast to the well-defined canonical pathway, non-canonical strigolactone responses are characterized by their independence from the F-box protein MAX2.[6][7] Evidence for MAX2-independent signaling has been observed in various plant responses, including stomatal function and some transcriptional changes induced by the synthetic strigolactone analog rac-GR24.[6][7] The precise molecular components and mechanisms of these non-canonical pathways are still under investigation and may involve alternative receptors or signaling partners. It is hypothesized that some non-canonical SLs may have their own perception systems or interact with different downstream effectors, bypassing the D14-MAX2-SMXL module.
Simplified non-canonical SL response.
Quantitative Comparison of Canonical and Non-Canonical Strigolactone Activities
The differential activities of canonical and non-canonical strigolactones can be quantified through various bioassays. The following table summarizes representative quantitative data from studies comparing their effects on parasitic seed germination and mycorrhizal hyphal branching.
| Strigolactone | Type | Target Organism | Bioassay | EC50 / Activity | Reference |
| Strigol | Canonical | Gigaspora margarita (AM fungus) | Hyphal Branching | Highly Active | [3] |
| Carlactone (CL) | Non-canonical | Gigaspora margarita (AM fungus) | Hyphal Branching | Weakly Active | [3] |
| Carlactonoic Acid (CLA) | Non-canonical | Gigaspora margarita (AM fungus) | Hyphal Branching | As active as strigol | [3] |
| GR24 | Synthetic (Canonical analog) | Striga hermonthica (Parasitic plant) | Seed Germination | ~0.1 µM | [8] |
| MP16 | Synthetic (Non-canonical analog) | Striga hermonthica (Parasitic plant) | Seed Germination | ~1 µM | [8] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols for Distinguishing Strigolactone Responses
Researchers can employ a variety of experimental approaches to differentiate between canonical and non-canonical SL responses. Below are detailed methodologies for key experiments.
Parasitic Plant Seed Germination Assay
This assay is a classic method to assess the biological activity of strigolactones.
Principle: Seeds of parasitic plants like Striga and Orobanche species require an external chemical stimulant, often a strigolactone, to germinate.[9] By treating seeds with different SLs, their germination-inducing activity can be quantified.
Protocol:
-
Seed Sterilization and Preconditioning:
-
Surface sterilize parasitic plant seeds (e.g., Striga hermonthica) with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Precondition the seeds by placing them on moist glass fiber filter paper in a petri dish and incubating them in the dark at 25-30°C for 7-14 days. This step is crucial for the seeds to become responsive to germination stimulants.
-
-
Treatment Application:
-
Prepare serial dilutions of the canonical and non-canonical strigolactones to be tested in a suitable solvent (e.g., acetone (B3395972) or water).
-
Apply a small volume (e.g., 50 µL) of each SL solution to the preconditioned seeds on the filter paper. Use the solvent alone as a negative control and a known potent SL analog like GR24 as a positive control.
-
-
Incubation and Germination Scoring:
-
Seal the petri dishes and incubate them in the dark at 25-30°C for 24-72 hours.
-
Observe the seeds under a dissecting microscope and count the number of germinated seeds (characterized by the emergence of the radicle).
-
Calculate the germination percentage for each treatment.
-
Workflow for parasitic seed germination assay.
Mycorrhizal Hyphal Branching Assay
This assay measures the ability of strigolactones to stimulate hyphal branching in arbuscular mycorrhizal (AM) fungi.
Principle: AM fungi, such as Gigaspora margarita, exhibit increased hyphal branching in the presence of host-derived strigolactones, which is a key step in establishing symbiosis.[10]
Protocol:
-
Fungal Spore Germination:
-
Surface sterilize spores of an AM fungus (e.g., Gigaspora margarita) and place them on a sterile medium (e.g., water agar) in a petri dish.
-
Incubate the spores in the dark at 30°C for several days until they germinate and produce hyphae.
-
-
Treatment Application:
-
Prepare solutions of the test strigolactones.
-
Place a small sterile paper disc near the growing hyphae and apply a small volume of the SL solution onto the disc. Use a solvent-treated disc as a control.
-
-
Observation and Quantification:
-
Incubate the plates for another 24-48 hours.
-
Observe the hyphal morphology around the paper discs under a microscope.
-
Quantify the extent of hyphal branching by counting the number of hyphal tips or measuring the total hyphal length in a defined area.
-
Workflow for mycorrhizal hyphal branching assay.
Luciferase Reporter Assay for in Planta SL Signaling
This is a powerful in vivo assay to quantify the activity of the canonical SL signaling pathway.
Principle: This assay utilizes transgenic plants (e.g., Arabidopsis) expressing a fusion protein of the SL receptor D14 and luciferase.[11] In the presence of a bioactive SL that acts through the canonical pathway, the D14-luciferase fusion protein is targeted for degradation, leading to a decrease in luminescence. This reduction in light emission can be quantified to measure the strength of the SL signal.
Protocol:
-
Plant Growth and Treatment:
-
Grow seedlings of the D14-luciferase reporter line under sterile conditions on a suitable medium in a multi-well plate.
-
Add the canonical and non-canonical strigolactones to be tested to the growth medium at various concentrations.
-
-
Luciferase Assay:
-
After a defined incubation period (e.g., 6-24 hours), add a luciferin (B1168401) substrate solution to each well.
-
Measure the luminescence signal using a luminometer or a plate reader with luminescence detection capabilities.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (e.g., untreated seedlings).
-
A decrease in luminescence indicates activation of the canonical SL signaling pathway. The dose-response curve can be used to determine the EC50 of the tested compound.
-
Workflow for in planta luciferase reporter assay.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This assay can be used to test for the SL-dependent interaction between the receptor D14 and the repressor SMXL, a key step in canonical signaling.
Principle: The Y2H system detects protein-protein interactions in yeast.[12] The proteins of interest (e.g., D14 and an SMXL protein) are fused to the DNA-binding domain (BD) and the activation domain (AD) of a transcription factor, respectively. If the two proteins interact in the presence of an SL, the transcription factor is reconstituted, leading to the expression of a reporter gene (e.g., HIS3 or LacZ), which allows yeast to grow on a selective medium or turn blue in the presence of X-gal.
Protocol:
-
Plasmid Construction and Yeast Transformation:
-
Clone the coding sequences of D14 and the SMXL protein into the appropriate BD and AD yeast expression vectors.
-
Co-transform the BD-D14 and AD-SMXL plasmids into a suitable yeast reporter strain.
-
-
Interaction Assay:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast cells containing both plasmids.
-
To test for the interaction, replica-plate the yeast onto a more stringent selective medium (e.g., lacking histidine) containing the strigolactone to be tested.
-
-
Analysis of Results:
-
Yeast growth on the highly selective medium indicates a protein-protein interaction. The strength of the interaction can be semi-quantitatively assessed by the rate of growth or by a quantitative β-galactosidase assay.
-
By applying these experimental approaches, researchers can effectively dissect the differences between canonical and non-canonical strigolactone responses, leading to a deeper understanding of their physiological roles and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAX2-independent transcriptional responses to rac-GR24 in Lotus japonicus roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (+/-)-Strigol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+/-)-Strigol. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure safety.[1]
| PPE Category | Item | Specification/Notes |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be worn to prevent eye contact.[1] |
| Face shield | Recommended when there is a risk of splashing or dust generation.[1] | |
| Hand Protection | Protective gloves | Material to be selected based on compatibility with the substance. |
| Body Protection | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Dust respirator | Recommended if ventilation is inadequate or if dust is generated.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling this compound:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not breathe in dust or fumes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Spill Management: In case of a spill, immediately clean it up using dry procedures to avoid generating dust.[1] Wear full protective equipment during cleanup.[1] The spilled material should be collected in a clean, dry, and sealable labeled container for disposal.[1]
Storage:
-
Store this compound in a tightly closed container in a well-ventilated and secure (locked up) location.[1]
Disposal Plan:
-
Dispose of this compound and its container at an authorized hazardous or special waste collection point.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
